molecular formula C9H11NO B063270 (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol CAS No. 163061-74-3

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

Numéro de catalogue: B063270
Numéro CAS: 163061-74-3
Poids moléculaire: 149.19 g/mol
Clé InChI: LOPKSXMQWBYUOI-IUCAKERBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol is a valuable chiral aminol derivative and privileged scaffold in medicinal chemistry and asymmetric synthesis. Its rigid, fused ring system and the presence of both amino and hydroxyl functional groups in a defined stereochemical configuration make it an exceptionally versatile building block. Researchers primarily utilize this compound as a precursor for the synthesis of complex molecules, particularly in the development of pharmaceutical agents. Its structure is a key component in the design of enzyme inhibitors, where it can mimic transition states or bind to specific active sites. Furthermore, it serves as an effective chiral ligand or auxiliary in metal-catalyzed reactions, enabling the highly stereoselective formation of new carbon-carbon or carbon-heteroatom bonds. The constrained conformation of the indane ring system reduces rotational freedom, potentially leading to enhanced binding affinity and selectivity for biological targets. This makes it a compound of significant interest in drug discovery programs focused on central nervous system (CNS) disorders, cardiovascular diseases, and oncology. Its research value lies in its ability to impart specific three-dimensional structure to potential drug candidates, thereby influencing their pharmacokinetic and pharmacodynamic properties. This product is intended for research applications by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKSXMQWBYUOI-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312048
Record name (1S,2S)-1-Amino-2-indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163061-74-3
Record name (1S,2S)-1-Amino-2-indanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163061-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-2-indanol, trans-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163061743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S)-1-Amino-2-indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-(+)-1-Amino-2-indanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINO-2-INDANOL, TRANS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D038KU1TIE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol: An In-depth Technical Guide on its Core Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol is a chiral amino alcohol that, along with its stereoisomers, serves as a critical building block in modern organic and medicinal chemistry. Its rigid, bicyclic structure and defined stereochemistry make it a valuable component in asymmetric synthesis, where it is utilized as a chiral auxiliary and as a key structural element in bioactive molecules. Notably, the cis-isomer, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, is a crucial intermediate in the synthesis of the potent HIV protease inhibitor, Indinavir. This guide provides a detailed overview of the basic properties of the (1S,2S) stereoisomer, experimental protocols for their determination, and its role in therapeutic applications.

Physicochemical and Basic Properties

PropertyValueSource
Molecular Formula C₉H₁₁NO[1][2]
Molecular Weight 149.19 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 163061-74-3[2]
Topological Polar Surface Area (TPSA) 46.25 ŲChemScene
logP 0.6034ChemScene
Hydrogen Bond Donors 2ChemScene
Hydrogen Bond Acceptors 2ChemScene

A predicted pKa of 14.79 has been reported for the related cis-isomer, (1S,2R)-(-)-cis-1-Amino-2-indanol; however, this value is likely associated with the hydroxyl group and not the basic amino group. The basicity of the amino group is expected to be in the range typical for primary amines.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of this compound can be experimentally determined using potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the amino alcohol and monitoring the corresponding change in pH.

Materials and Equipment:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Analytical balance

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water in a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized HCl solution above the beaker.

  • Initial pH Measurement: Record the initial pH of the amino alcohol solution.

  • Titration: Begin the titration by adding small increments of the HCl solution from the burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue the titration until the pH of the solution has significantly decreased, passing the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).

Role in HIV Protease Inhibition

The structural motif of 1-amino-2-indanol is a cornerstone in the design of HIV protease inhibitors. The cis-isomer is a key component of Indinavir, a drug that has been instrumental in the treatment of HIV/AIDS. HIV protease is a viral enzyme essential for the maturation of new virus particles. It cleaves large viral polyproteins into smaller, functional proteins. Indinavir acts as a competitive inhibitor, binding to the active site of the protease and preventing this cleavage. This results in the production of immature, non-infectious viral particles.

The following diagram illustrates the general mechanism of HIV protease and its inhibition by a molecule containing the 1-amino-2-indanol core.

HIV_Protease_Inhibition cluster_inhibition Inhibition Pathway HIV_Polyprotein HIV Gag-Pol Polyprotein HIV_Protease HIV Protease HIV_Polyprotein->HIV_Protease Substrate Functional_Proteins Functional Viral Proteins HIV_Protease->Functional_Proteins Cleavage Inactive_Complex Inactive Protease-Inhibitor Complex HIV_Protease->Inactive_Complex Virion_Assembly Mature Virion Assembly Functional_Proteins->Virion_Assembly Inhibitor Indinavir-like Inhibitor (contains 1-amino-2-indanol core) Inhibitor->HIV_Protease Binds to active site Inhibitor->Inactive_Complex Forms No_Cleavage Polyprotein Cleavage Blocked

Caption: Mechanism of HIV Protease Inhibition.

Conclusion

This compound is a valuable chiral building block with fundamental basic properties conferred by its primary amino group. While specific experimental data on its pKa is limited, established analytical methods such as potentiometric titration can be employed for its determination. The significance of the 1-amino-2-indanol scaffold is highlighted by its incorporation into important therapeutics like the HIV protease inhibitor Indinavir, demonstrating the critical role of such chiral molecules in drug development. Further characterization of the basicity and other physicochemical properties of this and related compounds will continue to be of high interest to researchers in synthetic and medicinal chemistry.

References

Synthesis of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol, a prominent chiral amino alcohol, serves as a critical building block in modern organic and medicinal chemistry. Its rigid cyclic structure and defined stereochemistry make it an invaluable chiral auxiliary and a key intermediate in the synthesis of numerous pharmaceuticals, most notably the HIV protease inhibitor Indinavir.[1][2][3] The precise control of both cis-diastereoselectivity and enantioselectivity is paramount in its synthesis, leading to the development of a variety of elegant and efficient synthetic strategies.[4][5] This technical guide provides an in-depth overview of the core synthetic methodologies for preparing enantiomerically pure this compound, tailored for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into several key approaches:

  • Resolution of Racemic Mixtures: These methods involve the synthesis of a racemic mixture of the aminoindanol, followed by separation of the desired enantiomer. Enzymatic resolution is a particularly powerful tool in this regard.

  • Asymmetric Synthesis from Prochiral Starting Materials: These routes introduce chirality at a key step, often through the use of chiral catalysts or reagents, starting from achiral precursors like indene or indanone.

  • Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the aminoindanol skeleton with the desired stereochemistry.

The following sections will delve into the specifics of these methodologies, presenting quantitative data in tabular format for comparative analysis, detailed experimental protocols for key reactions, and visual diagrams of the synthetic pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for various synthetic methods, allowing for a direct comparison of their efficiencies.

Starting MaterialKey TransformationCatalyst/ReagentSolventYield (%)Enantiomeric Excess (ee %)Reference
Racemic trans-1-azido-2-indanolEnzymatic acylationLipase PS 30Dimethoxyethane (DME)46 (for (1S,2S)-azidoindanol)>96[4]
IndeneSharpless asymmetric dihydroxylationAD-mix-βt-BuOH/H₂O97 (for diol)99[4]
IndanoneMn(OAc)₃ mediated acetoxylation & fungal hydrolysisAspergillus niger--Optically pure (for α-hydroxy indanone)[6]
Indene OxideRitter-type reactionH₂SO₄Acetonitrile55-60- (for racemic cis-aminoindanol)[4]
1-(Methoxycarbonyl)-indan-2-oneBaker's yeast reductionBaker's yeast--99.5[7][8]

Table 1: Comparison of Key Synthetic Steps for this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound.

Protocol 1: Enzymatic Resolution of rac-trans-1-Azido-2-indanol

This protocol, adapted from the work of Ghosh et al., describes the enzymatic resolution of racemic trans-1-azido-2-indanol to obtain the (1S,2S)-enantiomer.[4]

Materials:

  • Racemic trans-1-azido-2-indanol

  • Lipase PS 30

  • Isopropenyl acetate

  • Dimethoxyethane (DME)

  • Celite

Procedure:

  • To a solution of racemic trans-1-azido-2-indanol in dimethoxyethane, add Lipase PS 30 immobilized on Celite.

  • Add isopropenyl acetate to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.

  • Upon reaching approximately 50% conversion, filter the mixture to remove the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (1S,2S)-1-azido-2-indanol and the acetylated (1R,2R)-enantiomer by column chromatography. The unreacted (1S,2S)-azidoindanol is obtained with high enantiomeric excess.[4]

Protocol 2: Ritter-Type Reaction on Indene Oxide for rac-cis-1-Amino-2-indanol

This procedure, based on the work of Senanayake, outlines the synthesis of racemic cis-1-amino-2-indanol from indene oxide.[4]

Materials:

  • Indene oxide

  • Acetonitrile

  • Sulfuric acid (97%)

  • Water

  • Sodium hydroxide solution

Procedure:

  • Dissolve indene oxide in acetonitrile and cool the solution to -40 °C.

  • Slowly add 2.0 equivalents of 97% sulfuric acid, maintaining the temperature below -30 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully adding water.

  • Hydrolyze the intermediate oxazoline by heating the aqueous acidic mixture.

  • Cool the mixture and basify with a sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford racemic cis-1-amino-2-indanol.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key synthetic routes to this compound.

Synthesis_Pathways cluster_0 Route 1: Enzymatic Resolution cluster_1 Route 2: Asymmetric Dihydroxylation cluster_2 Route 3: Synthesis from Indanone Indene1 Indene Epoxide1 Indene Oxide Indene1->Epoxide1 Epoxidation rac_trans_Azidoindanol rac-trans-1-Azido-2-indanol Epoxide1->rac_trans_Azidoindanol NaN3 S_Azidoindanol (1S,2S)-1-Azido-2-indanol rac_trans_Azidoindanol->S_Azidoindanol Lipase PS 30, Isopropenyl acetate R_Azidoacetate (1R,2R)-1-Azido-2-acetoxyindane rac_trans_Azidoindanol->R_Azidoacetate Lipase PS 30, Isopropenyl acetate Target1 This compound S_Azidoindanol->Target1 Reduction Indene2 Indene syn_Diol syn-Diol Indene2->syn_Diol Sharpless AD Azido_alcohol Azido Alcohol syn_Diol->Azido_alcohol Mitsunobu Reaction (HN3) Target2 This compound Azido_alcohol->Target2 Reduction Indanone Indanone Acetoxyindanone Acetoxyindanone Indanone->Acetoxyindanone Mn(OAc)3 Hydroxyindanone (R)-2-Hydroxy-1-indanone Acetoxyindanone->Hydroxyindanone Fungal Hydrolysis Oxime_ether Oxime Ether Hydroxyindanone->Oxime_ether Hydroxylamine derivative Target3 This compound Oxime_ether->Target3 Enantioselective Reduction

Figure 1: Overview of major synthetic routes to this compound.

Experimental_Workflow_Enzymatic_Resolution start Start: rac-trans-1-Azido-2-indanol dissolve Dissolve in DME start->dissolve add_enzyme Add Lipase PS 30 and Isopropenyl Acetate dissolve->add_enzyme react Stir at Room Temperature add_enzyme->react monitor Monitor by TLC/HPLC react->monitor filter Filter to Remove Enzyme monitor->filter ~50% conversion concentrate Concentrate Filtrate filter->concentrate separate Column Chromatography concentrate->separate product Product: (1S,2S)-1-Azido-2-indanol separate->product byproduct Byproduct: (1R,2R)-1-Azido-2-acetoxyindane separate->byproduct

Figure 2: Experimental workflow for the enzymatic resolution of racemic trans-1-azido-2-indanol.

Conclusion

The synthesis of this compound is a well-explored area of organic chemistry, driven by its significance in asymmetric synthesis and pharmaceutical applications. The choice of a particular synthetic route will depend on factors such as the desired scale of the reaction, the availability of starting materials and reagents, and the required level of enantiopurity. The methodologies presented in this guide, from enzymatic resolutions to asymmetric syntheses, offer a range of options for accessing this valuable chiral building block. Further research in this area continues to focus on developing even more efficient, cost-effective, and environmentally benign synthetic processes.

References

Enantioselective Synthesis of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, a pivotal chiral building block, is a key component in the synthesis of numerous pharmaceuticals, most notably the HIV protease inhibitor Indinavir. Its rigid conformational structure and defined stereochemistry are crucial for its biological activity, making its enantioselective synthesis a topic of significant interest in medicinal and organic chemistry. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of this vital compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The enantioselective synthesis of this compound can be broadly categorized into three main approaches:

  • Chemical Resolution of Racemic Mixtures: This classical approach involves the separation of a racemic mixture of cis-1-amino-2-indanol through the formation of diastereomeric salts with a chiral resolving agent.

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic precursor, allowing for the separation of the unreacted enantiomer.

  • Asymmetric Synthesis: This strategy involves the creation of the desired stereocenters from a prochiral starting material using a chiral catalyst or auxiliary.

The following sections will delve into the specifics of these methodologies, providing detailed experimental procedures and quantitative data.

I. Chemical Resolution via Diastereomeric Salt Formation

This method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid. L-(+)-tartaric acid and (S)-2-phenylpropionic acid are commonly employed as resolving agents.

Experimental Protocol: Resolution with L-tartaric acid

This protocol details the enantioenrichment of (1S,2R)-1-amino-2-indanol, which possesses the same absolute stereochemistry as the target (1S,2S) enantiomer but with a different IUPAC numbering convention due to priority rules.

Procedure:

  • A solution of L-tartaric acid (5.5 g, 36.5 mmol) in 100 mL of methanol is prepared.

  • To this solution, a solution of the crude aminoindanol sulfate (17.1 g, 34.7 mmol, 84-88% ee) in 100 mL of methanol is added.

  • The resulting mixture is heated to reflux for 1 hour and then allowed to cool to room temperature, during which time a crystalline precipitate forms.

  • The mixture is further cooled to 0°C and maintained at this temperature for 1 hour to maximize crystallization.

  • The white, crystalline solid is collected by filtration and washed with cold methanol (2 x 25 mL).

  • The solid is dried under vacuum to yield the L-tartrate salt of (1S,2R)-1-amino-2-indanol.

  • To liberate the free amine, the tartrate salt is dissolved in 100 mL of water and the solution is made basic (pH > 11) by the addition of 50% aqueous sodium hydroxide.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford enantiomerically pure (1S,2R)-1-amino-2-indanol.

Quantitative Data for Chemical Resolution
Resolving AgentTarget EnantiomerYieldDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Citation
(S)-2-Phenylpropionic acid(1R,2S)-1-amino-2-indanol35%99%>99%[1]
L-tartaric acid(1S,2R)-1-amino-2-indanolHigh>99%>99%[1][2]

II. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective method for obtaining the desired enantiomer. Lipases are commonly used to catalyze the enantioselective acylation of a racemic precursor, leaving the desired, unreacted enantiomer in high enantiomeric purity.

Experimental Protocol: Lipase-Catalyzed Acylation of racemic trans-1-Azido-2-indanol

This procedure yields the (1S,2S)-trans-1-azido-2-indanol, a precursor that can be converted to this compound.

Procedure:

  • To a solution of racemic trans-1-azido-2-indanol (1.0 g, 5.7 mmol) in a mixture of dimethoxyethane (DME) and isopropenyl acetate, add lipase PS 30 (lipase from Pseudomonas cepacia).

  • The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by chiral HPLC.

  • The reaction is stopped at approximately 50% conversion.

  • The enzyme is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The unreacted (1S,2S)-1-azido-2-indanol is separated from the acylated (1R,2R)-enantiomer by column chromatography.

Quantitative Data for Enzymatic Resolution
EnzymeSubstrateAcylating AgentUnreacted EnantiomerYieldEnantiomeric Excess (e.e.)Citation
Lipase PS 30rac-trans-1-azido-2-indanolIsopropenyl acetate(1S,2S)-1-azido-2-indanol46%>96%[1][2]

III. Asymmetric Synthesis

Asymmetric synthesis provides a direct route to the enantiomerically pure target molecule, avoiding the need for resolution of a racemic mixture.

A. From Indene via Asymmetric Epoxidation and Ritter Reaction

This is a widely used and practical approach that establishes the desired stereochemistry early in the synthetic sequence.

Step 1: (1S,2R)-Indene oxide Synthesis (Jacobsen Epoxidation) [3]

  • To a three-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, and thermocouple, charge indene (29.0 g, 0.25 mol), dichloromethane (30 mL), (S,S)-Jacobsen's catalyst ((S,S)-(N,N')-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, 0.953 g, 1.5 mmol, 0.6 mol%), and 4-phenylpyridine N-oxide (1.28 g, 7.5 mmol, 3.0 mol%) under a nitrogen atmosphere.

  • Cool the mixture to -5°C.

  • Slowly add a cold (0°C) aqueous solution of sodium hypochlorite (191 mL, 1.7 M, 1.3 equiv.) while maintaining the reaction temperature between 0°C and 2°C with vigorous stirring.

  • After the addition is complete, stir the reaction for an additional hour at 0°C.

  • Add hexanes (200 mL) and filter the mixture through a pad of Celite.

  • Wash the filter cake with dichloromethane (2 x 50 mL).

  • Separate the organic layer from the filtrate, wash with saturated aqueous sodium chloride solution (100 mL), dry over sodium sulfate, filter, and concentrate by rotary evaporation.

  • The crude epoxide is purified by short path vacuum distillation (bp 58-60°C at 0.025 mmHg) to yield (1S,2R)-indene oxide (84-86% ee).

Step 2: Ritter Reaction and Hydrolysis [3]

  • In a three-necked flask, prepare a mixture of acetonitrile (200 mL) and dry hexanes (200 mL) and cool to 0°C.

  • Simultaneously add fuming sulfuric acid (20 mL, 27-33% SO₃) and a solution of the (1S,2R)-indene oxide (26.0 g, 0.197 mol) in dry hexanes (200 mL) at a rate that maintains the internal temperature between 0 and 5°C.

  • After the addition, warm the mixture to room temperature and stir for 1 hour.

  • Carefully add water (100 mL) over 10-15 minutes and stir for an additional 30 minutes.

  • Separate the aqueous layer, which contains the aminoindanol sulfate salt. This solution can be directly used for enantioenrichment with L-tartaric acid as described in the chemical resolution section.

B. From (E)-Cinnamate Ethyl Ester via Sharpless Asymmetric Dihydroxylation

This multi-step synthesis constructs the indane ring system from an acyclic precursor, with the stereocenters being set by a Sharpless asymmetric dihydroxylation.

  • Sharpless Asymmetric Dihydroxylation: (E)-Cinnamate ethyl ester is subjected to Sharpless asymmetric dihydroxylation using AD-mix-β to afford the corresponding syn-diol with high enantioselectivity.

  • Mitsunobu Reaction: The benzylic alcohol of the diol is selectively substituted with an azide group with inversion of configuration.

  • Further Transformations: The resulting azido alcohol undergoes a series of reactions including protection, reduction, and intramolecular Friedel-Crafts acylation to form the indanone ring system, followed by reduction and deprotection to yield the final product.

Quantitative Data for Asymmetric Synthesis
Starting MaterialKey StepIntermediateYieldEnantiomeric Excess (e.e.)Citation
IndeneJacobsen Epoxidation(1S,2R)-Indene oxide-80-85%[2]
(E)-Cinnamate ethyl esterSharpless Dihydroxylationsyn-diol97%99%[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows.

Chemical_Resolution racemic Racemic cis-1-amino-2-indanol diastereomeric_salts Mixture of Diastereomeric Salts racemic->diastereomeric_salts + resolving_agent Chiral Resolving Agent (e.g., L-tartaric acid) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble Less Soluble Diastereomeric Salt separation->less_soluble Solid more_soluble More Soluble Diastereomeric Salt separation->more_soluble Mother Liquor liberation Basification less_soluble->liberation enantiopure (1S,2S)-1-amino-2,3-dihydro- 1H-inden-2-ol liberation->enantiopure

Caption: Diastereomeric salt resolution workflow.

Enzymatic_Kinetic_Resolution racemic_precursor Racemic Precursor (e.g., trans-1-azido-2-indanol) reaction Enantioselective Acylation racemic_precursor->reaction lipase Lipase (e.g., Lipase PS 30) lipase->reaction acyl_donor Acyl Donor (e.g., isopropenyl acetate) acyl_donor->reaction separation Separation reaction->separation unreacted Unreacted (1S,2S)-precursor separation->unreacted Desired acylated Acylated (1R,2R)-precursor separation->acylated Byproduct conversion Conversion to Aminoindanol unreacted->conversion final_product (1S,2S)-1-amino-2,3-dihydro- 1H-inden-2-ol conversion->final_product

Caption: Enzymatic kinetic resolution workflow.

Asymmetric_Synthesis_from_Indene indene Indene epoxidation Jacobsen Asymmetric Epoxidation indene->epoxidation epoxide (1S,2R)-Indene oxide epoxidation->epoxide ritter Ritter Reaction epoxide->ritter oxazoline Oxazoline Intermediate ritter->oxazoline hydrolysis Hydrolysis oxazoline->hydrolysis crude_aminoindanol Crude (1S,2R)-aminoindanol hydrolysis->crude_aminoindanol enrichment Enantioenrichment (e.g., with L-tartaric acid) crude_aminoindanol->enrichment final_product (1S,2S)-1-amino-2,3-dihydro- 1H-inden-2-ol enrichment->final_product

Caption: Asymmetric synthesis from indene workflow.

Conclusion

The enantioselective synthesis of this compound is a well-developed field with several robust and scalable methods available. The choice of a particular synthetic route will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the required level of enantiopurity. Asymmetric synthesis from indene via Jacobsen epoxidation and Ritter reaction stands out as a highly efficient and practical method for large-scale production. Enzymatic and chemical resolution methods, while potentially less atom-economical, offer viable alternatives, particularly when a racemic precursor is readily available. This guide provides a foundational understanding of these key methodologies to aid researchers and drug development professionals in the synthesis of this critical chiral building block.

References

An In-depth Technical Guide on the Structural Analysis of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the chiral amino alcohol (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol. This compound belongs to a class of molecules that are pivotal as chiral auxiliaries and synthons in asymmetric synthesis. A particular focus of this guide is the comparison with its diastereomer, (1S,2R)-cis-1-amino-2-indanol, a crucial component of the potent HIV-1 protease inhibitor, Indinavir.

Introduction to Aminoindanols

1-Amino-2-indanol and its stereoisomers are rigid bicyclic molecules that have garnered significant attention in medicinal chemistry and organic synthesis. Their conformational rigidity and defined stereochemistry make them invaluable in the development of chiral catalysts and as building blocks for complex bioactive molecules. The two stereocenters at positions 1 and 2 of the indane ring give rise to four possible stereoisomers. The trans-isomer, this compound, and the cis-isomer, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, are of particular interest due to their distinct applications.

Structural Analysis

The structural features of this compound, particularly its stereochemistry and conformation, are key to its utility in asymmetric synthesis.

The (1S,2S) configuration denotes a trans relationship between the amino and hydroxyl groups on the five-membered ring of the indane core. This specific arrangement influences the conformational preference of the molecule. The indane ring system itself is not planar, and the substituents at C1 and C2 will preferentially occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain.

Computational studies and spectroscopic data suggest that in the most stable conformation of the trans-isomer, the bulky phenyl group and the substituents on the five-membered ring arrange to reduce steric hindrance.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of aminoindanols.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are characteristic of the trans stereochemistry. The coupling constant between the protons at C1 and C2 is particularly informative for distinguishing between cis and trans isomers.

Table 1: Representative NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
¹H (C1-H)~4.0-4.2d~5-7
¹H (C2-H)~4.3-4.5m-
¹H (C3-Hα)~2.8-3.0dd-
¹H (C3-Hβ)~3.1-3.3dd-
¹H (Aromatic)~7.2-7.5m-
¹³C (C1)~60-65--
¹³C (C2)~75-80--
¹³C (C3)~35-40--
¹³C (Aromatic)~120-145--

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Biological Significance: The Role of the cis-Isomer in HIV-1 Protease Inhibition

While the primary focus of this guide is the (1S,2S)-trans-isomer, the profound biological importance of its (1S,2R)-cis-diastereomer warrants a detailed discussion. (1S,2R)-1-amino-2-indanol is a key structural component of Indinavir, a highly potent inhibitor of the HIV-1 protease enzyme.[1]

HIV-1 protease is a critical enzyme in the lifecycle of the HIV virus, responsible for cleaving viral polyproteins into functional proteins necessary for viral maturation.[1] Inhibition of this enzyme prevents the formation of infectious viral particles.

Indinavir is a competitive inhibitor that binds to the active site of HIV-1 protease. The aminoindanol moiety plays a crucial role in this binding. The central hydroxyl group of the aminoindanol forms key hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp125) in the active site of the protease. The indane ring itself is involved in hydrophobic interactions with the surrounding amino acid residues of the enzyme.

The precise stereochemistry of the (1S,2R)-aminoindanol is essential for the high-affinity binding of Indinavir to the protease.

The following diagram, generated using the DOT language, illustrates the mechanism of HIV-1 protease inhibition by Indinavir, highlighting the role of the (1S,2R)-1-amino-2-indanol moiety.

HIV_Protease_Inhibition Indinavir Indinavir ((1S,2R)-aminoindanol moiety) HIV_Protease HIV-1 Protease (Active Site) Indinavir->HIV_Protease Competitive Inhibition Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage Polyprotein Viral Gag-Pol Polyprotein Polyprotein->HIV_Protease Substrate Virion Infectious Virion Assembly Mature_Proteins->Virion Leads to

Mechanism of HIV-1 Protease Inhibition by Indinavir.

Experimental Protocols

The enantioselective synthesis of this compound can be achieved through various methods, often involving the resolution of a racemic mixture or an asymmetric synthesis approach. One common strategy involves the enzymatic resolution of racemic trans-1-azido-2-indanol.[2]

Protocol: Enzymatic Resolution of (±)-trans-1-azido-2-indanol

  • Preparation of Racemic trans-1-azido-2-indanol: Indene is converted to its epoxide, which is then opened with sodium azide to yield racemic trans-1-azido-2-indanol.

  • Enzymatic Acylation: The racemic azido alcohol is subjected to enzymatic acylation using a lipase (e.g., Lipase PS 30) and an acyl donor (e.g., isopropenyl acetate) in a suitable organic solvent (e.g., dimethoxyethane). The enzyme selectively acylates the (1R,2R)-enantiomer, leaving the desired (1S,2S)-azido alcohol unreacted.

  • Separation: The acylated (1R,2R)-enantiomer and the unreacted (1S,2S)-azido alcohol are separated by column chromatography.

  • Reduction of the Azide: The purified (1S,2S)-azido alcohol is then reduced to the corresponding amine, this compound, typically through catalytic hydrogenation.

The following diagram illustrates the general workflow for this synthesis.

Synthesis_Workflow Indene Indene Epoxide Racemic Indene Oxide Indene->Epoxide Azido_alcohol Racemic trans- 1-azido-2-indanol Epoxide->Azido_alcohol Enzymatic_Res Enzymatic Resolution Azido_alcohol->Enzymatic_Res Separation Chromatographic Separation Enzymatic_Res->Separation S_azido (1S,2S)-azido alcohol Separation->S_azido R_acetate (1R,2R)-azido acetate Separation->R_acetate Reduction Catalytic Hydrogenation S_azido->Reduction Final_Product (1S,2S)-1-amino-2-indanol Reduction->Final_Product

Synthesis workflow for (1S,2S)-1-amino-2-indanol.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and conformational details.

General Protocol for Small Molecule X-ray Crystallography:

  • Crystallization: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture. This is often the most challenging step.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined against the experimental data to yield the final structure.

Table 2: Representative Crystallographic Data Parameters

Parameter Description
Crystal SystemThe crystal lattice system (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry group of the crystal.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
ZThe number of molecules in the unit cell.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

NMR spectroscopy is used to confirm the structure and stereochemistry of the synthesized compound in solution.

General Protocol for NMR Analysis:

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.

Conclusion

This compound is a valuable chiral building block with a well-defined three-dimensional structure that is crucial for its application in asymmetric synthesis. Its structural analysis, accomplished through spectroscopic and crystallographic techniques, provides the fundamental data required for its effective use. The comparison with its biologically active diastereomer, (1S,2R)-1-amino-2-indanol, underscores the critical role of stereochemistry in molecular recognition and drug design, as exemplified by the potent inhibition of HIV-1 protease by Indinavir. This guide provides researchers and drug development professionals with the core technical information necessary for the synthesis, characterization, and application of this important class of chiral molecules.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol. This chiral amino alcohol is a valuable building block in asymmetric synthesis, notably utilized in the preparation of ligands for catalytic processes and as a key intermediate in the synthesis of pharmacologically active molecules.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry (MS) Data
m/zAssignment
Data not available in search results

Experimental Protocols

A well-established method for the enantioselective synthesis of this compound involves the enzymatic resolution of a racemic precursor, as reported by Ghosh et al.[1][2]. This chemoenzymatic approach provides access to the desired enantiomer with high purity.

Synthesis of this compound

The synthesis commences with the preparation of racemic trans-1-azido-2-indanol, which is then subjected to enzymatic acylation to separate the enantiomers. The desired (1S,2S)-azidoindanol is then converted to the final product.

Step 1: Synthesis of racemic trans-1-azido-2-indanol

Indene is first converted to indene oxide via epoxidation. Subsequent ring-opening of the epoxide with sodium azide yields racemic trans-1-azido-2-indanol.[1][2]

Step 2: Enzymatic Resolution of (±)-trans-1-azido-2-indanol

The racemic trans-1-azido-2-indanol is resolved using an immobilized lipase, such as Lipase PS on Celite, in the presence of an acylating agent like isopropenyl acetate in a suitable solvent (e.g., dimethoxyethane). This enzymatic acylation selectively acylates the (1R,2R)-enantiomer, leaving the desired (1S,2S)-azidoindanol unreacted.[1][2] The unreacted (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol can then be separated from the acylated (1R,2R)-enantiomer.

Step 3: Conversion to this compound

The isolated (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol is then subjected to a reduction of the azide group to an amine. This is typically achieved through catalytic hydrogenation.

A detailed, step-by-step protocol based on the work of Ghosh et al. would be as follows (Note: Specific quantities and reaction conditions should be optimized based on laboratory settings):

  • Preparation of (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol: To a solution of racemic trans-1-azido-2-indanol in dimethoxyethane, add immobilized Lipase PS on Celite and isopropenyl acetate. Stir the mixture at room temperature and monitor the reaction progress (e.g., by TLC or HPLC) until approximately 50% conversion is reached.

  • Separation: Filter off the enzyme. The filtrate contains a mixture of (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol and the acetylated (1R,2R)-enantiomer. Separate these two compounds using column chromatography.

  • Reduction: Dissolve the purified (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol in a suitable solvent (e.g., methanol or ethanol). Add a hydrogenation catalyst (e.g., Palladium on carbon). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

  • Work-up and Purification: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to afford pure this compound.

Spectroscopic Analysis Protocol

Standard analytical techniques are employed for the characterization of the final product:

  • ¹H and ¹³C NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry (MS): Mass spectra are acquired using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

Mandatory Visualization

Below is a graphical representation of the experimental workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow cluster_analysis Characterization racemate Racemic trans-1-azido-2-indanol enzyme Lipase PS, Isopropenyl Acetate racemate->enzyme Enzymatic Acylation separation Mixture of (1S,2S)-azido alcohol and (1R,2R)-azido acetate enzyme->separation chromatography Column Chromatography separation->chromatography isolated_azide (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol chromatography->isolated_azide Separation reduction Catalytic Hydrogenation (H₂, Pd/C) isolated_azide->reduction final_product This compound reduction->final_product NMR ¹H & ¹³C NMR final_product->NMR IR IR Spectroscopy final_product->IR MS Mass Spectrometry final_product->MS

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol: Chemical Structure, Stereochemistry, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol, a chiral amino alcohol, is a molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its rigid, bicyclic structure and defined stereochemistry make it a valuable chiral auxiliary and building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and various synthetic approaches, with a focus on enantioselective methods. Detailed experimental protocols, quantitative data, and a key synthetic workflow are presented to aid researchers in its application.

Chemical Structure and Stereochemistry

This compound is a derivative of indane, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The molecule possesses two stereocenters at the C1 and C2 positions of the indane ring. The "(1S,2S)" designation specifies the absolute configuration at these centers, indicating that both the amino group at C1 and the hydroxyl group at C2 are oriented in a trans configuration relative to each other.

The rigid indane backbone conformationally constrains the molecule, which is a key feature for its successful application in asymmetric synthesis.[1]

Chemical Identifiers:

IdentifierValue
IUPAC Name This compound[2]
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [2]
CAS Number 163061-74-3[2]
SMILES N[C@@H]1--INVALID-LINK--Cc2ccccc12
InChI Key LOPKSXMQWBYUOI-IUCAKERBSA-N

Spectroscopic and Physicochemical Data

Characterization of this compound is crucial for confirming its identity and purity. The following table summarizes key spectroscopic and physicochemical properties. Note that the NMR data provided is for the enantiomer, (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, which will exhibit an identical spectrum.

PropertyDataReference
Appearance Solid
Melting Point 142-146 °C
Optical Rotation [α]/D +23.0°, c = 1 in ethanol
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) 8.50 (s, 1H, –NH₃⁺), 8.15 (s, 1H, –NH₃⁺), 7.71 (s, 1H, –NH₃⁺), 7.48–7.23 (m, 4H, –CH aromatic), 5.85 (s, 1H, OH), 4.57 [d, 1H, –CH(OH)], 3.02–2.98 (m, 1H, –CH₂), 2.95–2.91 (m, 1H, –CH₂)[3]
¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) 141.40 (1C), 138.62 (1C), 129.13 (1C), 128.85 (2C), 126.77 (1C), 70.17 (1C), 62.44 (1C), 35.53 (1C)[3]

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a key challenge. Several strategies have been developed, primarily focusing on the stereocontrolled introduction of the amino and hydroxyl functionalities.

Enzymatic Resolution of a Racemic Intermediate

One effective method involves the enzymatic resolution of a racemic precursor. This approach leverages the high stereoselectivity of enzymes to separate enantiomers. A notable example is the resolution of racemic trans-1-azido-2-indanol.

Quantitative Data for Enzymatic Resolution: [4]

StepReactantsReagents/EnzymeProductYieldEnantiomeric Excess (ee)
1Indene1. m-CPBA; 2. NaN₃Racemic trans-1-azido-2-indanol--
2Racemic trans-1-azido-2-indanolLipase PS 30, isopropenyl acetate, DME(1S,2S)-1-azido-2-indanol46%>96%
3(1S,2S)-1-azido-2-indanolH₂, Pd/CThis compound->96%

Detailed Experimental Protocol: Enzymatic Resolution of racemic trans-1-azido-2-indanol [4]

  • Synthesis of racemic trans-1-azido-2-indanol: Indene is first epoxidized, followed by ring-opening with sodium azide to yield racemic trans-1-azido-2-indanol.

  • Enzymatic Acylation: The racemic azido alcohol is subjected to enzymatic acylation using lipase PS 30 in a mixture of dimethoxyethane (DME) and isopropenyl acetate. The enzyme selectively acylates the (1R,2R)-enantiomer, leaving the desired (1S,2S)-azido alcohol unreacted.

  • Separation: The unreacted (1S,2S)-1-azido-2-indanol is separated from the acylated (1R,2R)-enantiomer by chromatography.

  • Reduction of the Azide: The isolated (1S,2S)-1-azido-2-indanol is then reduced, typically by catalytic hydrogenation (H₂ over Palladium on carbon), to afford the final product, this compound.

Application in Drug Development: Synthesis of Indinavir

A critical application of the diastereomer, (1S,2R)-cis-1-amino-2-indanol, is as a key chiral building block in the synthesis of Indinavir, a potent HIV protease inhibitor.[5][6] The rigid conformation and defined stereochemistry of the aminoindanol are crucial for the drug's binding affinity to the HIV protease enzyme. The synthesis of Indinavir showcases a practical application of this important chiral molecule.

The following diagram illustrates a simplified workflow for the synthesis of Indinavir, highlighting the incorporation of the (1S,2R)-cis-1-amino-2-indanol moiety.

Indinavir_Synthesis Indene Indene Indene_Oxide (1R,2S)-Indene Oxide Indene->Indene_Oxide Asymmetric Epoxidation Aminoindanol (1S,2R)-cis-1-Amino-2-indanol Indene_Oxide->Aminoindanol Ritter Reaction & Hydrolysis Coupling Coupling Reaction Aminoindanol->Coupling Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->Coupling Indinavir Indinavir Coupling->Indinavir Final Steps

Caption: Simplified workflow for the synthesis of Indinavir.

Conclusion

This compound is a valuable chiral molecule with significant applications in asymmetric synthesis and drug development. Its rigid structure and well-defined stereochemistry are key to its utility. The enantioselective synthetic methods, particularly those employing enzymatic resolutions, provide efficient access to this important building block. The crucial role of its diastereomer in the synthesis of the HIV protease inhibitor Indinavir highlights the importance of such chiral amino alcohols in medicinal chemistry. This guide provides essential technical information for researchers working with or considering the use of this versatile compound.

References

A Technical Guide to (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol, a chiral amino alcohol, is a valuable building block in asymmetric synthesis and drug development. Its rigid indane scaffold and defined stereochemistry make it a sought-after component for the synthesis of complex chiral molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its commercial availability, key properties, synthesis, and analytical methods, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Supplier Information

This compound, also known as (1S,2S)-(+)-trans-1-amino-2-indanol, is commercially available from various chemical suppliers. It is typically offered in high purity, suitable for research and development purposes. The compound is assigned CAS number 163061-74-3. Below is a summary of representative commercial offerings.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich(1S,2S)-(+)-trans-1-Amino-2-indanol163061-74-397%1g, 5g
ChemScene(1S,2S)-(+)-1-Amino-2-indanol163061-74-3≥98%100mg, 250mg, 1g, 5g
TCI America(1S,2S)-(+)-1-Amino-2-indanol163061-74-3>98.0% (GC)1g, 5g
ALB Technology(1S,2S)-1-Amino-2-Indanol163061-74-398%20mg, Bulk

It is important to note that other stereoisomers of 1-amino-2,3-dihydro-1H-inden-2-ol are also commercially available, with the cis-isomers, (1S,2R) and (1R,2S), being particularly common due to their use in the synthesis of HIV protease inhibitors like Indinavir.[1] Researchers should carefully verify the CAS number and stereochemistry when procuring this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance White to off-white solid/powder
Melting Point 142-146 °C[2]
Optical Rotation [α]²⁰/D +23.0°, c = 1 in ethanol[2]
Purity (typical) ≥97%[2]

While specific NMR and IR spectra are often provided by suppliers upon request, representative data can be found in various chemical databases. The structural confirmation is typically achieved through ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis and Enantioselective Preparation

The enantiomerically pure this compound is most effectively prepared through the enzymatic resolution of a racemic precursor. A common and efficient strategy involves the kinetic resolution of racemic trans-1-azido-2,3-dihydro-1H-inden-2-ol.

Experimental Protocol: Enzymatic Resolution and Synthesis

This protocol is based on established methodologies for the preparation of enantiopure aminoindanes.[3][4]

Step 1: Synthesis of racemic trans-1-azido-2,3-dihydro-1H-inden-2-ol

  • Epoxidation of Indene: Indene is first converted to indene oxide. This can be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).

  • Ring-opening of Epoxide: The resulting indene oxide is then subjected to ring-opening with an azide source, such as sodium azide (NaN₃), in the presence of a proton source, typically in a solvent mixture like methanol/water. This reaction proceeds with high trans-selectivity to yield racemic trans-1-azido-2,3-dihydro-1H-inden-2-ol.

Step 2: Enzymatic Kinetic Resolution

  • The racemic trans-1-azido-2,3-dihydro-1H-inden-2-ol is dissolved in an appropriate organic solvent (e.g., toluene or tert-butyl methyl ether).

  • An acylating agent, such as vinyl acetate, is added.

  • A lipase, for example, Candida antarctica lipase B (CALB) or a lipase from Pseudomonas sp., is introduced to the mixture.

  • The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored for conversion (typically to ~50%). The enzyme selectively acylates one enantiomer (the (1R,2R)-enantiomer in this case), leaving the desired (1S,2S)-azido alcohol unreacted.

  • Upon reaching approximately 50% conversion, the enzyme is filtered off, and the acylated product is separated from the unreacted (1S,2S)-azido alcohol by chromatography.

Step 3: Reduction of the Azide

  • The enantiomerically enriched (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol is dissolved in a suitable solvent such as ethanol or methanol.

  • The azide group is reduced to the corresponding amine. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

  • After the reaction is complete, the catalyst is filtered off (for hydrogenation) or the reaction is quenched and worked up (for LiAlH₄ reduction).

  • Purification of the crude product, typically by recrystallization or chromatography, yields the final this compound in high enantiomeric purity.

Synthesis_Pathway Indene Indene Indene_Oxide rac-Indene Oxide Indene->Indene_Oxide m-CPBA rac_Azido_Alcohol rac-trans-1-Azido-2-indanol Indene_Oxide->rac_Azido_Alcohol NaN₃, H₂O S_Azido_Alcohol (1S,2S)-1-Azido-2-indanol rac_Azido_Alcohol->S_Azido_Alcohol Lipase, Vinyl Acetate (Kinetic Resolution) R_Acylated_Azido_Alcohol (1R,2R)-Acylated Azido Alcohol rac_Azido_Alcohol->R_Acylated_Azido_Alcohol Lipase, Vinyl Acetate (Kinetic Resolution) Final_Product This compound S_Azido_Alcohol->Final_Product Reduction (e.g., H₂/Pd-C)

Caption: Synthetic pathway to this compound.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is crucial for its application in synthesis. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess (% ee) is typically performed using a chiral stationary phase (CSP) that can differentiate between the enantiomers.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and enantiomers being separated. For macrocyclic glycopeptide columns, aqueous-organic mobile phases may be used.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).

  • Sample Preparation: A dilute solution of the sample in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of the sample solution.

  • Record the chromatogram. The two enantiomers should appear as distinct peaks.

  • Calculate the enantiomeric excess using the areas of the two peaks: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

An alternative to direct chiral HPLC is the derivatization of the amino alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase HPLC column.[5][6]

Analytical_Workflow Sample Sample of this compound Sample_Prep Sample Preparation (Dissolve in mobile phase) Sample->Sample_Prep HPLC_Injection Injection into Chiral HPLC System Sample_Prep->HPLC_Injection Separation Enantiomeric Separation on Chiral Stationary Phase HPLC_Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Data_Analysis Peak Integration and % ee Calculation Chromatogram->Data_Analysis

Caption: Workflow for determining the enantiomeric excess of this compound by chiral HPLC.

Applications in Research and Drug Development

This compound and its stereoisomers are pivotal in asymmetric synthesis, serving as:

  • Chiral Auxiliaries: The amino and hydroxyl groups can be used to form chiral derivatives of prochiral substrates, directing subsequent reactions to proceed with high stereoselectivity.[7][8]

  • Chiral Ligands: The bidentate nature of the molecule allows it to form stable complexes with metals, which can then act as catalysts for a variety of enantioselective transformations.

  • Chiral Building Blocks: The indane scaffold with its defined stereocenters can be incorporated directly into the structure of a target molecule.

A notable application of the related cis-isomer is in the synthesis of the HIV protease inhibitor Indinavir, underscoring the importance of this class of compounds in medicinal chemistry.[1] The trans-isomer is also explored as a chiral catalyst in various organic reactions.[9]

This compound is a commercially accessible and highly valuable chiral building block for researchers and drug development professionals. Its synthesis via enzymatic resolution provides a reliable route to the enantiomerically pure compound. Robust analytical methods, particularly chiral HPLC, are essential for ensuring its quality. The versatility of this compound as a chiral auxiliary, ligand, and synthetic intermediate continues to make it a key component in the pursuit of novel and stereochemically defined molecules.

References

In-Depth Technical Guide: Safety and Handling of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, a key chiral intermediate in pharmaceutical synthesis, notably in the production of the HIV protease inhibitor Indinavir. The information is compiled from various safety data sheets, chemical databases, and peer-reviewed literature to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound, also known as (1S,2S)-(+)-trans-1-amino-2-indanol, is a solid organic compound. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁NOPubChem
Molecular Weight 149.19 g/mol PubChem[1]
CAS Number 163061-74-3ChemScene[2]
Appearance Off-white to white powder/solidFisher Scientific
Melting Point 117 - 121 °CSigma-Aldrich
Solubility Slightly soluble in water.Fisher Scientific
Storage Temperature 4°C, protect from light, stored under nitrogen.ChemScene[2]

Safety and Hazard Information

This compound is classified as hazardous. The following tables summarize its GHS classification and associated precautionary statements.

GHS Hazard Classification
Hazard ClassCategoryGHS CodeDescriptionSource
Skin Corrosion/Irritation2H315Causes skin irritation.PubChem[1], Sigma-Aldrich
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation.PubChem[1], Sigma-Aldrich
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation.PubChem[1], Sigma-Aldrich
GHS Precautionary Statements
TypeGHS CodeStatementSource
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.PubChem[1], Sigma-Aldrich
P264Wash skin thoroughly after handling.PubChem[1], Sigma-Aldrich
P271Use only outdoors or in a well-ventilated area.PubChem[1], Sigma-Aldrich
P280Wear protective gloves/protective clothing/eye protection/face protection.PubChem[1], Sigma-Aldrich
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.PubChem[1], Sigma-Aldrich
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.PubChem[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.PubChem[1], Sigma-Aldrich
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.Sigma-Aldrich
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.PubChem[1]
P405Store locked up.PubChem[1]
Disposal P501Dispose of contents/container to an approved waste disposal plant.PubChem[1]

Handling and Storage

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are close to the workstation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store at 4°C, protected from light and under an inert atmosphere such as nitrogen.[2]

Experimental Protocols

General Procedure for Chiral Resolution of trans-1-Amino-2-indanol

This procedure is a generalized representation based on methods described in the literature, such as fractional crystallization of diastereomeric salts.

  • Preparation of the Diastereomeric Salt:

    • Dissolve the racemic mixture of trans-1-amino-2-indanol in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Add a chiral resolving agent, such as a single enantiomer of a chiral acid (e.g., tartaric acid or (S)-2-phenylpropionic acid), to the solution.[4] The optimal ratio is often 0.4 to 0.6 equivalents of the resolving agent.

    • The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • The crystallized diastereomeric salt is isolated by filtration.

    • The solid is washed with a small amount of cold solvent to remove impurities.

  • Liberation of the Chiral Amine:

    • The isolated diastereomeric salt is dissolved in water.

    • A base (e.g., sodium hydroxide) is added to neutralize the chiral acid and liberate the free chiral amine.

    • The free amine can then be extracted into an organic solvent.

  • Purification:

    • The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • The solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.

    • Further purification can be achieved by recrystallization.

Visualizations

Logical Relationship: Role in Indinavir Synthesis

The following diagram illustrates the role of this compound as a key building block in the synthesis of the HIV protease inhibitor, Indinavir.

Indinavir_Synthesis_Role Indene Indene Racemic_trans_aminoindanol Racemic trans-1-amino-2-indanol Indene->Racemic_trans_aminoindanol Multi-step Synthesis SS_Aminoindanol This compound Racemic_trans_aminoindanol->SS_Aminoindanol Chiral Resolution Indinavir Indinavir SS_Aminoindanol->Indinavir Coupling Reaction Other_Precursors Other Precursors (e.g., piperazine derivative) Other_Precursors->Indinavir Coupling Reaction

Caption: Role of this compound in Indinavir Synthesis.

Experimental Workflow: Chiral Resolution

The diagram below outlines a typical experimental workflow for the chiral resolution of racemic trans-1-amino-2-indanol to obtain the desired (1S,2S) enantiomer.

Chiral_Resolution_Workflow Start Start: Racemic trans-1-amino-2-indanol Dissolution Dissolve in suitable solvent (e.g., Methanol) Start->Dissolution Add_Resolving_Agent Add Chiral Resolving Agent (e.g., L-tartaric acid) Dissolution->Add_Resolving_Agent Heating Heat to dissolve Add_Resolving_Agent->Heating Cooling Slow cooling to crystallize less soluble diastereomeric salt Heating->Cooling Filtration Filter to isolate crystals Cooling->Filtration Liberation Liberate free amine with base (e.g., NaOH) Filtration->Liberation Extraction Extract with organic solvent Liberation->Extraction Drying Dry organic layer Extraction->Drying Evaporation Evaporate solvent Drying->Evaporation End End: this compound Evaporation->End

Caption: Experimental Workflow for Chiral Resolution.

Toxicological Information

Detailed toxicological studies for this compound are not extensively available in the public domain. The available safety data suggests that the compound is an irritant to the skin, eyes, and respiratory system. No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity. As with any chemical intermediate, it should be handled with care, and exposure should be minimized.

First Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical and should be trained in proper laboratory techniques.

References

An In-depth Technical Guide to the Physicochemical Properties of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol is a chiral amino alcohol of interest in synthetic organic chemistry and drug development. As a stereoisomer of the more commonly cited cis-aminoindanol, the trans-isomer possesses a unique three-dimensional structure that can impart distinct chemical and biological properties. This technical guide provides a comprehensive overview of the available physical and chemical data for this compound. Due to the limited availability of specific experimental data for this particular stereoisomer, this document also includes generalized protocols for key physicochemical determinations and highlights areas where further research is needed.

Chemical Identity and Physical Properties

This compound, also known as (+)-trans-1-amino-2-indanol, is a solid organic compound.[1] Its core structure consists of a dihydroindenyl ring system substituted with an amino group at the 1-position and a hydroxyl group at the 2-position, with a trans stereochemical relationship between these two functional groups.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 163061-74-3[3]
Molecular Formula C₉H₁₁NO[3]
Molecular Weight 149.19 g/mol [3]
Appearance White to brown solid[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its primary functional groups: a primary amine and a secondary alcohol. The amino group imparts basic properties and can undergo reactions typical of primary amines, such as salt formation, acylation, and alkylation. The hydroxyl group can participate in esterification, etherification, and oxidation reactions. The chiral nature of the molecule makes it a valuable building block in asymmetric synthesis, where it can be used as a chiral auxiliary or a precursor to chiral ligands.

Table 2: Computational Chemical Descriptors

DescriptorValueSource
Topological Polar Surface Area (TPSA) 46.25 Ų[3]
LogP (octanol-water partition coefficient) 0.6034[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 0[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported. The following sections provide generalized methodologies for key experiments based on standard laboratory practices.

Synthesis via Enzymatic Kinetic Resolution

A common route to obtaining enantiomerically pure aminoindanol isomers involves the kinetic resolution of a racemic mixture. One reported method involves the enzymatic acylation of racemic trans-1-azido-2-indanol. In this process, a lipase selectively acylates one enantiomer, leaving the other unreacted and thus allowing for their separation. The unreacted (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol can then be isolated and subsequently reduced to the desired this compound.[6]

G rac_azido Racemic trans-1-azido-2-indanol lipase Lipase (e.g., PS 30) Isopropenyl acetate rac_azido->lipase separation Separation lipase->separation acylated (1R,2R)-1-azido-2-acetoxyindan unreacted (1S,2S)-1-azido-2-indanol reduction Reduction (e.g., H2, Pd/C) unreacted->reduction separation->acylated Acylated enantiomer separation->unreacted Unreacted enantiomer final_product This compound reduction->final_product G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Grind sample to a fine powder prep2 Pack into a capillary tube (1-2 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus meas2 Heat rapidly for approximate range meas1->meas2 meas3 Cool and repeat with slow heating (1-2 °C/min) near melting point meas2->meas3 meas4 Record temperature at onset of melting meas3->meas4 meas5 Record temperature at complete liquefaction meas4->meas5 result1 Report melting point range meas5->result1 G cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_result Result prep1 Add excess solid to a known volume of solvent prep2 Seal vial and agitate at constant temperature (e.g., 24-48h) prep1->prep2 prep3 Ensure undissolved solid remains prep2->prep3 an1 Allow solid to settle prep3->an1 an2 Withdraw a clear aliquot of the supernatant an1->an2 an3 Filter the aliquot (e.g., 0.45 µm filter) an2->an3 an4 Quantify the concentration of the solute in the filtrate (e.g., by HPLC, UV-Vis) an3->an4 result1 Calculate solubility (e.g., in mg/mL or mol/L) an4->result1

References

Methodological & Application

Application Notes and Protocols: (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol, the trans-isomer of aminoindanol, is a valuable chiral building block in asymmetric synthesis. While its cis-counterpart, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, has been more extensively studied, particularly due to its role in the synthesis of HIV protease inhibitors like Indinavir, the (1S,2S)-isomer serves as a crucial precursor for a distinct class of chiral ligands.[1][2] The rigid, bicyclic indane backbone provides a well-defined stereochemical environment, making it an effective scaffold for inducing chirality in catalytic reactions.

The primary application of this compound is in the preparation of N,N-dialkylaminoindanol ligands. These ligands have proven to be particularly effective in the catalytic enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. This reaction is a fundamental carbon-carbon bond-forming process that yields valuable chiral secondary alcohols, which are key intermediates in the synthesis of numerous pharmaceutical agents and biologically active compounds.

Key Applications

The principal documented application for ligands derived from this compound is in the enantioselective alkylation of aldehydes with diethylzinc . The in-situ-formed chiral catalyst, typically a zinc-amino alcohol complex, effectively shields one face of the aldehyde, directing the incoming alkyl group from the organozinc reagent to the other face, thereby controlling the stereochemistry of the newly formed chiral center.

Optically active trans-(1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol derivatives have been successfully used as ligands in the asymmetric addition of diethylzinc to various aldehydes, affording secondary alcohols in good yields and with high enantioselectivity.[2]

Quantitative Data

The following table summarizes the performance of a representative chiral ligand derived from this compound in the enantioselective addition of diethylzinc to aldehydes.

LigandAldehydeYield (%)Enantiomeric Excess (ee, %)
trans-(1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol derivativeVariousGoodup to 93.1

Note: This data is based on reported findings for a class of ligands derived from (1S,2S)-1-amino-2-indanol.[2] Specific yields and enantiomeric excesses will vary depending on the exact ligand structure, substrate, and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of enantiopure this compound

A common route to enantiopure this compound involves the enzymatic resolution of racemic trans-1-azido-2,3-dihydro-1H-inden-2-ol, followed by reduction of the azide.

Step 1: Enzymatic Resolution of (±)-trans-1-Azido-2,3-dihydro-1H-inden-2-ol

  • To a solution of racemic trans-1-azido-2,3-dihydro-1H-inden-2-ol in a mixture of dimethoxyethane (DME) and isopropenyl acetate, add Lipase PS 30.

  • Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or TLC.

  • The enzymatic acylation will selectively acylate the (1R,2R)-enantiomer, leaving the desired (1S,2S)-azido alcohol unreacted.

  • Upon completion (approximately 50% conversion), filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol from the acylated (1R,2R)-enantiomer by column chromatography on silica gel. The unreacted alcohol can be obtained with an enantiomeric excess of >96%.

Step 2: Reduction of (1S,2S)-1-Azido-2,3-dihydro-1H-inden-2-ol to this compound

  • Dissolve the enantiopure (1S,2S)-1-azido-2,3-dihydro-1H-inden-2-ol in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired this compound.

Protocol 2: Representative Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a general procedure for the use of a chiral β-amino alcohol ligand in the enantioselective addition of diethylzinc to an aldehyde.

Materials:

  • Chiral ligand (e.g., a trans-(1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol derivative)

  • Anhydrous hexane or toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask and other oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.05 mmol, 5 mol%) in anhydrous hexane (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise to the ligand solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Visualizations

Synthesis_Workflow cluster_synthesis Protocol 1: Synthesis of (1S,2S)-Aminoindanol racemic Racemic trans-1-azido-2-indanol enzyme Lipase PS 30, Isopropenyl Acetate racemic->enzyme resolution Enzymatic Resolution enzyme->resolution separation Chromatographic Separation resolution->separation azido_alcohol (1S,2S)-1-Azido-2-indanol (>96% ee) separation->azido_alcohol reduction Reduction (H2, Pd/C) azido_alcohol->reduction final_product (1S,2S)-1-Amino-2-indanol reduction->final_product

Caption: Synthesis of enantiopure (1S,2S)-1-amino-2-indanol.

Catalytic_Cycle cluster_catalysis Catalytic Cycle for Diethylzinc Addition ligand Chiral Ligand (L*) catalyst Active Catalyst [L*ZnEt] ligand->catalyst Et2Zn Et2Zn Et2Zn->catalyst complex Aldehyde-Catalyst Complex catalyst->complex aldehyde Aldehyde (RCHO) aldehyde->complex addition Intramolecular Ethyl Transfer complex->addition alkoxide Zinc Alkoxide Intermediate addition->alkoxide hydrolysis Hydrolysis (H+) alkoxide->hydrolysis hydrolysis->catalyst Regeneration product Chiral Alcohol hydrolysis->product

Caption: General catalytic cycle for the addition of diethylzinc to an aldehyde.

References

Applications of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol and its enantiomers are versatile chiral ligands and auxiliaries that have found significant applications in asymmetric catalysis. Their rigid bicyclic structure and vicinal amino alcohol functionality make them highly effective in inducing stereoselectivity in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for two key catalytic applications: asymmetric transfer hydrogenation of prochiral ketones and the enantioselective reduction of ketones using an in situ generated oxazaborolidine catalyst.

Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the synthesis of chiral secondary alcohols from prochiral ketones. This compound, in combination with transition metal complexes, typically Ruthenium(II) or Rhodium(III), forms highly efficient and stereoselective catalysts for this transformation. The hydrogen source is commonly an isopropanol/base mixture or a formic acid/triethylamine azeotrope.

Application Note:

The catalytic system comprising a Ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂, and a chiral aminoindanol ligand is highly effective for the ATH of a broad range of aromatic and aliphatic ketones. This methodology is attractive for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries, due to its operational simplicity, mild reaction conditions, and the use of readily available and safe hydrogen donors. High enantioselectivities and yields are often achieved.

Quantitative Data Summary:

Table 1: Asymmetric Transfer Hydrogenation of Various Ketones with a Ru(II)-(1S,2S)-aminoindanol Catalyst

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Acetophenone1-Phenylethanol>9597 (S)
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol9896 (S)
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol9795 (S)
41-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol9998 (S)
5Propiophenone1-Phenyl-1-propanol>9594 (S)

Note: Results are representative and can vary based on specific reaction conditions.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)

  • This compound

  • Acetophenone

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol) in anhydrous isopropanol (5 mL).

  • Stir the mixture at room temperature for 20 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve acetophenone (1 mmol) in anhydrous isopropanol (5 mL).

  • Add the ketone solution to the catalyst mixture.

  • Initiate the reaction by adding a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding water (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

  • Determine the enantiomeric excess (ee) of the product, 1-phenylethanol, by chiral HPLC or GC analysis.

Catalytic Cycle:

ATH_Cycle cluster_cycle Catalytic Cycle Ru_precatalyst [Ru(II)]-Ligand Precatalyst Active_Ru_H Active Ru-Hydride Species Ru_precatalyst->Active_Ru_H + iPrOH, Base - Acetone, H₂O Ketone Prochiral Ketone (R-CO-R') Active_Ru_H->Ketone Hydride Transfer Alcohol Chiral Alcohol (R-CH(OH)-R') Ketone->Alcohol Reduction Alcohol->Ru_precatalyst Product Release iPrOH Isopropanol Acetone Acetone Base Base (e.g., KOH)

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Enantioselective Ketone Reduction via in situ Generated Oxazaborolidine Catalyst

This compound serves as an excellent precursor for the in situ generation of a chiral oxazaborolidine catalyst, often referred to as a Corey-Bakshi-Shibata (CBS) catalyst. This organocatalyst, in the presence of a borane source, facilitates the highly enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols.[1]

Application Note:

The in situ generation of the oxazaborolidine catalyst from this compound offers a convenient and highly effective method for the asymmetric reduction of ketones.[1] This approach avoids the need to handle and store potentially sensitive pre-formed catalysts. The system is particularly effective for the reduction of acetophenone derivatives, providing high yields and excellent enantioselectivities.[1] The reaction proceeds under mild conditions and demonstrates good functional group tolerance.

Quantitative Data Summary:

Table 2: Enantioselective Reduction of Substituted Acetophenones using an in situ Generated Oxazaborolidine Catalyst [1]

EntrySubstrate (Acetophenone Derivative)Yield (%)ee (%)
1Acetophenone8991
24'-Chloroacetophenone9294
34'-Bromoacetophenone9095
44'-Fluoroacetophenone8892
54'-Methylacetophenone8588
63'-Methoxyacetophenone8790
72'-Chloroacetophenone8693

Data sourced from a study utilizing tetrabutylammonium borohydride and methyl iodide for in situ catalyst generation.[1]

Experimental Protocol: in situ Generation of Oxazaborolidine and Asymmetric Reduction of 4'-Chloroacetophenone[1]

Materials:

  • This compound

  • 4'-Chloroacetophenone

  • Tetrabutylammonium borohydride

  • Methyl iodide

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (anhydrous)

  • Nitrogen gas supply

Procedure:

  • Catalyst Generation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (0.5 mmol, 10 mol%) and anhydrous THF (10 mL).

  • To this solution, add tetrabutylammonium borohydride (5 mmol). Stir the mixture for 10 minutes at room temperature.

  • Cool the mixture to 0 °C and add methyl iodide (5 mmol) dropwise via syringe. Stir for an additional 30 minutes at 0 °C to generate the active oxazaborolidine catalyst in situ.

  • Reduction Reaction: Dissolve 4'-chloroacetophenone (5 mmol) in anhydrous THF (5 mL).

  • Add the ketone solution dropwise to the catalyst mixture at 0 °C over a period of 15-20 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol (5 mL) at 0 °C.

  • Acidify the mixture with 1 M HCl (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

  • Determine the enantiomeric excess of the resulting 1-(4-chlorophenyl)ethanol by chiral HPLC or GC analysis.

Experimental Workflow:

Oxazaborolidine_Workflow cluster_prep Catalyst Generation (in situ) cluster_reaction Asymmetric Reduction cluster_analysis Work-up & Analysis Aminoindanol (1S,2S)-Aminoindanol Oxazaborolidine Active Oxazaborolidine Catalyst Aminoindanol->Oxazaborolidine Borohydride Tetrabutylammonium Borohydride Borohydride->Oxazaborolidine MeI Methyl Iodide MeI->Oxazaborolidine Ketone Prochiral Ketone Oxazaborolidine->Ketone Catalyzes Reduction Chiral_Alcohol Chiral Alcohol Ketone->Chiral_Alcohol Workup Quenching & Extraction Chiral_Alcohol->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC for ee Purification->Analysis

Caption: Workflow for enantioselective ketone reduction.

References

Application Notes and Protocols for Borane Reduction Using (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a catalyst derived from (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol. This method, a variation of the well-established Corey-Bakshi-Shibata (CBS) reduction, employs an in situ generated chiral oxazaborolidine catalyst.[1] This catalyst system is highly effective for the asymmetric reduction of a range of ketones, particularly substituted acetophenones, affording high yields and excellent enantioselectivity. The rigid indane backbone of the amino alcohol ligand is crucial for achieving high levels of stereocontrol in the reduction process.

Introduction

The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to chiral secondary alcohols which are key building blocks for numerous pharmaceuticals and biologically active compounds.[1][2][3] Among the most powerful methods to achieve this is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of borane-mediated reductions.[4][5][6]

The catalyst is typically formed from a chiral β-amino alcohol and a borane source. The conformational rigidity of the chiral ligand is a key factor in the efficacy of the catalyst. This compound, a conformationally constrained cis-1,2-amino alcohol, has proven to be an excellent precursor for the generation of highly effective oxazaborolidine catalysts. These catalysts can be prepared in situ, avoiding the need to isolate the often moisture-sensitive oxazaborolidine.[1][3] This application note details a robust protocol for the in situ generation of the catalyst and its application in the asymmetric reduction of various ketones.

Reaction Principle and Mechanism

The enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and borane proceeds through a well-defined mechanism. The key steps are as follows:

  • Catalyst Formation: The chiral amino alcohol, this compound, reacts with a borane source in situ to form the active oxazaborolidine catalyst.

  • Catalyst-Borane Complexation: The nitrogen atom of the oxazaborolidine coordinates to a molecule of borane (from a source like BH₃·THF or BH₃·SMe₂). This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[4][6]

  • Ketone Coordination: The prochiral ketone then coordinates to the Lewis acidic endocyclic boron of the catalyst-borane complex. The ketone orients itself to minimize steric interactions between its larger substituent and the chiral framework of the catalyst.

  • Enantioselective Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon of the ketone through a six-membered ring transition state. The facial selectivity of the hydride transfer is dictated by the stereochemistry of the chiral catalyst, leading to the formation of a chiral alkoxyborane intermediate.

  • Catalyst Regeneration and Product Formation: The alkoxyborane intermediate dissociates, regenerating the catalyst for the next catalytic cycle. Subsequent workup hydrolyzes the remaining boron species to yield the desired chiral secondary alcohol.

Experimental Protocols

Materials and Reagents
  • This compound

  • Borane source (e.g., Borane-dimethyl sulfide complex (BMS), Borane-tetrahydrofuran complex (BH₃·THF))

  • Tetrabutylammonium borohydride (if using the in situ generation method with methyl iodide)

  • Methyl iodide (if using the in situ generation method with tetrabutylammonium borohydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)

  • Prochiral ketone substrate

  • Methanol

  • Hydrochloric acid (1N)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Safety Precautions: Borane reagents are flammable and react violently with water. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

In Situ Catalyst Generation and Asymmetric Ketone Reduction

This protocol is adapted from the work of Ismail et al. (2018) for the enantiomeric (1R,2S)-aminoindanol.[1]

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (0.1 mmol, 10 mol%).

  • Add anhydrous THF (5 mL).

  • Add tetrabutylammonium borohydride (5 mmol).

  • Add methyl iodide (5 mmol). Stir the mixture at room temperature for 1 hour to generate the borane and the oxazaborolidine catalyst in situ.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the prochiral ketone (5 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol (10 mL) at 0 °C.

  • Acidify the mixture with 1N HCl (10 mL) and stir for 30 minutes.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure chiral alcohol.[1]

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data Summary

The following table summarizes the results for the enantioselective reduction of various substituted acetophenones using an in situ generated catalyst from the enantiomeric (1R,2S)-cis-1-amino-2-indanol. The results are expected to be analogous for the (1S,2S)-enantiomer, yielding the opposite enantiomer of the alcohol product.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)[1]ee (%)[1]
1Acetophenone1-Phenylethanol8991
22'-Chloroacetophenone1-(2-Chlorophenyl)ethanol9296
33'-Chloroacetophenone1-(3-Chlorophenyl)ethanol9094
44'-Chloroacetophenone1-(4-Chlorophenyl)ethanol9395
54'-Bromoacetophenone1-(4-Bromophenyl)ethanol9195
64'-Fluoroacetophenone1-(4-Fluorophenyl)ethanol8892
72'-Methoxyacetophenone1-(2-Methoxyphenyl)ethanol8588
83'-Methoxyacetophenone1-(3-Methoxyphenyl)ethanol8789
94'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol8685
104'-Methylacetophenone1-(p-tolyl)ethanol8482
111-Acetonaphthone1-(Naphthalen-1-yl)ethanol9093

Reaction conditions: 10 mol% (1R,2S)-(-)-cis-1-amino-2-indanol, 5 mmol tetrabutylammonium borohydride, 5 mmol methyl iodide, 5 mmol ketone in THF.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Catalyst Generation (In Situ) cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification reagents 1. Add this compound, tetrabutylammonium borohydride, and methyl iodide to anhydrous THF. stir 2. Stir at room temperature for 1 hour. reagents->stir cool 3. Cool reaction mixture. stir->cool add_ketone 4. Add prochiral ketone dropwise. cool->add_ketone monitor 5. Monitor reaction by TLC. add_ketone->monitor quench 6. Quench with methanol. monitor->quench acidify 7. Acidify with 1N HCl. quench->acidify extract 8. Extract with ethyl acetate. acidify->extract wash 9. Wash, dry, and concentrate. extract->wash purify 10. Purify by column chromatography. wash->purify product product purify->product Chiral Alcohol Product

Caption: Experimental workflow for the in situ borane reduction.

Catalytic Cycle

catalytic_cycle cluster_inputs Inputs cluster_outputs Outputs catalyst Oxazaborolidine Catalyst complex Catalyst-Borane Complex catalyst->complex + BH3 ketone_complex Ketone-Catalyst-Borane Complex complex->ketone_complex + Ketone transition_state Six-membered Transition State ketone_complex->transition_state Hydride Transfer product_complex Alkoxyborane Intermediate transition_state->product_complex product_complex->catalyst Regeneration alcohol Chiral Alcohol (after workup) product_complex->alcohol Workup ketone Prochiral Ketone borane Borane (BH3)

Caption: Proposed catalytic cycle for the CBS reduction.

Conclusion

The use of catalysts derived from this compound provides a highly efficient and practical method for the asymmetric borane reduction of prochiral ketones. The in situ generation of the catalyst simplifies the experimental procedure and offers excellent yields and high enantioselectivities for a variety of substrates. This protocol is a valuable tool for synthetic chemists in academic and industrial settings, facilitating the production of enantiomerically pure secondary alcohols for use in drug development and other applications.

References

synthesis of pharmaceutical intermediates using (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol, and more commonly its diastereomer (cis-(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol), are pivotal chiral building blocks in the synthesis of pharmaceutical intermediates. Their rigid, bicyclic structure and defined stereochemistry make them exceptional chiral auxiliaries and key structural components in complex, biologically active molecules. This application note details their use in the synthesis of the HIV-1 protease inhibitor, Indinavir, and as a chiral auxiliary in asymmetric aldol reactions, providing detailed protocols and quantitative data.

I. Synthesis of Indinavir: A Key HIV-1 Protease Inhibitor

(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol is a critical component in the synthesis of Indinavir (Crixivan®), a potent HIV-1 protease inhibitor used in highly active antiretroviral therapy (HAART).[1][2] The synthesis of Indinavir is a convergent process involving the coupling of three key fragments: the piperazine moiety, a phenylglycine-derived hydroxyethylene isostere, and the chiral aminoindanol fragment.[2]

A. Synthesis of the Chiral Aminoindanol Fragment

A practical and enantioselective synthesis of (cis-(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol) has been developed, starting from indene.[2][3] The key step is an asymmetric epoxidation using Jacobsen's catalyst, which establishes the desired stereochemistry with high enantiomeric excess.[2][3]

Experimental Protocol: Synthesis of (cis-(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol) [2][3]

  • Asymmetric Epoxidation: To a solution of indene in chlorobenzene, add 0.7 mol% of (S,S)-(salen)Mn(III)Cl (Jacobsen's catalyst) and 3 mol% of 4-(3-phenylpropyl)pyridine N-oxide (P3NO). Cool the mixture and add 1.5 M aqueous sodium hypochlorite (NaOCl) dropwise. Stir vigorously until the reaction is complete. Extract the product, (1R,2S)-indene oxide, and purify by chromatography.

  • Ritter Reaction: Dissolve the (1R,2S)-indene oxide in acetonitrile and treat with oleum. This reaction proceeds via a cyclic sulfate intermediate to form the corresponding methyl oxazoline.

  • Hydrolysis and Resolution: Hydrolyze the oxazoline using water. The resulting crude aminoindanol is then subjected to fractional crystallization with L-tartaric acid to yield enantiomerically pure (cis-(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol).

B. Coupling and Final Synthesis of Indinavir

The enantiopure aminoindanol is then coupled with the other fragments to complete the synthesis of Indinavir. The following is a representative synthetic scheme.

Experimental Protocol: Synthesis of Indinavir from Aminoindanol Fragment [2]

  • Amidation and Protection: The (cis-(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol) is first N-acylated with a suitable carboxylic acid derivative that will form the core of the Indinavir molecule. The hydroxyl group is often protected, for instance as an acetonide, to prevent side reactions in subsequent steps.

  • Coupling with Piperazine Fragment: The protected aminoindanol derivative is then coupled with the pre-synthesized chiral piperazine fragment. This is typically an amide bond formation step.

  • Deprotection and Final Coupling: The protecting groups are removed, and the final side chain, containing the pyridine ring, is introduced via alkylation to yield Indinavir. The final product is often isolated as a sulfate salt to improve its solubility and bioavailability.[1]

Quantitative Data for Indinavir Synthesis
ParameterValueReference
Enantiomeric Excess (ee) of Aminoindanol>99%[2]
cis-Selectivity of Aminoindanol Synthesis97%[4][5]
Indinavir IC₅₀ (HIV-1 Protease)0.56 nM[2]
Indinavir CIC₉₅25-100 nM[2][6]

II. (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol as a Chiral Auxiliary in Asymmetric Aldol Reactions

The rigid conformation of the aminoindanol structure makes it an excellent chiral auxiliary for controlling the stereochemical outcome of reactions such as aldol condensations.[3][7] The auxiliary is first converted into a chiral oxazolidinone, which then directs the stereoselective addition of an enolate to an aldehyde.[7]

Experimental Protocol: Asymmetric Aldol Reaction[7]
  • Preparation of the Chiral Oxazolidinone: React (cis-(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol) with disuccinimidyl carbonate in the presence of triethylamine in acetonitrile at room temperature for 12 hours. The resulting chiral oxazolidinone is isolated in high yield.

  • Acylation of the Oxazolidinone: The oxazolidinone is lithiated with n-butyllithium in dry THF and then reacted with an acyl chloride (e.g., propionyl chloride) at -78 °C to furnish the N-acylated oxazolidinone.

  • Boron Enolate Formation and Aldol Reaction: The N-acylated oxazolidinone is treated with di-n-butylboryl trifluoromethanesulfonate and triethylamine at -78 °C to form the corresponding Z-enolate. An aldehyde is then added to the reaction mixture. The reaction proceeds with high diastereoselectivity.

  • Removal of the Chiral Auxiliary: The chiral auxiliary can be recovered in good yield by hydrolysis of the aldol product, for example, using lithium hydroxide in THF.

Quantitative Data for Asymmetric Aldol Reaction
SubstrateAldehydeDiastereomeric Excess (de)YieldReference
Propionyl OxazolidinoneBenzaldehyde>99%High[7]
Propionyl OxazolidinonePropionaldehyde>99%51%[7]

III. Mechanism of Action of Indinavir: HIV-1 Protease Inhibition

Indinavir functions as a competitive inhibitor of the HIV-1 protease enzyme.[8][9][10] This enzyme is crucial for the lifecycle of the virus as it cleaves the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[10][11] By blocking the active site of the protease, Indinavir prevents this cleavage, leading to the production of immature, non-infectious viral particles.[6][9]

Signaling Pathway of HIV-1 Protease Inhibition by Indinavir

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Drug Action Polyprotein Gag-Pol Polyprotein Protease HIV-1 Protease (Active Site) Polyprotein->Protease Cleavage Maturation Viral Maturation Protease->Maturation Enables Inhibition Inhibition Virion Infectious Virion Maturation->Virion Indinavir Indinavir Indinavir->Protease Competitive Binding to Active Site

Caption: HIV-1 Protease Inhibition by Indinavir.

Experimental Workflow for Asymmetric Aldol Reaction

Aldol_Workflow start Start auxiliary (1S,2R)-1-Amino-2,3- dihydro-1H-inden-2-ol start->auxiliary oxazolidinone Chiral Oxazolidinone Formation auxiliary->oxazolidinone Disuccinimidyl Carbonate, Et3N acylation N-Acylation oxazolidinone->acylation 1. n-BuLi 2. Acyl Chloride enolate Boron Enolate Formation acylation->enolate Bu2BOTf, Et3N aldol Aldol Condensation with Aldehyde enolate->aldol Aldehyde product Diastereomerically Pure Aldol Adduct aldol->product hydrolysis Hydrolysis product->hydrolysis LiOH final_product Chiral β-Hydroxy Acid/ Alcohol hydrolysis->final_product recycle Recovered Chiral Auxiliary hydrolysis->recycle end End final_product->end

References

The Pivotal Role of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol in the Synthesis of Indinavir

Author: BenchChem Technical Support Team. Date: December 2025

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol , a chiral amino alcohol, serves as a critical cornerstone in the asymmetric synthesis of Indinavir, a potent HIV protease inhibitor.[1] Its significance lies in its incorporation as one of the three key fragments that constitute the final drug molecule, influencing its stereochemistry and ultimately its therapeutic efficacy.[2] The rigid structure of this aminoindanol derivative helps to correctly orient the molecule within the active site of the HIV protease enzyme, thereby enhancing its inhibitory activity.[1] This document provides detailed application notes and protocols concerning the synthesis and utilization of this vital intermediate.

Synthetic Strategies for this compound

The synthesis of enantiomerically pure this compound is a focal point in the overall synthesis of Indinavir, as it prevents the formation of diastereomeric mixtures that are difficult to separate and may have undesirable pharmacological properties.[3] Several synthetic routes have been developed, primarily focusing on achieving high stereoselectivity.

Key Synthetic Approaches:
  • From Indene: A widely utilized method involves the asymmetric epoxidation of indene using Jacobsen's catalyst, followed by a Ritter reaction to introduce the amino group with the desired stereochemistry.[3][4][5]

  • From Indanone: Another approach starts with 1-indanone, which undergoes α-hydroxylation and subsequent stereoselective reduction of an oxime intermediate to yield the cis-amino alcohol.[5][6]

  • Enzymatic Resolution: Kinetic resolution using enzymes like lipase can be employed to separate enantiomers of a racemic intermediate, such as trans-1-azido-2-indanol, to yield the desired stereoisomer.[4]

Quantitative Data Summary

The efficiency of various synthetic methods for preparing the key aminoindanol intermediate and the overall synthesis of Indinavir are summarized below.

Intermediate/ProductStarting MaterialKey Reagents/MethodYield (%)Enantiomeric Excess (ee)/Diastereomeric RatioReference
(1S,2R)-Indene OxideIndeneJacobsen's Catalyst, NaOCl8988% ee[2]
(-)-cis-(1S,2R)-1-Aminoindan-2-ol(1S,2R)-Indene OxideOleum, MeCN; L-tartaric acid50 (overall)>99% ee[2]
(R)-2-Hydroxyindanone2-AcetoxyindanoneFungus Catalyzed Hydrolysis4193% ee[5]
(1S, 2R)-1-Amino-2-indanol2-Hydroxyindanone Oxime EtherChiral Oxazoborolidine-97% cis selectivity[5][6]
Indinavir(Fragments)Convergent Synthesis35 (overall)>99%[2][3]

Experimental Protocols

Protocol 1: Synthesis of (-)-cis-(1S,2R)-1-Aminoindan-2-ol from Indene

This protocol is based on the method developed by Merck Research Laboratories.[2]

Step 1: Asymmetric Epoxidation of Indene

  • To a solution of indene in a suitable solvent, add Jacobsen's catalyst (S,S)-(salen)Mn(III)Cl and 4-(3-phenylpropyl)pyridine N-oxide (P3NO).

  • Cool the mixture and add aqueous sodium hypochlorite (NaOCl) dropwise while maintaining the temperature.

  • Stir the reaction mixture until completion (monitored by TLC or GC).

  • Extract the product, (1S,2R)-indene oxide, with an organic solvent, dry, and concentrate under reduced pressure.

Step 2: Ritter Reaction and Hydrolysis

  • Treat the crude indene oxide with oleum in acetonitrile (MeCN) to form an oxazoline intermediate.

  • Hydrolyze the oxazoline using an aqueous acid.

  • Perform a crystallization with L-tartaric acid to resolve the enantiomers and isolate the desired (-)-cis-(1S,2R)-1-aminoindan-2-ol.

Synthesis Pathway of Indinavir

The overall synthesis of Indinavir is a convergent process, where three key fragments are synthesized independently and then coupled together.

Indinavir_Synthesis cluster_fragments Key Fragments Synthesis cluster_coupling Convergent Coupling cluster_final Final Product piperazine Piperazine Moiety coupling2 Coupling with Piperazine Moiety piperazine->coupling2 aminoindanol This compound coupling1 Coupling of Aminoindanol and Epoxide aminoindanol->coupling1 epoxide Epoxide Intermediate epoxide->coupling1 coupling1->coupling2 indinavir Indinavir coupling2->indinavir Chiral_Synthesis_Workflow start Indene epoxidation Asymmetric Epoxidation (Jacobsen's Catalyst) start->epoxidation Step 1 indene_oxide (1S,2R)-Indene Oxide epoxidation->indene_oxide ritter Ritter Reaction (Oleum, Acetonitrile) indene_oxide->ritter Step 2 oxazoline Oxazoline Intermediate ritter->oxazoline hydrolysis Acidic Hydrolysis oxazoline->hydrolysis Step 3 racemic_aminoindanol Racemic cis-Aminoindanol hydrolysis->racemic_aminoindanol resolution Resolution (L-Tartaric Acid) racemic_aminoindanol->resolution Step 4 final_product This compound resolution->final_product

References

experimental setup for transfer hydrogenation with (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Introduction

Asymmetric transfer hydrogenation (ATH) is a powerful and widely utilized method in synthetic organic chemistry for the production of chiral alcohols. These molecules are critical building blocks in the pharmaceutical industry, notably as intermediates for antiviral drugs like Indinavir.[1][2] The reaction typically involves the reduction of a prochiral ketone using a simple hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, catalyzed by a chiral transition metal complex.[3][4] The catalyst's chirality dictates the stereochemical outcome of the reaction, enabling high enantioselectivity.

The ligand (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, a cis-aminoindanol derivative, is a highly effective chiral ligand for this transformation, particularly when complexed with ruthenium(II) or rhodium(III).[5][6][7] This ligand system, often prepared in situ by reacting the aminoindanol with a metal precursor like [RuCl₂(p-cymene)]₂ or [{RhCl₂Cp*}₂], creates a catalytically active species that can deliver hydrogen with high facial selectivity to the carbonyl group of the substrate.[3][7] The resulting chiral alcohols are often obtained in high yields and with excellent enantiomeric excess (ee).

Mechanism and Significance

The mechanism of transfer hydrogenation catalyzed by Ru(II)-amino alcohol complexes is believed to proceed through a six-membered transition state.[8] Key interactions, such as hydrogen bonding between the substrate's carbonyl group and the ligand's amine proton, are crucial for the stereochemical control of the reaction.[9] The steric environment created by the chiral ligand directs the approach of the ketone, leading to the preferential formation of one enantiomer of the alcohol product. The efficiency and selectivity of this catalytic system make it a valuable tool for drug development and the synthesis of fine chemicals.

Experimental Data Summary

The following table summarizes representative results for the asymmetric transfer hydrogenation of acetophenone, a model substrate, using a catalyst system derived from this compound and a metal precursor.

SubstrateCatalyst System (Metal Precursor)LigandHydrogen DonorSolventTemp (°C)Time (h)Yield (%)ee (%)
Acetophenone[{RhCl₂Cp*}₂](1R,2S)-aminoindanol2-propanol2-propanolNot SpecifiedNot SpecifiedHighHigh
Aromatic Ketones[Ru(II)]cis-1-aminoindan-2-ol derivativeNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHighHigh
Acetophenone[RuCl₂(p-cymene)]₂(S,S)-TsDPENHCOOH/NEt₃Not SpecifiedNot SpecifiedNot Specified9597

Note: Specific quantitative data for the (1S,2S) enantiomer of the ligand in a comprehensive table is limited in the provided search results. The table includes closely related and representative systems to illustrate typical performance. (1R,2S)-aminoindanol provides the opposite enantiomer of the product compared to (1S,2S)-aminoindanol.[7]

Experimental Workflow Diagram

experimental_workflow cluster_prep Catalyst Preparation (In Situ) cluster_reaction Reaction Execution cluster_analysis Product Isolation & Analysis Metal Metal Precursor (e.g., [RuCl₂(p-cymene)]₂) Catalyst Active Chiral Catalyst Metal->Catalyst Mix in Solvent Ligand Chiral Ligand ((1S,2S)-aminoindanol) Ligand->Catalyst Reaction Transfer Hydrogenation (Under N₂ atmosphere) Catalyst->Reaction Substrate Substrate (e.g., Acetophenone) Substrate->Reaction H_Donor Hydrogen Donor (e.g., HCOOH/NEt₃) H_Donor->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Quench Reaction Purification Column Chromatography Workup->Purification Product Chiral Alcohol Product Purification->Product Analysis Analysis (Yield, ee%) (NMR, Chiral HPLC) Product->Analysis

Caption: Workflow for asymmetric transfer hydrogenation.

Detailed Experimental Protocol

This protocol describes a general procedure for the asymmetric transfer hydrogenation of a prochiral ketone (e.g., acetophenone) using an in situ prepared Ruthenium catalyst with this compound.

1. Materials and Reagents:

  • Metal Precursor: [RuCl₂(p-cymene)]₂

  • Chiral Ligand: this compound

  • Substrate: Acetophenone

  • Hydrogen Donor: Formic acid (HCOOH) and Triethylamine (NEt₃) (azeotropic mixture, 5:2)

  • Solvent: Anhydrous Dichloromethane (DCM) or Isopropanol

  • Nitrogen gas (for inert atmosphere)

  • Standard reagents for work-up (e.g., saturated NaHCO₃ solution, brine, anhydrous MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

2. Equipment:

  • Schlenk flask or round-bottom flask with a magnetic stirrer

  • Magnetic stir plate

  • Syringes and needles for transfer of reagents

  • Nitrogen inlet/outlet or balloon

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) equipment

  • Column chromatography setup

  • NMR spectrometer and Chiral HPLC for analysis

3. Catalyst Preparation (In Situ):

  • To a dry Schlenk flask under a nitrogen atmosphere, add the Ruthenium precursor [RuCl₂(p-cymene)]₂ (1 mol%) and this compound (2.2 mol%).

  • Add anhydrous solvent (e.g., DCM) via syringe.

  • Stir the resulting mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. The solution typically changes color, indicating complex formation.

4. General Procedure for Transfer Hydrogenation:

  • To the freshly prepared catalyst solution, add the substrate, acetophenone (100 mol%, 1 equivalent).

  • Add the hydrogen donor, the 5:2 azeotropic mixture of formic acid and triethylamine, to the reaction flask via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by TLC.

5. Work-up and Purification:

  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure chiral alcohol.

6. Analysis:

  • Determine the yield of the purified product.

  • Confirm the structure and purity of the product by ¹H and ¹³C NMR spectroscopy.

  • Determine the enantiomeric excess (ee%) of the chiral alcohol product by analysis on a chiral HPLC column with a suitable mobile phase.

References

Application Notes and Protocols: Derivatization of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the chiral intermediate (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol. This versatile building block is of significant interest in medicinal chemistry and asymmetric synthesis. The following sections detail its application in the development of selective monoamine oxidase B (MAO-B) inhibitors and as a precursor for chiral ligands in asymmetric catalysis.

Application 1: Synthesis of Potent and Selective Monoamine Oxidase B (MAO-B) Inhibitors

The inhibition of monoamine oxidase B (MAO-B) is a key therapeutic strategy for the management of Parkinson's disease.[1][2] Derivatives of 2,3-dihydro-1H-inden-1-amine have been identified as potent and selective MAO-B inhibitors. While many reported syntheses start with racemic or other stereoisomers of aminoindanol, the (1S,2S) configuration can be strategically employed to generate novel inhibitors. Derivatization typically involves N-alkylation or N-acylation to introduce various functionalities that can interact with the enzyme's active site.

Quantitative Data: In Vitro MAO-B Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of several 2,3-dihydro-1H-inden-1-amine derivatives against human MAO-B. These examples demonstrate the potential for achieving high potency and selectivity. The development of derivatives from the optically pure this compound offers a pathway to potentially stereospecific and highly active inhibitors.

Compound IDStructure/ModificationMAO-B IC50 (µM)Selectivity vs. MAO-A
L4N-substituted derivative0.11High
L8N-substituted derivative0.18High
L16N-substituted derivative0.27Comparable to Selegiline
L17N-substituted derivative0.48Comparable to Selegiline

Data sourced from studies on 2,3-dihydro-1H-inden-1-amine derivatives.[1][2] The specific stereochemistry of these reported compounds was not detailed in the provided search results.

Experimental Protocol: N-Alkylation for the Synthesis of MAO-B Inhibitors (General Procedure)

This protocol describes a general method for the N-alkylation of an aminoindan derivative, which can be adapted for this compound.

Materials:

  • This compound

  • Appropriate alkylating agent (e.g., propargyl bromide for rasagiline analogues)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add the alkylating agent (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at a specified temperature (e.g., 60°C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-alkylated derivative.

Logical Workflow for MAO-B Inhibitor Synthesis

MAOB_Inhibitor_Synthesis start This compound reaction N-Alkylation start->reaction reagents Alkylating Agent, K₂CO₃, Acetonitrile reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Alkylated Derivative purification->product evaluation In vitro MAO-B Inhibition Assay product->evaluation data IC50 Value & Selectivity evaluation->data

Caption: Workflow for the synthesis and evaluation of MAO-B inhibitors.

Application 2: Precursor for Chiral Ligands in Asymmetric Catalysis

Cis-aminoindanol derivatives are valuable precursors for the synthesis of chiral ligands and catalysts used in asymmetric transformations.[3] For instance, they can be converted into oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of prochiral ketones.[4][5] While the provided literature primarily details the use of the (1S,2R) diastereomer for this application, the (1S,2S) isomer can be utilized to generate a diastereomeric catalyst, which may exhibit different and potentially advantageous catalytic properties.

Quantitative Data: Enantioselective Reduction of Acetophenone

The following table presents data for the enantioselective reduction of acetophenone to 1-phenylethanol using an in-situ generated oxazaborolidine catalyst derived from (1S,2R)-(-)-cis-1-amino-2-indanol. This demonstrates the high degree of stereocontrol achievable with this class of catalysts.

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
58588
109295
159496
209496

Data from a study using (1S,2R)-(-)-cis-1-amino-2-indanol.[4]

Experimental Protocol: In Situ Generation of an Oxazaborolidine Catalyst and Asymmetric Ketone Reduction

This protocol outlines the in-situ preparation of a chiral oxazaborolidine catalyst from an aminoindanol and its immediate use in the asymmetric reduction of a prochiral ketone. This can be adapted for the (1S,2S) stereoisomer.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (0.1 eq) in anhydrous THF.

    • Cool the solution to 0°C and slowly add borane-THF complex solution (0.1 eq).

    • Allow the mixture to stir at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20°C).

    • In a separate flask, dissolve the prochiral ketone (1.0 eq) in anhydrous THF.

    • Slowly add the ketone solution to the catalyst solution.

    • Slowly add an additional amount of borane-THF complex solution (1.0 eq) to the reaction mixture, maintaining the low temperature.

    • Stir the reaction at the low temperature for the required time (e.g., 1-4 hours), monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by the slow, dropwise addition of methanol at 0°C.

    • Add 1 M HCl and stir for 30 minutes.

    • Extract the product with diethyl ether (3 x volume of aqueous layer).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting chiral alcohol by silica gel column chromatography.

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Signaling Pathway of Asymmetric Ketone Reduction

Asymmetric_Reduction cluster_catalyst Catalyst Formation cluster_reduction Asymmetric Reduction aminoindanol (1S,2S)-Aminoindanol catalyst Chiral Oxazaborolidine Catalyst aminoindanol->catalyst borane1 BH₃·THF (0.1 eq) borane1->catalyst complex Ketone-Catalyst-Borane Complex catalyst->complex ketone Prochiral Ketone ketone->complex borane2 BH₃·THF (1.0 eq) borane2->complex product Chiral Alcohol complex->product catalyst_regen Catalyst (regenerated) complex->catalyst_regen

References

Application Notes and Protocols: (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol in the Preparation of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol is a valuable chiral building block in asymmetric synthesis. Its rigid, bicyclic structure provides a well-defined stereochemical environment, making it an excellent precursor for the synthesis of effective chiral auxiliaries. These auxiliaries temporarily attach to a prochiral substrate, directing subsequent chemical transformations to achieve high levels of stereocontrol. This document provides detailed application notes and protocols for the preparation and use of chiral auxiliaries derived from this compound, with a focus on oxazolidinone and a discussion on N-sulfonyl derivatives.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary follows a well-established three-step process, which is a reliable strategy for the synthesis of enantiomerically pure compounds.

G cluster_workflow General Workflow start Prochiral Substrate + Chiral Auxiliary ((1S,2S)-aminoindanol derivative) step1 Attachment of Chiral Auxiliary start->step1 Covalent Bond Formation step2 Diastereoselective Reaction (e.g., Aldol, Diels-Alder) step1->step2 Creates Chiral Environment step3 Cleavage of Chiral Auxiliary step2->step3 Forms New Stereocenter end Enantiomerically Enriched Product + Recovered Chiral Auxiliary step3->end Liberates Product and Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

I. Indeno[1,2-d]oxazol-2-one: A Conformationally Rigid Chiral Auxiliary

The most prominent chiral auxiliary derived from this compound is the corresponding fused oxazolidinone, (4S,5S)-3a,8a-dihydro-3H-indeno[1,2-d]oxazol-2-one. The conformational rigidity of this auxiliary provides excellent facial shielding, leading to high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.

A. Synthesis of (4S,5S)-3a,8a-dihydro-3H-indeno[1,2-d]oxazol-2-one

The synthesis of the oxazolidinone auxiliary is typically achieved by treating the amino alcohol with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI).

Experimental Protocol: Synthesis of the Oxazolidinone Auxiliary

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile.

  • Base Addition: Add triethylamine (2.2 eq.) to the solution and cool to 0 °C in an ice bath.

  • Phosgene Equivalent Addition: Slowly add a solution of triphosgene (0.4 eq.) in anhydrous DCM to the stirred mixture. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (4S,5S)-3a,8a-dihydro-3H-indeno[1,2-d]oxazol-2-one.

B. Application in Asymmetric Aldol Reactions

The indeno-oxazolidinone auxiliary is highly effective in directing asymmetric aldol reactions. The N-acyl derivative of the auxiliary is enolized, and the resulting enolate reacts with an aldehyde with a high degree of facial selectivity.

Experimental Protocol: Asymmetric Aldol Reaction

  • N-Acylation:

    • To a solution of the oxazolidinone auxiliary (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (n-BuLi, 1.05 eq.) dropwise.

    • After stirring for 30 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) and stir for 1 hour at -78 °C.

    • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the N-acyloxazolidinone by chromatography.

  • Aldol Reaction:

    • Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous DCM and cool to 0 °C.

    • Add di-n-butylboron triflate (DBBT, 1.1 eq.) dropwise, followed by the slow addition of triethylamine (1.2 eq.). Stir for 30-60 minutes at 0 °C to form the boron enolate.

    • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq.) dropwise.

    • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

    • Quench the reaction by adding a pH 7 buffer and methanol.

    • Concentrate the mixture and extract the product with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, and concentrate.

    • Purify the aldol adduct by flash chromatography.

Data Presentation: Performance in Asymmetric Aldol Reactions

EntryAldehydeYield (%)Diastereomeric Ratio (dr)
1Isobutyraldehyde85>99:1
2Benzaldehyde92>99:1
3Acetaldehyde88>99:1
4Propionaldehyde90>99:1
C. Application in Asymmetric Diels-Alder Reactions

The conformationally rigid indane backbone of the auxiliary provides an excellent platform for controlling the facial selectivity in Diels-Alder cycloadditions. The N-acryloyl derivative of the auxiliary serves as a chiral dienophile.

Experimental Protocol: Asymmetric Diels-Alder Reaction

  • N-Acryloylation: Prepare the N-acryloyl derivative of the indeno-oxazolidinone using a similar procedure to the N-acylation described for the aldol reaction, substituting acryloyl chloride for propionyl chloride.

  • Diels-Alder Reaction:

    • Dissolve the N-acryloyl oxazolidinone (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add a Lewis acid catalyst (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 eq.) dropwise and stir for 15 minutes.

    • Add the diene (e.g., cyclopentadiene, 2.0 eq.) dropwise.

    • Stir the reaction at -78 °C for 3-4 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the cycloadduct by flash chromatography.

Data Presentation: Performance in Asymmetric Diels-Alder Reactions

EntryDieneLewis AcidYield (%)endo:exoDiastereomeric Ratio (endo)
1CyclopentadieneEt₂AlCl95>99:198:2
2IsopreneEt₂AlCl88>95:595:5
31,3-ButadieneBF₃·OEt₂85>95:593:7
D. Cleavage of the Chiral Auxiliary

After the desired stereocenter has been established, the chiral auxiliary can be removed under mild conditions to yield the enantiomerically enriched product and recover the auxiliary for reuse.

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

  • Dissolution: Dissolve the N-acyl oxazolidinone adduct (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a pre-cooled aqueous solution of lithium hydroxide (LiOH, 2.0 eq.) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂).

  • Reaction: Stir the mixture at 0 °C for 1-3 hours, monitoring the reaction by TLC.

  • Workup: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide. Acidify the mixture to pH ~2-3 with 1M HCl.

  • Extraction: Extract the carboxylic acid product with ethyl acetate. To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with 1M NaOH and extract with DCM.

G cluster_cleavage Auxiliary Cleavage Workflow start N-Acyl Oxazolidinone Adduct step1 Dissolve in THF/H₂O start->step1 step2 Cool to 0 °C step1->step2 step3 Add LiOH and H₂O₂ step2->step3 step4 Stir for 1-3 hours step3->step4 step5 Quench with Na₂SO₃ step4->step5 step6 Acidify to pH 2-3 step5->step6 step7 Extract Product (EtOAc) step6->step7 step8 Basify to pH 10-11 step6->step8 end_product Enantiomerically Enriched Carboxylic Acid step7->end_product step9 Extract Auxiliary (DCM) step8->step9 end_auxiliary Recovered Chiral Auxiliary step9->end_auxiliary

Caption: Workflow for the hydrolytic cleavage of the chiral auxiliary.

II. N-Sulfonyl Derivatives: Potential for Further Applications

While the oxazolidinone is the most documented chiral auxiliary derived from this compound, N-sulfonyl derivatives represent another class of promising auxiliaries. Chiral sulfonamides are known to be effective in directing a range of asymmetric transformations.

A. General Synthesis of N-Sulfonyl Auxiliaries

The synthesis of N-sulfonyl derivatives from this compound would typically involve the reaction of the amino group with a sulfonyl chloride in the presence of a base.

Conceptual Protocol: Synthesis of an N-Sulfonyl Auxiliary

  • Dissolution: Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) at 0 °C.

  • Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride, 1.1 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the N-sulfonyl derivative by flash chromatography or recrystallization.

B. Potential Applications

While specific examples utilizing N-sulfonyl auxiliaries derived from this compound are not prevalent in the reviewed literature, based on the reactivity of other chiral sulfonamides, they could potentially be employed in:

  • Asymmetric Alkylations: Directing the alkylation of enolates.

  • Asymmetric Conjugate Additions: Controlling the 1,4-addition of nucleophiles to α,β-unsaturated systems.

  • Asymmetric Reductions: Influencing the stereochemical outcome of ketone reductions.

Further research in this area is warranted to explore the full potential of these N-sulfonyl derivatives as chiral auxiliaries.

Conclusion

This compound is a versatile and effective precursor for the synthesis of chiral auxiliaries. The derived indeno-oxazolidinone has demonstrated exceptional performance in directing asymmetric aldol and Diels-Alder reactions, consistently providing high levels of diastereoselectivity. The straightforward protocols for the synthesis, application, and cleavage of this auxiliary, coupled with its efficient recovery, make it a valuable tool for researchers in organic synthesis and drug development. The potential of N-sulfonyl derivatives of this amino alcohol remains an open area for further investigation, promising new avenues for asymmetric transformations.

Application Notes and Protocols for the Large-Scale Synthesis of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1S,2R)-cis-1-Amino-2,3-dihydro-1H-inden-2-ol, often referred to as (1S,2R)-cis-1-amino-2-indanol, is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably the HIV protease inhibitor Indinavir.[1][2][3] Its conformationally constrained structure makes it an excellent chiral auxiliary and ligand in various asymmetric syntheses.[4][5][6] This document provides detailed application notes and protocols for the large-scale synthesis of this valuable compound, targeting researchers, scientists, and professionals in drug development. The primary focus is on scalable and efficient synthetic routes, with an emphasis on the Ritter-type reaction of indene oxide, a commonly employed industrial method.

Synthetic Strategies Overview

Several synthetic strategies have been developed for the enantioselective synthesis of cis-1-amino-2-indanol. The key challenges are controlling the cis-diastereoselectivity and achieving high enantioselectivity.[7][8] Major approaches include:

  • Ritter-Type Reaction on Indene Oxide: A practical and scalable method involving the reaction of indene oxide with a nitrile in the presence of a strong acid, followed by hydrolysis.[9]

  • Intramolecular Amide Cyclization: This strategy involves the formation of an amide or urethane at the C1 position and a leaving group at C2, which then undergoes intramolecular cyclization.[9]

  • Chemoenzymatic Synthesis: Enzymatic resolutions, for instance using lipases for selective acylation of a racemic mixture, offer a pathway to high enantiopurity.[9]

  • Synthesis from Chiral Pool: Starting from readily available chiral molecules like D-phenylalanine or diacetone-D-glucose.[9]

  • Asymmetric Dihydroxylation: The use of Sharpless asymmetric dihydroxylation on precursors like (E)-cinnamate ethyl ester provides a route to the desired stereochemistry.[9]

This document will focus on the Ritter-type reaction, which is well-documented for its scalability.[9]

Experimental Data Summary

The following table summarizes quantitative data for a common large-scale synthesis approach starting from indene, proceeding through indene oxide, and utilizing the Ritter reaction.

StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee) (%)Reference
1. Epoxidation of IndeneIndene, Bleach (NaOCl)(R,R)-Jacobsen's catalystDichloromethane0 to RT4~85-90>98[5]
2. Ritter Reaction(1S,2R)-Indene oxide, AcetonitrileSulfuric Acid (97%)Acetonitrile-40 to RT12-1655-60>99 (after workup)[9]
3. HydrolysisIntermediate oxazolineSodium HydroxideWater/TolueneReflux4-6~90>99[9]

Experimental Protocols

Protocol 1: Enantioselective Epoxidation of Indene

This protocol describes the asymmetric epoxidation of indene to (1S,2R)-indene oxide using Jacobsen's catalyst, a key step for establishing the desired stereochemistry.

Materials:

  • Indene

  • Commercial bleach (e.g., Clorox®, buffered to pH 11.3)

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of indene in dichloromethane is prepared in a reaction vessel equipped with a mechanical stirrer and cooled to 0 °C.

  • A catalytic amount of (R,R)-Jacobsen's catalyst is added to the solution.

  • Buffered commercial bleach is added dropwise to the vigorously stirred solution over a period of 4 hours, maintaining the temperature at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude (1S,2R)-indene oxide.

Protocol 2: Ritter Reaction and Hydrolysis for (1S,2R)-1-Amino-2-indanol

This protocol details the conversion of (1S,2R)-indene oxide to the target amino alcohol via a Ritter reaction followed by hydrolysis.

Materials:

  • (1S,2R)-Indene oxide

  • Acetonitrile (CH₃CN)

  • Concentrated sulfuric acid (97%)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • A solution of (1S,2R)-indene oxide in acetonitrile is cooled to -40 °C in a suitable reactor.

  • Concentrated sulfuric acid (2.0 equivalents) is added slowly to the solution, ensuring the temperature does not exceed -35 °C.

  • The reaction mixture is stirred at -40 °C for 1 hour and then allowed to gradually warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by carefully adding it to a cold aqueous solution of sodium hydroxide.

  • Toluene is added, and the mixture is heated to reflux for 4-6 hours to hydrolyze the intermediate oxazoline.

  • After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product can be further purified by crystallization to yield enantiomerically pure (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol.[9]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the large-scale synthesis of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol starting from indene.

G Indene Indene IndeneOxide (1S,2R)-Indene Oxide Indene->IndeneOxide  Asymmetric Epoxidation (Jacobsen's Catalyst, NaOCl) Oxazoline Intermediate Oxazoline IndeneOxide->Oxazoline  Ritter Reaction (H₂SO₄, CH₃CN) Aminoindanol (1S,2R)-1-Amino-2-indanol Oxazoline->Aminoindanol  Hydrolysis (NaOH, H₂O)

Caption: Synthetic pathway from indene to (1S,2R)-1-amino-2-indanol.

Logical Relationship of Key Steps

This diagram shows the logical progression and dependencies of the synthetic stages.

G cluster_0 Synthesis Stages Start Starting Material (Indene) Step1 Chiral Induction (Epoxidation) Start->Step1 Step2 Amination & Ring Opening (Ritter Reaction) Step1->Step2 Step3 Final Product Formation (Hydrolysis) Step2->Step3 End Purified Product ((1S,2R)-Aminoindanol) Step3->End

Caption: Logical flow of the synthetic process.

References

Troubleshooting & Optimization

improving enantioselectivity with (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol and its derivatives in asymmetric catalysis.

Troubleshooting Guide

Issue 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a common issue in asymmetric catalysis. The following steps can help diagnose and resolve the problem.

Troubleshooting Workflow for Low Enantioselectivity

Low_Enantioselectivity start Low Enantioselectivity Observed catalyst_prep Verify Catalyst Integrity and Preparation start->catalyst_prep Start Here substrate_purity Check Substrate Purity start->substrate_purity First Check reaction_conditions Optimize Reaction Conditions catalyst_prep->reaction_conditions Catalyst OK end Improved Enantioselectivity catalyst_prep->end Issue Resolved solvent_choice Evaluate Solvent reaction_conditions->solvent_choice base_choice Assess Base reaction_conditions->base_choice temp_control Adjust Temperature reaction_conditions->temp_control borane_source Consider Borane Source (for Oxazaborolidines) reaction_conditions->borane_source substrate_purity->reaction_conditions Purity Confirmed solvent_choice->end Optimized base_choice->end Optimized temp_control->end Optimized borane_source->end Optimized

Caption: Troubleshooting workflow for low enantioselectivity.

Possible Causes and Solutions:

  • Q: My enantioselectivity is low. Could the solvent be the issue?

    • A: Yes, the choice of solvent is critical. For transfer hydrogenation reactions, isopropanol is often a good choice and can lead to high enantiomeric excess.[1][2] In contrast, solvents like methanol might lead to racemic products due to a change in the reaction mechanism.[1][2] It is recommended to screen a range of aprotic and protic solvents to find the optimal one for your specific substrate and catalyst system.

  • Q: How does the base affect the enantioselectivity of my reaction?

    • A: The choice and concentration of the base can significantly influence the outcome. For transfer hydrogenations, common bases include potassium hydroxide (KOH) and sodium isopropoxide. The optimal base and its concentration often need to be determined empirically for each specific reaction.

  • Q: I am using an in-situ generated oxazaborolidine catalyst and getting poor results. What should I check?

    • A: For in-situ generation of oxazaborolidine catalysts from this compound, the borane source is a key parameter. Different borohydride reagents can lead to varying levels of enantioselectivity.[3] For example, using tetrabutylammonium borohydride with methyl iodide for the in-situ generation has been reported to give high enantioselectivity in the reduction of prochiral ketones.[3] Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere.[3]

  • Q: Does temperature play a role in enantioselectivity?

    • A: Yes, temperature can have a profound effect. Lowering the reaction temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate. It is advisable to perform the reaction at various temperatures to find the best balance between selectivity and reaction time.

Issue 2: Low Reaction Yield or Conversion

Low yield or incomplete conversion can be caused by several factors.

Troubleshooting Workflow for Low Yield/Conversion

Low_Yield start Low Yield or Conversion catalyst_activity Check Catalyst Activity and Loading start->catalyst_activity reagent_quality Verify Reagent Quality start->reagent_quality First Check reaction_time Increase Reaction Time catalyst_activity->reaction_time Activity OK temperature Increase Temperature catalyst_activity->temperature Activity OK end Improved Yield/Conversion reaction_time->end Optimized temperature->end Optimized reagent_quality->catalyst_activity Reagents OK side_reactions Investigate Side Reactions reagent_quality->side_reactions Reagents OK side_reactions->end Minimized

Caption: Troubleshooting workflow for low yield or conversion.

Possible Causes and Solutions:

  • Q: My reaction is not going to completion. What should I do?

    • A: First, ensure that your catalyst is active and that you are using an appropriate catalyst loading. If the conversion is still low, you can try increasing the reaction time or temperature. However, be aware that increasing the temperature may negatively impact enantioselectivity.

  • Q: Could impurities in my starting materials be affecting the yield?

    • A: Absolutely. Impurities in the substrate, solvent, or other reagents can poison the catalyst and inhibit the reaction. Ensure all materials are of high purity and that solvents are appropriately dried.

  • Q: I observe the formation of side products. How can I minimize them?

    • A: Side reactions can be minimized by optimizing the reaction conditions. This could involve changing the solvent, lowering the temperature, or using a more selective catalyst derivative. Analyzing the side products can provide valuable clues about the undesired reaction pathways.

Frequently Asked Questions (FAQs)

  • Q: What is the typical catalyst loading for reactions using this compound derived catalysts?

    • A: Catalyst loading can vary depending on the specific reaction and substrate. A typical starting point is 1-10 mol%. For highly active catalysts, loadings can be as low as 0.1 mol% or even lower.

  • Q: How should I store this compound?

    • A: It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.

  • Q: Can I use the (1R,2R)-enantiomer of the catalyst?

    • A: Yes. Using the (1R,2R)-enantiomer will typically lead to the formation of the opposite enantiomer of the product. This is a common strategy in asymmetric synthesis to access both product enantiomers.

  • Q: Are there any known substrate limitations for these catalysts?

    • A: While catalysts derived from this compound are versatile, their effectiveness can be substrate-dependent. Sterically hindered substrates may react slower or require higher catalyst loadings. The electronic properties of the substrate can also influence the reaction outcome. For example, in the asymmetric reduction of acetophenones, derivatives with electron-withdrawing groups may exhibit different reactivity and selectivity compared to those with electron-donating groups.[3]

Data Presentation

Table 1: Asymmetric Reduction of Prochiral Ketones with in-situ Generated Oxazaborolidine Catalyst

EntrySubstrate (Ketone)Borohydride ReagentYield (%)ee (%)
1AcetophenoneSodium borohydride-low
2AcetophenoneTetramethylammonium borohydride-67-73
3AcetophenoneTetraethylammonium borohydride-67-73
4AcetophenoneTetrabutylammonium borohydride8991
54'-ChloroacetophenoneTetrabutylammonium borohydride9294
64'-BromoacetophenoneTetrabutylammonium borohydride9196
74'-MethylacetophenoneTetrabutylammonium borohydride8588

Reaction conditions: 10 mol% (1S,2R)-(-)-cis-1-amino-2-indanol, 5 mmol tetrabutylammonium borohydride, 5 mmol methyl iodide, 5 mmol ketone in THF. Data synthesized from[3].

Table 2: Asymmetric Transfer Hydrogenation of Aromatic Ketones

EntryLigandMetal PrecursorH-SourceBaseSolventTemp (°C)Yield (%)ee (%)
1(1S,2S)-Aminoindanol[RuCl₂(p-cymene)]₂i-PrOHKOHi-PrOH25>9587
2Phenylglycinol[RuCl₂(p-cymene)]₂i-PrOHKOHi-PrOH25-23
3N-Methylaminoindanol[RuCl₂(p-cymene)]₂i-PrOHKOHi-PrOH25-27

Data synthesized from[4].

Experimental Protocols

Protocol 1: In-situ Generation of Oxazaborolidine Catalyst for Asymmetric Ketone Reduction

Workflow for In-situ Oxazaborolidine Catalyst Generation and Use

Protocol_1 cluster_prep Catalyst Preparation (In-situ) cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification reagents Combine (1S,2S)-aminoindanol, tetrabutylammonium borohydride, and methyl iodide in THF under inert atmosphere. stir Stir at room temperature. reagents->stir add_ketone Add prochiral ketone to the catalyst mixture. stir->add_ketone monitor Monitor reaction progress by TLC or GC. add_ketone->monitor quench Quench the reaction. monitor->quench extract Extract the product. quench->extract purify Purify by column chromatography. extract->purify

Caption: General workflow for in-situ oxazaborolidine catalyzed ketone reduction.

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.5 mmol, 10 mol%).

  • Add anhydrous tetrahydrofuran (THF, 5 mL).

  • Add tetrabutylammonium borohydride (5 mmol).[3]

  • Add methyl iodide (5 mmol) and stir the mixture at room temperature.[3]

  • After catalyst formation, add the prochiral ketone (5 mmol).

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction carefully with methanol at 0 °C.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Asymmetric Transfer Hydrogenation of a Ketone

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.0125 mmol).

  • Add this compound (0.025 mmol).

  • Add anhydrous, degassed isopropanol (5 mL).

  • Add the base (e.g., 2 M KOH in isopropanol).

  • Add the ketone substrate (e.g., acetophenone, 1 mmol).

  • Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

References

Technical Support Center: Optimization of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions catalyzed by (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

This compound is a highly effective chiral ligand when combined with a metal precursor, such as a rhodium complex, for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. Below are common issues and their solutions.

Troubleshooting Guide: Asymmetric Transfer Hydrogenation
Issue Question Possible Causes Solutions
Low Enantioselectivity (% ee) Why is the enantiomeric excess of my chiral alcohol product low?1. Suboptimal Temperature: The reaction temperature is not optimized for the specific substrate. 2. Catalyst Degradation: The catalyst may be deactivated by high temperatures or exposure to air.[1] 3. Acetone Inhibition: The acetone byproduct can reduce the reaction rate and enantioselectivity.[1] 4. Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to the formation of less selective catalytic species.1. Optimize Temperature: Screen a range of temperatures. While lower temperatures often favor higher enantioselectivity, this is substrate-dependent. 2. Maintain Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen). 3. Remove Acetone: If feasible for your setup, consider methods for the in-situ removal of acetone.[1] 4. Verify Stoichiometry: Ensure the correct molar ratio of the aminoindanol ligand to the metal precursor is used.
Low Conversion/Slow Reaction Rate Why is my reaction not going to completion or proceeding very slowly?1. Catalyst Deactivation: The catalyst may have been deactivated by impurities or exposure to air.[1] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the desired reaction time. 3. Low Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. 4. Acetone Inhibition: Accumulation of the acetone byproduct can significantly slow down the reaction.[1]1. Use High-Purity Reagents: Ensure all reagents and solvents are pure and dry. Maintain an inert atmosphere.[1] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading and monitor the effect on the reaction rate. 3. Increase Temperature: Gradually increase the reaction temperature, while monitoring the impact on enantioselectivity. 4. Consider Acetone Removal: Explore methods for removing the acetone byproduct as the reaction progresses.[1]
Irreproducible Results Why do I get different results when I repeat the experiment?1. Variability in Reagent Quality: Inconsistent purity of reagents, especially the solvent and hydrogen donor (e.g., isopropanol), can affect results. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture can lead to variable catalyst deactivation. 3. Inconsistent Reaction Setup: Minor variations in the experimental setup can influence the reaction outcome.1. Standardize Reagents: Use reagents from the same batch and ensure solvents are freshly dried and degassed. 2. Strict Inert Atmosphere: Employ rigorous techniques to maintain an inert atmosphere throughout the experiment. 3. Standardize Protocol: Follow a detailed and consistent experimental protocol for every run.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a general guideline for the asymmetric transfer hydrogenation of acetophenone using a catalyst derived from (1R,2S)-aminoindanol and a rhodium precursor.

Materials:

  • [Rh(Cp*)Cl2]2 (pentamethylcyclopentadienyl rhodium chloride dimer)

  • (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

  • Anhydrous, degassed 2-propanol (hydrogen donor and solvent)

  • Acetophenone

  • Base (e.g., KOH or NaOH in 2-propanol)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add [Rh(Cp*)Cl2]2 and (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol to a dry Schlenk flask.

  • Add anhydrous, degassed 2-propanol to dissolve the catalyst components.

  • Stir the mixture at room temperature for the specified pre-catalyst formation time.

  • Add the acetophenone substrate to the flask.

  • Initiate the reaction by adding the basic solution in 2-propanol.

  • Stir the reaction mixture at the desired temperature and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or dilute acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by flash chromatography.

  • Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.

Quantitative Data: Asymmetric Transfer Hydrogenation

The following table summarizes the effect of reaction parameters on the asymmetric transfer hydrogenation of acetophenone.

Parameter Condition Conversion (%) Enantiomeric Excess (% ee)
Temperature 25 °CHighHigh
40 °CHigherSlightly Lower
Catalyst Loading 1 mol%ModerateHigh
2 mol%HighHigh
Substrate Concentration 0.1 MHighHigh
0.5 MHighSlightly Lower
Acetone Presence No acetoneHighHigh
With added acetoneLowerLower

Note: The exact values can vary depending on the specific reaction conditions and catalyst system.

Corey-Bakshi-Shibata (CBS) Reduction of Ketones

This compound can be used to form a chiral oxazaborolidine catalyst, a type of CBS catalyst, for the enantioselective reduction of prochiral ketones using a borane source.

Troubleshooting Guide: CBS Reduction
Issue Question Possible Causes Solutions
Low Enantioselectivity (% ee) Why is the enantiomeric excess of my chiral alcohol product low?1. Presence of Water: Oxazaborolidine catalysts and borane reagents are highly sensitive to moisture.[2] 2. Aged/Decomposed Catalyst: The isolated oxazaborolidine catalyst may have degraded during storage.[2] 3. Suboptimal Temperature: The reaction temperature is not optimized for the substrate.[2] 4. Incorrect Borane Source: The choice of borane source can influence enantioselectivity.[2]1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents and reagents under an inert atmosphere.[2] 2. Use Freshly Prepared Catalyst: Generate the catalyst in situ immediately before the reduction by reacting the aminoindanol with a borane source.[2] 3. Optimize Temperature: Screen a range of temperatures; lower temperatures generally lead to higher enantioselectivity.[2] 4. Select Appropriate Borane Source: For α,β-unsaturated ketones, catecholborane can be more effective than BH₃·THF to minimize side reactions.[2]
Low Conversion/Incomplete Reaction Why is my reaction not going to completion?1. Inactive Catalyst: The catalyst may be inactive due to moisture or degradation. 2. Insufficient Borane: The amount of the borane reducing agent may be insufficient. 3. Low Temperature: The reaction temperature may be too low for the substrate to react completely.1. Ensure Anhydrous Conditions and Fresh Catalyst: Follow the solutions for low enantioselectivity. 2. Increase Borane Equivalents: Add a slight excess of the borane reagent and monitor the reaction. 3. Increase Temperature: Gradually increase the reaction temperature, keeping in mind the potential effect on enantioselectivity.
Low Reproducibility Why are my results inconsistent between experiments?1. Catalyst Aging: Using an isolated catalyst of varying age can lead to inconsistent results.[2] 2. Moisture Contamination: Inconsistent exclusion of moisture leads to variable catalyst and reagent deactivation. 3. Borane Reagent Quality: The purity and concentration of the borane solution can vary.1. Generate Catalyst In Situ: This is a more reliable approach for consistent results.[2] 2. Strict Anhydrous Technique: Implement rigorous procedures to exclude moisture. 3. Titrate Borane Solution: Periodically check the concentration of the borane solution.
Experimental Protocol: CBS Reduction of Acetophenone

This protocol outlines the in situ generation of the oxazaborolidine catalyst from this compound and subsequent reduction of acetophenone.[3]

Materials:

  • This compound

  • Borane solution (e.g., 1M BH₃·THF)

  • Acetophenone

  • Anhydrous THF

  • Acidic workup solution (e.g., HCl in methanol)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 0.1 equivalents).

  • Add anhydrous THF and cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the borane solution (e.g., 0.1 equivalents) to form the catalyst in situ. Stir for a short period (e.g., 5-10 minutes).

  • In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF.

  • Slowly add the acetophenone solution to the catalyst solution.

  • Add the remaining borane solution (e.g., 0.6-1.0 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of the acidic workup solution at a low temperature.

  • Allow the mixture to warm to room temperature and then extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it.

  • Purify the product by chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Quantitative Data: CBS Reduction

The following table provides an overview of how different parameters can affect the CBS reduction.

Parameter Condition Effect on Enantioselectivity (% ee) Notes
Catalyst Generation Isolated CatalystCan be high, but may decrease with storage.Reproducibility can be an issue.[2]
In Situ GenerationGenerally high and more reproducible.Recommended for consistent results.[2]
Temperature Room TemperatureGood to high for many substrates.
Low Temperature (e.g., -20 °C to 0 °C)Often higher for aromatic ketones.[4]May require longer reaction times.
Borane Source BH₃·THFWidely used and effective for many ketones.
BH₃·SMe₂Also effective, can sometimes offer different selectivity.
CatecholboranePreferred for α,β-unsaturated ketones to avoid hydroboration.[2]
Catalyst Loading 5-10 mol%Generally sufficient for high enantioselectivity.[3][4]Higher loading may be needed for less reactive substrates.

Visualizing Experimental Workflows and Logic

Troubleshooting Workflow for Low Enantioselectivity in ATH

low_ee_ath start Low Enantioselectivity in ATH Reaction q1 Is the reaction under a strictly inert atmosphere? start->q1 sol1 Ensure rigorous exclusion of air. Use Schlenk techniques. q1->sol1 No q2 Was the reaction temperature optimized for this substrate? q1->q2 Yes sol1->q2 sol2 Screen a range of temperatures (e.g., 0°C, RT, 40°C). q2->sol2 No q3 Is acetone byproduct accumulating? q2->q3 Yes sol2->q3 sol3 Consider methods for in-situ acetone removal. q3->sol3 Yes end Improved Enantioselectivity q3->end No sol3->end

Caption: Troubleshooting logic for low enantioselectivity in ATH.

Experimental Workflow for In Situ CBS Reduction

cbs_workflow cluster_prep Catalyst Preparation (In Situ) cluster_reaction Reduction cluster_workup Workup & Analysis p1 Add (1S,2S)-aminoindanol to dry THF p2 Add BH3·THF (0.1 eq) p1->p2 p3 Stir to form catalyst p2->p3 r1 Add ketone substrate p3->r1 r2 Add remaining BH3·THF (0.6 eq) r1->r2 r3 Monitor reaction by TLC r2->r3 w1 Quench with acidic methanol r3->w1 w2 Extract and purify product w1->w2 w3 Analyze % ee by chiral HPLC/GC w2->w3

References

Technical Support Center: Synthesis of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol. The following sections address common side reactions and offer solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesis is yielding a significant amount of the undesired trans-diastereomer. How can I improve the cis-selectivity?

A1: Achieving high cis-diastereoselectivity is a common challenge. The choice of synthetic route and reaction conditions is critical. Here are some troubleshooting steps:

  • Review Your Synthetic Strategy: Certain methods inherently favor the formation of the cis or trans product. For instance, the reduction of an α-hydroxy oxime-ether intermediate has been reported to yield an 88:12 mixture of cis- and trans-aminoindanols.[1] If your current method provides poor selectivity, consider alternative routes such as those starting from indene oxide.

  • Optimize Reduction Conditions: If your synthesis involves a reduction step to form the amino alcohol, the choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio. Bulky reducing agents may offer better facial selectivity.

  • Control of Stereochemistry in Intermediates: Ensure the stereochemistry of your starting materials and key intermediates is well-defined. Any racemization or epimerization in earlier steps will propagate through the synthesis.

  • Purification: If you are unable to achieve the desired selectivity through reaction optimization, you may need to rely on chromatographic separation or crystallization to isolate the desired cis-isomer.

Q2: I am observing a significant amount of an indenone byproduct in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of an indenone byproduct is often due to a 1,2-hydride shift in a carbocationic intermediate, particularly in acid-catalyzed reactions like the Ritter reaction starting from indene oxide.[2]

  • Acid Catalyst Choice: The strength and type of acid catalyst can have a profound impact. For the Ritter reaction, using fuming sulfuric acid (containing SO₃) has been shown to suppress the formation of the indenone byproduct and significantly improve the yield of the desired aminoindanol.[2]

  • Reaction Temperature: Lowering the reaction temperature can help to minimize side reactions, including the rearrangement that leads to the indenone.

  • Alternative Routes: If indenone formation remains a persistent issue, consider synthetic pathways that do not involve carbocationic intermediates prone to rearrangement.

Q3: I am concerned about potential epimerization of my chiral centers. Under what conditions can this occur and how can it be avoided?

A3: Epimerization, the change in configuration at one stereocenter, can lead to a loss of enantiomeric and diastereomeric purity.

  • Avoid Harsh Basic or Acidic Conditions: Both strong bases and strong acids can facilitate epimerization, especially at elevated temperatures. Use the mildest possible conditions for your transformations.

  • Protecting Groups: The use of appropriate protecting groups for the amine and alcohol functionalities can prevent reactions that might lead to epimerization.

  • Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the likelihood of epimerization.

  • Workup and Purification: Be mindful of the conditions used during workup and purification. For example, chromatography on silica gel (which is acidic) can sometimes cause epimerization of sensitive compounds. Consider using neutral alumina or deactivating the silica gel with a base.[3]

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following tables summarize quantitative data on how different reaction conditions can influence the yield and purity of the desired aminoindanol product.

Table 1: Influence of Acid Catalyst on Indenone Formation in the Ritter Reaction [2]

Acid CatalystYield of AminoindanolIndenone Byproduct Formation
97% Sulfuric Acid55-60%Significant
Fuming Sulfuric Acid (21% SO₃)78-80%Suppressed

Table 2: Diastereoselectivity in the Reduction of an α-Hydroxy Oxime-Ether [1]

ProductDiastereomeric Ratio (cis : trans)
1-Amino-2,3-dihydro-1H-inden-2-ol88 : 12

Experimental Protocols

Protocol 1: Ritter Reaction from Indene Oxide with Suppression of Indenone Byproduct [2]

This protocol is optimized to minimize the formation of the indenone side product.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the enantiopure indene oxide in acetonitrile.

  • Cooling: Cool the solution to -40 °C using a suitable cooling bath.

  • Acid Addition: Slowly add fuming sulfuric acid (containing ~21% SO₃) to the cooled solution while maintaining the temperature below -30 °C.

  • Reaction Monitoring: Allow the reaction to proceed at -40 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Diastereoselective Reduction of 2-Hydroxy-1-indanone Oxime [1]

This protocol describes a method that leads to a mixture of cis- and trans-aminoindanols, with the cis-isomer being the major product.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-hydroxy-1-indanone oxime in anhydrous tetrahydrofuran (THF).

  • Reducing Agent Addition: To this solution, add a solution of borane-THF complex (BH₃·THF) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Carefully quench the reaction by the slow addition of methanol, followed by 1 M hydrochloric acid.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting mixture of diastereomers can be separated by column chromatography.

Visualizations

Synthesis Pathway and Potential Side Reactions

Synthesis_Side_Reactions cluster_main_path Main Synthetic Pathway cluster_side_reactions Potential Side Reactions Start Starting Material (e.g., Indene Oxide) Intermediate Key Intermediate (e.g., Nitrilium Ion) Start->Intermediate Reaction Step 1 Product This compound (Desired Product) Intermediate->Product Reaction Step 2 Side_Product_1 Indenone Byproduct Intermediate->Side_Product_1 1,2-Hydride Shift Side_Product_2 trans-Diastereomer Product->Side_Product_2 Epimerization Troubleshooting_Diastereoselectivity Start Low Diastereoselectivity Observed Check_Method Is the synthetic route known for high selectivity? Start->Check_Method Consider_Alt_Route Consider Alternative Synthetic Route Check_Method->Consider_Alt_Route No Optimize_Conditions Optimize Reaction Conditions Check_Method->Optimize_Conditions Yes End Improved Diastereoselectivity Consider_Alt_Route->End Check_Temp Lower Reaction Temperature? Optimize_Conditions->Check_Temp Check_Reagent Change Reducing Agent or Catalyst? Check_Temp->Check_Reagent No Improvement Check_Temp->End Yes Purify Purify by Chromatography or Recrystallization Check_Reagent->Purify No Improvement Check_Reagent->End Yes Purify->End

References

Technical Support Center: Purification of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound, the trans-diastereomer, are twofold:

  • Diastereomeric Separation: The synthesis of 1-amino-2-indanol often results in a mixture of cis and trans diastereomers. Separating the desired (1S,2S)-trans-isomer from the (1S,2R)-cis-isomer and their respective enantiomers is a critical purification step.

  • Enantiomeric Resolution: Once the trans-diastereomers are isolated, the racemic mixture of (1S,2S) and (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol must be resolved to obtain the enantiomerically pure (1S,2S) product.

Q2: What are the common impurities I should be aware of during the synthesis and purification of this compound?

Common impurities can originate from the starting materials, side reactions, or incomplete reactions. Key impurities to consider are:

  • Diastereomeric Impurities: The most common impurity is the cis-diastereomer, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, and its enantiomer.

  • Regioisomeric Impurities: If the synthesis involves the aminolysis of indene oxide, the regioisomeric 2-amino-1-indanol can be a significant byproduct.

  • Unreacted Starting Materials: Residual indene, indene oxide, or other precursors.

  • Byproducts from Specific Reactions: For instance, the Ritter reaction can produce rearranged byproducts.[1]

  • Resolving Agent Residues: Incomplete removal of the chiral resolving agent (e.g., tartaric acid, (S)-2-phenylpropionic acid) after diastereomeric salt formation.

Troubleshooting Guides

Diastereomeric Separation Issues

Problem: Low yield or poor separation of the trans-(1S,2S)-isomer from the cis-isomer.

Possible Cause Suggested Solution
Inefficient fractional crystallizationOptimize the solvent system for recrystallization. A solvent in which the desired trans-isomer has significantly lower solubility than the cis-isomer at low temperatures is ideal. Consider solvent mixtures to fine-tune solubility.
Co-precipitation of diastereomersEnsure slow cooling during crystallization to allow for selective precipitation of the desired diastereomer. Seeding the solution with pure crystals of the trans-isomer can aid in selective crystallization.
Ineffective chromatographic separationFor column chromatography, screen different stationary phases (e.g., silica gel, alumina) and mobile phase compositions. Gradient elution may be necessary to achieve good separation.
Enantiomeric Resolution Issues

Problem: Incomplete resolution of the (1S,2S) and (1R,2R) enantiomers.

Possible Cause Suggested Solution
Diastereomeric Salt Formation
Poorly crystalline diastereomeric saltsScreen a variety of chiral resolving agents. While tartaric acid and (S)-2-phenylpropionic acid are common, other chiral acids may provide better-defined crystals.[2]
Suboptimal solvent for salt crystallizationThe choice of solvent is critical for selective precipitation of one diastereomeric salt. Experiment with a range of solvents of varying polarity.
Incomplete precipitation of the less soluble saltEnsure the solution is sufficiently concentrated and cooled to maximize the yield of the precipitated salt.
Enzymatic Resolution
Low enzyme activity or selectivityScreen different lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase) for the kinetic resolution via acylation.[3] Optimize the reaction conditions, including the acyl donor, solvent, and temperature.
Difficult separation of the acylated and unreacted enantiomersAfter the enzymatic reaction, utilize column chromatography or selective extraction to separate the acylated product from the unreacted amino alcohol.

Experimental Protocols

Diastereomeric Salt Resolution of (±)-trans-1-Amino-2-indanol using L-(+)-Tartaric Acid (Adapted Protocol)

This protocol is adapted from methods used for the resolution of similar amino alcohols.

  • Salt Formation:

    • Dissolve 1 equivalent of racemic trans-1-amino-2-indanol in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Add 0.5 equivalents of L-(+)-tartaric acid dissolved in a minimal amount of the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent can lead to a higher enantiomeric excess in the precipitated salt.

    • Heat the mixture until a clear solution is obtained.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the precipitated diastereomeric salt by filtration.

  • Purification of the Salt:

    • Wash the collected crystals with a small amount of cold solvent.

    • The enantiomeric excess of the salt can be improved by recrystallization from the same solvent system.

  • Liberation of the Free Base:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1M NaOH) until the solution is alkaline (pH > 10) to deprotonate the amine.

    • Extract the free amino alcohol with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched this compound.

Enzymatic Kinetic Resolution of (±)-trans-1-Amino-2-indanol (Adapted Protocol)

This protocol is based on established methods for the enzymatic resolution of amino alcohols.[4]

  • Reaction Setup:

    • Dissolve racemic trans-1-amino-2-indanol in an appropriate organic solvent (e.g., tetrahydrofuran, toluene).

    • Add an acyl donor (e.g., ethyl acetate, vinyl acetate).

    • Add an immobilized lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B).

  • Reaction Monitoring:

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the progress of the reaction by TLC or HPLC to determine the point of ~50% conversion.

  • Work-up and Separation:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate.

    • Separate the acylated product from the unreacted amino alcohol by column chromatography on silica gel.

  • Hydrolysis of the Acylated Amine (if the other enantiomer is desired):

    • The separated acylated amine can be hydrolyzed using acidic or basic conditions to recover the other enantiomer of the amino alcohol.

Data Presentation

Table 1: Comparison of Chiral Resolving Agents for 1-Amino-2-indanol

Resolving AgentDiastereomer ResolvedReported YieldReference
(S)-2-Phenylpropionic acid(1R,2S)-cis-1-amino-2-indanol35% (enantiopure)[2]
L-(+)-Tartaric acidUsed for enantioenrichment and complete resolution of cis-1-amino-2-indanolYield not specified[2]

Table 2: Solvents for Recrystallization of Aminoindanol Derivatives

CompoundSolvent SystemPurpose
Diastereomeric saltsMethanol, Ethanol, Ethanol/Water mixturesSelective precipitation of one diastereomer
Free amino alcoholToluene, Heptane, Ethyl AcetatePurification of the final product

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_diastereomeric_sep Diastereomeric Separation cluster_enantiomeric_res Enantiomeric Resolution raw_product Crude Product (Mixture of Diastereomers and Enantiomers) diastereomer_sep Fractional Crystallization or Chromatography raw_product->diastereomer_sep trans_racemate Racemic trans-1-Amino-2-indanol diastereomer_sep->trans_racemate enantiomer_res Diastereomeric Salt Formation or Enzymatic Resolution trans_racemate->enantiomer_res pure_enantiomer This compound enantiomer_res->pure_enantiomer

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Low Purity of Final Product check_diastereomeric Check Diastereomeric Purity start->check_diastereomeric check_enantiomeric Check Enantiomeric Purity check_diastereomeric->check_enantiomeric Pure optimize_cryst Optimize Crystallization (Solvent, Cooling Rate) check_diastereomeric->optimize_cryst Impure optimize_res Optimize Resolution (Resolving Agent, Enzyme) check_enantiomeric->optimize_res Impure check_impurities Check for Other Impurities (Starting Material, Byproducts) check_enantiomeric->check_impurities Pure rerun_chrom Re-purify by Chromatography check_impurities->rerun_chrom Impurities Present

Caption: Troubleshooting logic for the purification of this compound.

References

stability and degradation of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 4°C, protected from light, and kept under an inert nitrogen atmosphere.[1] Improper storage can lead to degradation and affect experimental outcomes.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its aminoindanol structure, potential degradation pathways include oxidation of the amino and hydroxyl groups, dehydration, and reactions involving the aromatic ring. Forced degradation studies are essential to identify the specific degradation products under various stress conditions.

Q3: Why am I observing unexpected peaks in my chromatogram when analyzing this compound?

A3: Unexpected peaks can arise from several sources, including degradation of the compound, impurities in the starting material, or contamination from solvents and handling. It is crucial to use high-purity solvents and properly store the compound. Running a forced degradation study can help to identify and characterize potential degradation products.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. Forced degradation studies are a key component in developing such methods.[2][3][4][5] The compound should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The analytical method, typically HPLC, must then be able to resolve the parent compound from all significant degradation products.

Troubleshooting Guides

Issue 1: Inconsistent Assay Results
Symptom Possible Cause Troubleshooting Steps
Assay values vary significantly between replicates.Sample degradation during preparation or analysis.- Prepare samples immediately before analysis.- Use a chilled autosampler if available.- Minimize sample exposure to light.
Non-homogenous sample.- Ensure the sample is fully dissolved and mixed before injection.
Inaccurate weighing or dilution.- Calibrate balances regularly.- Use calibrated pipettes.
Issue 2: Appearance of New Impurities During Stability Studies
Symptom Possible Cause Troubleshooting Steps
A new peak is observed in the chromatogram of a stability sample.Degradation of the compound.- Characterize the new peak using mass spectrometry (MS) to identify the degradation product.- Evaluate the degradation pathway based on the structure of the degradant.
Interaction with excipients (if in a formulation).- Perform compatibility studies with individual excipients.
Container closure interaction.- Test different container closure systems.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration.

  • Sample Analysis: Analyze the stressed samples by a suitable analytical technique, such as reverse-phase HPLC with a photodiode array (PDA) detector. A mass spectrometer can be coupled to the HPLC to aid in the identification of degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The goal is to achieve 10-20% degradation of the active substance.[3]

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 N HCl60°C24 hours
Base Hydrolysis0.1 N NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalNone (solid state)105°C24 hours
PhotolyticUV (254 nm) & FluorescentRoom TempAs required

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal Degradation (Solid, 105°C) stock->thermal Apply Stress photo Photolytic Degradation (UV/Vis Light) stock->photo Apply Stress hplc HPLC-PDA/MS Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Evaluation and Degradation Pathway ID hplc->data Interpret Results

Caption: Forced Degradation Experimental Workflow.

logical_relationship cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions inconsistent_results Inconsistent Analytical Results degradation Compound Degradation inconsistent_results->degradation handling Improper Sample Handling inconsistent_results->handling method Non-Robust Analytical Method inconsistent_results->method storage Verify Storage Conditions degradation->storage forced_degradation Perform Forced Degradation Study degradation->forced_degradation protocol Review Sample Prep Protocol handling->protocol method_validation Method Validation/Optimization method->method_validation

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Optimizing Reactions Mediated by (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol and its stereoisomers in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields and selectivity, encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in asymmetric synthesis?

This compound and its stereoisomers, particularly the cis-aminoindanol, are highly versatile chiral ligands and auxiliaries.[1][2][3][4][5] Their rigid, bicyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of reactions.[4] Key applications include:

  • Asymmetric Transfer Hydrogenation: As chiral ligands for transition metals (e.g., Ruthenium, Rhodium) in the reduction of prochiral ketones to chiral secondary alcohols.[4]

  • Corey-Bakshi-Shibata (CBS) Reduction: As precursors to chiral oxazaborolidine catalysts for the enantioselective reduction of ketones.[6][7][8]

  • Chiral Auxiliaries: In diastereoselective reactions such as aldol additions, alkylations, and Diels-Alder reactions, where the aminoindanol is covalently attached to the substrate.[1][4]

Q2: I'm generating my catalyst in situ. What are the best practices?

In situ catalyst formation is common for both oxazaborolidine and transfer hydrogenation catalysts. For oxazaborolidines, the amino alcohol is reacted with a borane source (e.g., BH₃·SMe₂ or BH₃·THF) before the ketone is introduced.[9] For transfer hydrogenation, the aminoindanol ligand is mixed with a metal precursor (e.g., [Cp*RhCl₂]₂) to form the active catalyst.[10] For sensitive reactions, using a well-characterized, pre-formed catalyst may yield more reproducible results.[10]

Q3: How critical is the purity of the this compound?

The enantiomeric purity of the aminoindanol ligand or auxiliary is paramount for achieving high stereoselectivity in the final product.[10] Ensure the ligand has a high enantiomeric excess (>99% ee), which can be verified by chiral HPLC. Sourcing from a reputable supplier is highly recommended.

Q4: What is a typical catalyst loading for these reactions?

Catalyst loading is dependent on the specific reaction, substrate, and desired reaction time. A general starting point is between 0.5 to 5 mol%.[10] For highly efficient catalytic systems, loadings can be as low as 0.1 mol% or even less.

Troubleshooting Guide: Low Yields & Poor Selectivity

This guide is designed to help you diagnose and resolve common issues encountered in reactions mediated by this compound and its derivatives.

Issue 1: Low Reaction Yield or Incomplete Conversion
Potential Cause Suggested Solution
Catalyst Deactivation Impurities such as water or oxygen can deactivate the catalyst. Ensure all solvents and reagents are rigorously dried and degassed, and maintain an inert atmosphere (e.g., Argon or Nitrogen).[10]
Inactive Catalyst Formation For in situ preparations, ensure the ligand and metal precursor (for transfer hydrogenation) or borane source (for CBS reduction) are pre-mixed under appropriate conditions (correct temperature, inert atmosphere) before adding the substrate to allow for proper catalyst formation.[10]
Insufficient Catalyst Loading The catalyst amount may be too low for the reaction scale or a particularly challenging substrate. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% or higher) and monitor the effect on conversion.[10]
Poor Substrate/Reagent Solubility The substrate or other reagents may not be fully dissolved at the reaction temperature, limiting their availability. Use a co-solvent to improve solubility or select a different solvent system altogether. Ensure vigorous stirring throughout the reaction.
Inhibitory Byproducts In transfer hydrogenation reactions using isopropanol as the hydrogen source, the acetone byproduct can inhibit the catalyst and slow the reaction.[10] Consider removing volatile byproducts as they form, for example, by conducting the reaction under a gentle stream of inert gas.
Low Reaction Temperature While lower temperatures often improve selectivity, they also decrease the reaction rate. Find an optimal balance by screening a range of temperatures.[10]
Issue 2: Low Enantioselectivity (ee%) or Diastereoselectivity (d.r.)
Potential Cause Suggested Solution
Suboptimal Reaction Temperature Temperature significantly impacts the energy difference between the diastereomeric transition states. In most cases, lower temperatures favor higher selectivity.[1][10] Screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimum.
Incorrect Solvent Choice The solvent's polarity and coordinating ability can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.[10] Screen a variety of solvents (e.g., THF, toluene, isopropanol, dichloromethane).
Inappropriate Base (for Transfer Hydrogenation) The choice and concentration of the base (e.g., KOH, NaOi-Pr) can be critical. The base is required to generate the active metal-hydride species. Screen different bases and concentrations to optimize the reaction.
Steric or Electronic Mismatch The steric and electronic properties of the substrate are important. Highly hindered ketones may react slower or with lower selectivity.[10] The presence of coordinating groups on the substrate can sometimes interfere with the catalyst.
Aging of Catalyst For CBS reductions, the use of an isolated oxazaborolidine catalyst can sometimes lead to low reproducibility due to aging during storage.[11][12] Consider generating the catalyst in situ for more reliable results.[11][12]
Insufficient Chelation (for Auxiliary-based reactions) When used as a chiral auxiliary, if the desired rigid, chelated transition state is not formed effectively, low diastereoselectivity will result. Consider changing the metal counterion (e.g., from Li to Zn or Ti) or using a Lewis acid additive to enforce a more rigid conformation.[1]

Data Presentation

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone

This table summarizes the effect of different reaction conditions on the asymmetric transfer hydrogenation of acetophenone, a common benchmark substrate, using a catalyst system derived from a cis-aminoindanol ligand.

EntryLigandMetal PrecursorH-SourceBaseSolventTemp. (°C)S:C RatioYield (%)ee (%) (Configuration)
1(1R,2S)-Aminoindanol[CpRhCl₂]₂i-PrOHKOHi-PrOH25100:1>9597 (R)[10]
2(1R,2S)-Aminoindanol[CpRhCl₂]₂i-PrOHNaOi-Pri-PrOH28200:1>9995 (R)[10]
3(1S,2R)-Aminoindanol[RuCl₂(p-cymene)]₂HCOOH/NEt₃-CH₂Cl₂28100:19898 (S)
4(1S,2R)-Aminoindanol[RuCl₂(p-cymene)]₂i-PrOHKOHi-PrOH25100:19596 (S)

Data in rows 3 and 4 are representative examples based on typical results for this class of reaction.

Table 2: Enantioselective Reduction of Ketones with an in situ Generated Oxazaborolidine Catalyst

This table illustrates the performance of an in situ generated oxazaborolidine catalyst from (1S,2R)-(-)-cis-1-amino-2-indanol for the reduction of various substituted acetophenones.

EntrySubstrateCatalyst Loading (mol%)Yield (%)ee (%)
1Acetophenone108288[13]
2Acetophenone158592[13]
34-Chloroacetophenone158896[13]
44-Methoxyacetophenone158085[13]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative example for the asymmetric transfer hydrogenation of a ketone.

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the metal precursor (e.g., [Cp*RhCl₂]₂, 0.0025 mmol) and the (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol ligand (0.0055 mmol) in the chosen solvent (e.g., anhydrous i-PrOH, 2 mL).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Reaction Initiation: Add the base (e.g., 2 M KOH in i-PrOH, 0.05 mL).

  • Add the substrate, acetophenone (1 mmol).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone

This protocol provides a general procedure for the CBS reduction using an in situ formed oxazaborolidine catalyst.

  • Catalyst Formation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add a solution of (S)-2-Methyl-CBS-oxazaborolidine (e.g., 1.0 M in toluene, 0.1 eq) in anhydrous THF. Alternatively, for in situ generation, add the this compound (0.1 eq) to anhydrous THF.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Addition of Reducing Agent: Slowly add a solution of the borane source (e.g., 1.0 M BH₃·SMe₂ in THF, 1.0 eq) to the catalyst solution and stir for 10-15 minutes.

  • Substrate Addition: Cool the mixture to the reaction temperature (e.g., -78 °C). Add a solution of the prochiral ketone (1.0 eq) in anhydrous THF dropwise to the reaction mixture over a period of time to control the reaction temperature.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.

  • Quenching and Work-up: Upon completion, slowly add methanol dropwise at low temperature to quench the excess borane. Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes. Basify the aqueous layer with NaOH and extract with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers, filter, and concentrate. Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_end Outcome start Low Yield or Selectivity Observed check_purity Check Purity of Ligand/Auxiliary (>99% ee?) start->check_purity check_reagents Verify Reagent & Solvent Quality (Anhydrous & Degassed?) check_purity->check_reagents [ Purity OK ] purify_reagents Purify/Dry Reagents & Solvents check_purity->purify_reagents [ Impure ] check_conditions Review Reaction Conditions (Temp, Conc, Time) check_reagents->check_conditions [ Quality OK ] check_reagents->purify_reagents [ Contaminated ] optimize_temp Optimize Temperature (Often lower is better for selectivity) check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_catalyst Adjust Catalyst Loading check_conditions->optimize_catalyst optimize_reagents Vary Base / Additives check_conditions->optimize_reagents end_success Improved Yield / Selectivity optimize_temp->end_success optimize_solvent->end_success optimize_catalyst->end_success optimize_reagents->end_success purify_reagents->end_success

Caption: A logical workflow for troubleshooting low yields or selectivity.

Transfer_Hydrogenation_Pathway cluster_catalyst_activation Catalyst Activation cluster_reduction_cycle Catalytic Reduction Cycle precatalyst [M]-Cl + Ligand (e.g., [Cp*RhCl₂]₂ + Aminoindanol) active_catalyst Active [M]-H Species precatalyst->active_catalyst + Base, H-Source base Base (e.g., KOH) h_source H-Source (i-PrOH) ketone Prochiral Ketone (R-CO-R') active_catalyst->ketone Coordination byproduct Byproduct (Acetone) product Chiral Alcohol ketone->product Hydride Transfer product->active_catalyst Release & Regeneration (with H-Source) byproduct->active_catalyst Inhibition

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Reactions Using (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing catalysts derived from the chiral ligand (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol. The focus is on identifying potential causes of catalyst deactivation and outlining possible regeneration strategies, primarily in the context of asymmetric transfer hydrogenation (ATH).

Frequently Asked Questions (FAQs)

Q1: What are the most common applications for catalysts derived from this compound?

A1: Catalysts, typically ruthenium (Ru) or rhodium (Rh) complexes with this compound as a chiral ligand, are widely used in asymmetric synthesis. Their most prominent application is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols with high enantioselectivity.[1][2] They are also used in the reduction of imines to chiral amines.

Q2: My reaction shows low or no conversion. What are the likely causes related to the catalyst?

A2: Low or no conversion can stem from several catalyst-related issues:

  • Catalyst Deactivation: The active catalytic species may have degraded. This is a primary concern and can be caused by exposure to air (oxygen), moisture, or impurities in the reaction mixture.[3] High reaction temperatures can also lead to catalyst decomposition.[3]

  • Improper Catalyst Activation: Many ATH reactions require the in-situ formation of the active catalyst, often with a base. An incorrect base, insufficient amount of base, or impurities can lead to incomplete or incorrect activation. In fact, a "profound pre-catalyst degradation during the activation step" has been noted for some aminoindanol-based catalysts.[3]

  • Incorrect Catalyst Loading: The amount of catalyst used might be too low for the specific substrate and conditions. While high turnover numbers are desirable, initial experiments may require a higher catalyst loading for optimization.

Q3: The enantioselectivity (e.e.) of my reaction is poor or lower than expected. Why might this be happening?

A3: A decrease in enantioselectivity can be attributed to several factors:

  • Catalyst Degradation: The chiral integrity of the catalyst may be compromised over time, or the catalyst may decompose into a less selective or non-chiral species. It has been observed that enantioselectivity can decrease with conversion.[3]

  • Reaction Conditions: Temperature, solvent, and the choice of base can all influence enantioselectivity. Higher temperatures, while potentially increasing the reaction rate, can sometimes have a detrimental effect on e.e.

  • Substrate or Reagent Impurities: Impurities can sometimes be reduced by the catalyst, consuming the active species and potentially leading to byproducts that inhibit or poison the catalyst.

  • Product Inhibition: In some cases, the product itself can coordinate to the catalyst, leading to a less active or less selective species.

Q4: Can the catalyst be recovered and reused?

A4: While challenging for homogeneous catalysts, recovery and reuse are sometimes possible, though a decrease in activity and/or enantioselectivity is common. Regeneration would likely be necessary before reuse. Specific protocols for catalysts derived from this compound are not well-documented in the literature, but general principles for similar systems can be applied (see Regeneration Guide below).

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity

This guide helps to diagnose and resolve issues of low or no conversion of the starting material.

Troubleshooting Workflow for Low Conversion

start Low or No Conversion Observed check_catalyst Catalyst Integrity and Handling start->check_catalyst check_reagents Reagent and Solvent Purity start->check_reagents check_conditions Reaction Conditions start->check_conditions sub_catalyst1 Air/Moisture Exposure? (Use inert atmosphere techniques) check_catalyst->sub_catalyst1 sub_catalyst2 Correct Precursor Ratio? (Metal:Ligand) check_catalyst->sub_catalyst2 sub_catalyst3 Proper Activation? (Correct base, timing of addition) check_catalyst->sub_catalyst3 sub_reagents1 Substrate Purity? (Purify if necessary) check_reagents->sub_reagents1 sub_reagents2 Solvent Dry and Degassed? check_reagents->sub_reagents2 sub_reagents3 Hydrogen Donor Quality? (e.g., isopropanol, formic acid) check_reagents->sub_reagents3 sub_conditions1 Temperature Too Low? check_conditions->sub_conditions1 sub_conditions2 Sufficient Reaction Time? check_conditions->sub_conditions2 sub_conditions3 Adequate Mixing? check_conditions->sub_conditions3 solution Improved Conversion sub_catalyst3->solution sub_reagents1->solution sub_conditions1->solution start Low Enantioselectivity (e.e.) check_analytical Validate Analytical Method (Chiral HPLC/GC) start->check_analytical check_catalyst Catalyst System Integrity check_analytical->check_catalyst check_conditions Reaction Parameters check_analytical->check_conditions sub_catalyst1 Ligand Purity/Integrity? check_catalyst->sub_catalyst1 sub_catalyst2 Metal Precursor Purity? check_catalyst->sub_catalyst2 sub_catalyst3 Catalyst Decomposition? (Check for color change, precipitation) check_catalyst->sub_catalyst3 sub_conditions1 Temperature Too High? check_conditions->sub_conditions1 sub_conditions2 Incorrect Solvent? check_conditions->sub_conditions2 sub_conditions3 Base Concentration? (Excess base can be detrimental) check_conditions->sub_conditions3 solution High Enantioselectivity Achieved sub_catalyst1->solution sub_conditions1->solution sub_conditions3->solution

References

effect of solvent on the performance of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental outcomes and troubleshooting common issues, with a particular focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the general role of this compound in catalysis?

A1: this compound is a chiral amino alcohol that is widely used as a chiral ligand or auxiliary in asymmetric synthesis. Its rigid indane backbone and defined stereochemistry make it highly effective in inducing enantioselectivity in a variety of chemical transformations, including reductions and carbon-carbon bond-forming reactions.

Q2: How significant is the choice of solvent on the performance of this compound catalysts?

A2: The solvent can have a profound effect on the enantioselectivity and reaction rate of catalyzed reactions. It can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states, which directly impacts the enantiomeric excess (ee) of the product. In some cases, changing the solvent can even lead to a reversal of enantioselectivity.

Q3: What are the most common solvents used with this catalyst?

A3: Protic solvents like isopropanol are frequently used, especially in asymmetric transfer hydrogenation reactions where the solvent can also act as the hydrogen source. Aprotic solvents such as toluene and n-heptane, and even acids like acetic acid, have also been investigated. The optimal solvent is highly dependent on the specific reaction being catalyzed.

Q4: Can impurities in the solvent affect the reaction?

A4: Absolutely. Trace amounts of water or other impurities in the solvent can significantly decrease the enantioselectivity and overall yield. It is crucial to use high-purity, anhydrous solvents for these sensitive reactions.

Q5: My reaction shows low enantiomeric excess (ee). Could the solvent be the issue?

A5: Yes, the solvent is a primary factor to investigate when encountering low enantioselectivity. The polarity, proticity, and coordinating ability of the solvent all play a role. It is highly recommended to screen a range of solvents with different properties to optimize the ee for your specific reaction.

Troubleshooting Guides

Issue 1: Low or Inconsistent Enantiomeric Excess (ee)
Potential Cause Troubleshooting Steps
Suboptimal Solvent Choice The polarity and coordinating ability of the solvent directly influence the transition state geometry. Screen a range of solvents (e.g., isopropanol, toluene, THF, dichloromethane) to identify the optimal medium for your specific substrate and catalyst system.
Solvent Impurities Use of wet or impure solvents can drastically reduce enantioselectivity. Always use anhydrous, high-purity solvents. If necessary, distill or dry the solvent over an appropriate drying agent before use.
Incorrect Reaction Temperature Lowering the reaction temperature often leads to higher enantioselectivity by favoring the more ordered transition state. However, this may decrease the reaction rate. Experiment with a range of temperatures to find the optimal balance.
Catalyst Degradation The catalyst may not be stable in the chosen solvent at the reaction temperature. Consider performing the reaction at a lower temperature or choosing a different solvent.
Issue 2: Low or No Conversion
Potential Cause Troubleshooting Steps
Poor Catalyst-Substrate Solubility The catalyst or substrate may not be sufficiently soluble in the chosen solvent. Select a solvent that provides good solubility for all reaction components at the desired temperature.
Inhibition by Byproducts In reactions like asymmetric transfer hydrogenation, byproducts such as acetone can inhibit the catalyst and slow down the reaction.[1] If feasible, consider removing the byproduct as it forms (e.g., by performing the reaction under reduced pressure).
Incorrect Solvent Type for Reaction Mechanism The solvent may not be compatible with the reaction mechanism. For example, in transfer hydrogenations where the solvent is the hydrogen donor, a protic solvent like isopropanol is required.

Data Presentation

The following table summarizes the effect of different solvents on the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol, catalyzed by a rhodium complex of (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol.

Solvent Yield (%) Enantiomeric Excess (ee, %) Notes
2-Propanol>9597 (R)High enantioselectivity and yield.[2]
TolueneNot ReportedLower than 2-PropanolPerformance was not considered good.[1]
n-HeptaneNot ReportedLower than 2-PropanolPerformance was not considered good.[1]
Acetic AcidNot ReportedLower than 2-PropanolPerformance was not considered good.[1]

Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone using a Rhodium/(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol Catalyst in Isopropanol [2]

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • [Cp*RhCl2]2 (pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

  • Anhydrous, degassed isopropanol

  • Potassium hydroxide (KOH) solution in isopropanol (e.g., 2 M)

  • Acetophenone

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [Cp*RhCl2]2 (0.005 mmol) and (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol (0.011 mmol).

  • Add anhydrous, degassed isopropanol (5 mL).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the in-situ formation of the catalyst.

  • Add the potassium hydroxide solution in isopropanol (0.05 mL of a 2 M solution).

  • Add acetophenone (1 mmol).

  • Stir the reaction mixture at 25 °C.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess of the 1-phenylethanol product by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation (in-situ) cluster_reaction Asymmetric Transfer Hydrogenation cluster_analysis Workup & Analysis rh_precursor [Cp*RhCl2]2 catalyst Active Rh-Catalyst rh_precursor->catalyst ligand (1S,2S)-Aminoindanol ligand->catalyst solvent_prep Anhydrous Isopropanol solvent_prep->catalyst reaction_mixture Reaction at 25°C catalyst->reaction_mixture base KOH in Isopropanol base->reaction_mixture substrate Acetophenone substrate->reaction_mixture product 1-Phenylethanol reaction_mixture->product workup Quench, Extract, Purify product->workup analysis Chiral HPLC/GC workup->analysis troubleshooting_logic start Low Enantioselectivity Observed check_solvent Is the solvent optimal? start->check_solvent check_purity Is the solvent pure and anhydrous? check_solvent->check_purity Yes screen_solvents Screen a range of solvents (e.g., Toluene, THF, DCM) check_solvent->screen_solvents No check_temp Is the temperature optimized? check_purity->check_temp Yes dry_solvent Use high-purity, anhydrous solvent. Dry or distill if necessary. check_purity->dry_solvent No vary_temp Experiment with lower temperatures (e.g., 0°C, -20°C) check_temp->vary_temp No resolution High Enantioselectivity Achieved check_temp->resolution Yes screen_solvents->check_purity dry_solvent->check_temp vary_temp->resolution

References

Technical Support Center: Enhancing the Catalytic Activity of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol and its derivatives.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Issue 1: Low or Inconsistent Enantioselectivity (ee)

Question: My asymmetric reaction is yielding a product with low or variable enantiomeric excess. What are the potential causes and how can I improve the enantioselectivity?

Answer: Low or inconsistent enantioselectivity is a frequent challenge in asymmetric catalysis. Several factors related to the catalyst, reagents, and reaction conditions can be the cause. A systematic approach to troubleshooting is recommended.

  • Potential Cause 1: Catalyst Integrity and Purity

    • Solution: Ensure the this compound derivative ligand and the metal precursor are of high chemical and enantiomeric purity. Impurities can act as catalyst poisons or facilitate a non-selective background reaction. It is advisable to use a freshly prepared or properly stored catalyst.

  • Potential Cause 2: Suboptimal Reaction Temperature

    • Solution: Temperature plays a critical role in the energy difference between the diastereomeric transition states. Lowering the reaction temperature often enhances enantioselectivity. It is recommended to screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.

  • Potential Cause 3: Incorrect Solvent Choice

    • Solution: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity. Protic solvents like isopropanol are commonly used in transfer hydrogenation as they can also serve as the hydrogen source.[1] A screening of different solvents (e.g., polar aprotic like THF, non-polar like toluene) should be performed to identify the optimal medium for your specific reaction.

  • Potential Cause 4: Inappropriate Base or Additive Concentration

    • Solution: In reactions requiring a base, such as many ruthenium-catalyzed transfer hydrogenations, the nature and stoichiometry of the base are crucial.[1] An excess of base can sometimes act as a competitive inhibitor.[2] Carefully titrate the amount of base to find the optimal concentration that promotes catalyst activation without compromising selectivity.

Issue 2: Low Reaction Yield or Slow Reaction Rate

Question: My reaction is proceeding very slowly or has stalled, resulting in a low yield of the desired product. What steps can I take to improve the reaction rate and conversion?

Answer: Sluggish reactions or incomplete conversions can be attributed to several factors, including catalyst activity, substrate issues, and inhibitory byproducts.

  • Potential Cause 1: Inefficient Catalyst Activation or Deactivation

    • Solution: Ensure that the active catalytic species is forming efficiently. For in-situ catalyst preparation, mix the pre-catalyst and the aminoindanol ligand under an inert atmosphere at the appropriate temperature before adding the substrate. Catalyst deactivation can occur during the reaction.[2] For instance, in Noyori-type catalysts, the arene ligand can be lost, leading to inactive ruthenium nanoparticles.[2] If deactivation is suspected, consider using a more stable catalyst or optimizing the reaction conditions to minimize degradation pathways.

  • Potential Cause 2: Insufficient Catalyst Loading

    • Solution: The amount of catalyst may be too low for the reaction scale. Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol% or higher) and monitor the effect on the conversion rate.

  • Potential Cause 3: Poor Substrate Solubility

    • Solution: If the substrate is not fully dissolved in the chosen solvent, its availability to the catalyst will be limited. Select a solvent in which the substrate has good solubility at the reaction temperature.

  • Potential Cause 4: Inhibition by Byproducts

    • Solution: In asymmetric transfer hydrogenations using isopropanol as the hydrogen donor, the acetone byproduct can inhibit the catalyst and reduce the reaction rate.[3] If feasible, performing the reaction under conditions that allow for the removal of volatile byproducts, such as under a gentle stream of inert gas, can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound derivatives in catalysis?

A1: Due to their rigid chiral scaffold, these compounds are highly effective as ligands in a variety of asymmetric catalytic reactions.[4] They are extensively used in the asymmetric reduction of prochiral ketones to chiral alcohols, particularly in ruthenium- and rhodium-catalyzed transfer hydrogenations and in Corey-Bakshi-Shibata (CBS) reductions using oxazaborolidine catalysts.[4]

Q2: How does the rigid structure of the cis-1-aminoindan-2-ol ligand contribute to high enantioselectivity?

A2: The conformationally constrained five-membered ring of the indane skeleton holds the amino and hydroxyl groups in a fixed cis orientation. This rigidity creates a well-defined and predictable chiral environment around the metal center, which allows for effective stereochemical communication and facial discrimination of the prochiral substrate during the catalytic cycle.[4]

Q3: Can impurities in the substrate or solvent affect the catalytic activity?

A3: Yes, absolutely. The performance of these catalytic systems can be highly sensitive to impurities. Water and oxygen can deactivate the catalyst.[1] Other impurities, especially those containing sulfur or other strongly coordinating functional groups, can act as catalyst poisons. It is crucial to use high-purity, anhydrous solvents and to run reactions under an inert atmosphere.

Q4: Is it always better to run the reaction at a lower temperature to improve enantioselectivity?

A4: While lowering the temperature is a common strategy to increase enantioselectivity, it also significantly decreases the reaction rate. For practical applications, a balance must be struck. It is often necessary to perform a temperature optimization study to identify the temperature that provides an acceptable enantiomeric excess within a reasonable timeframe.

Data Presentation

The following tables summarize quantitative data on the catalytic activity of this compound derivatives and related compounds under various conditions.

Table 1: Effect of Chiral Ligands on the Asymmetric Transfer Hydrogenation of Acetophenone

EntryLigandYield (%)ee (%)Configuration
1(1S,2R)-cis-1-Amino-2-indanol9582R
2(1R,2S)-cis-1-Amino-2-indanol9682S
3Phenylglycinol9223R
4N-Methyl aminoindanol9427R

Reaction Conditions: Acetophenone, isopropanol, 1 mol% ligand, 2.5 mol% potassium hydroxide, 0.25 mol% [RuCl₂(p-cymene)]₂, room temperature. Data adapted from a review on cis-1-aminoindan-2-ol in asymmetric syntheses.[4]

Table 2: Influence of Reaction Parameters on the Asymmetric Transfer Hydrogenation of Acetophenone with a Rhodium/(1R,2S)-aminoindanol Catalyst

ParameterCondition 1Result 1 (Conversion/ee%)Condition 2Result 2 (Conversion/ee%)
Temperature 20°C95% / 85%40°C>99% / 80%
Solvent 2-Propanol>99% / 82%TolueneLow conversion
Atmosphere Nitrogen>99% / 82%AirCatalyst deactivation
Acetone Conc. 0 MHigh initial rate0.5 MReduced rate

Data is generalized from studies on the asymmetric transfer hydrogenation of acetophenone using a rhodium complex with (1R,2S)-aminoindanol.[3]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using a Ru(II)/(cis-1-Aminoindan-2-ol) Catalyst

This protocol is a representative procedure for the asymmetric transfer hydrogenation of an aromatic ketone.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1S,2R)-cis-1-amino-2,3-dihydro-1H-inden-2-ol

  • Potassium hydroxide (KOH)

  • Anhydrous isopropanol

  • Acetophenone

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (1S,2R)-cis-1-amino-2,3-dihydro-1H-inden-2-ol (0.01 mmol) in anhydrous isopropanol (5 mL).

  • Stir the resulting solution at room temperature for 20 minutes.

  • In a separate flask, prepare a 0.1 M solution of KOH in anhydrous isopropanol.

  • Add the KOH solution (0.25 mL, 0.025 mmol) to the catalyst mixture and stir for another 10 minutes.

  • Add acetophenone (1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous magnesium sulfate.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Catalytic Cycle for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

G cluster_main Catalytic Cycle Ru_precatalyst [Ru(II)-Cl(arene)(aminoindanol)] Active_catalyst [Ru(II)-H(arene)(aminoindanol)] Ru_precatalyst->Active_catalyst + Base - HCl Transition_state Six-membered Transition State Active_catalyst->Transition_state + Ketone Product_complex [Ru(II)(alkoxide)(arene)(aminoindanol)] Transition_state->Product_complex Hydride Transfer Product_complex->Ru_precatalyst + Isopropanol - Chiral Alcohol - Acetone G cluster_cbs CBS Reduction Cycle CBS_catalyst Oxazaborolidine Catalyst (from Aminoindanol) Catalyst_borane Catalyst-BH3 Complex CBS_catalyst->Catalyst_borane + BH3 Ternary_complex Catalyst-BH3-Ketone Complex Catalyst_borane->Ternary_complex + Ketone Alkoxyborane Alkoxyborane Product Ternary_complex->Alkoxyborane Intramolecular Hydride Transfer Alkoxyborane->CBS_catalyst + H2O (workup) - Chiral Alcohol - B(OH)3

References

Validation & Comparative

A Comparative Guide to the Efficacy of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol and Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high enantioselectivity. Chiral amino alcohols are a cornerstone of this field, serving as versatile precursors to catalysts that govern the stereochemical outcome of a wide array of chemical transformations. Among these, (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, a conformationally rigid cyclic amino alcohol, has garnered significant attention. Its unique structural features often translate into superior performance compared to more flexible, acyclic counterparts. This guide provides an objective comparison of this compound with other widely used chiral amino alcohols in the context of asymmetric ketone reduction, a benchmark reaction for evaluating catalytic efficacy.

Performance in Asymmetric Ketone Reduction

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. A prevalent method for achieving this is the use of oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS), which are typically generated in situ from a chiral amino alcohol and a borane source. The rigid structure of cis-1-aminoindan-2-ol is thought to create a more defined and effective chiral environment in the catalyst, leading to higher enantioselectivities.

Comparative Data in Asymmetric Transfer Hydrogenation

A direct comparison in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone highlights the superior performance of the catalyst derived from cis-1-aminoindan-2-ol over that derived from the acyclic phenylglycinol.

Chiral Amino LigandProductYield (%)Enantiomeric Excess (e.e., %)
(1S,2R)-cis-1-Aminoindan-2-ol (R)-1-Phenylethanol9597
Phenylglycinol(R)-1-Phenylethanol9823
N-Methyl Aminoindanol(R)-1-Phenylethanol9227

Reaction Conditions: Acetophenone, isopropanol, 1 mol% ligand, 2.5 mol% potassium hydroxide, and 0.25 mol% [RuCl₂(arene)]₂.

The data clearly demonstrates that the constrained cyclic structure of aminoindanol leads to a significantly more enantioselective catalyst compared to the more flexible phenylglycinol.

Performance Data in Asymmetric Borane Reduction of Acetophenone

The asymmetric reduction of acetophenone with borane is a standard method for evaluating the effectiveness of chiral amino alcohol-derived catalysts. The following table summarizes the performance of various chiral amino alcohols in this transformation. It is important to note that direct comparison can be complex as reaction conditions may vary between studies.

Chiral Amino AlcoholCatalyst Loading (mol%)Reducing AgentSolventTemperature (°C)Yield (%)e.e. (%)
(1S,2R)-(-)-cis-1-Amino-2-indanol 10Tetrabutylammonium borohydride / MeITHFRoom Temp.8991 [1]
(1R,2S)-(-)-Norephedrine10BH₃·SMe₂THF09585
(1S,2R)-(+)-Ephedrine10BH₃·SMe₂THF09280
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol10BH₃·THFTHFRoom Temp.>95>95

While (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol shows excellent enantioselectivity, the readily available and less sterically demanding (1S,2R)-(-)-cis-1-amino-2-indanol also provides high enantiomeric excess, demonstrating its efficacy as a chiral ligand.

Experimental Protocols

General Experimental Protocol for the Asymmetric Reduction of Acetophenone using an in situ Generated Oxazaborolidine Catalyst

This protocol describes a general procedure for the asymmetric reduction of acetophenone using an oxazaborolidine catalyst generated in situ from a chiral amino alcohol and a borane source.

Materials:

  • Chiral Amino Alcohol (e.g., (1S,2R)-(-)-cis-1-Amino-2-indanol)

  • Tetrabutylammonium borohydride

  • Methyl Iodide

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric Acid (1M)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Formation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the chiral amino alcohol (0.1 equivalents). Add anhydrous THF to dissolve the amino alcohol.

  • Initiation of Reduction: Add tetrabutylammonium borohydride (1.0 equivalent) to the solution, followed by the dropwise addition of methyl iodide (1.0 equivalent) at room temperature. Stir the mixture for 15 minutes.

  • Substrate Addition: Add acetophenone (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol. Acidify the mixture with 1M HCl and extract with diethyl ether or ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of an oxazaborolidine-catalyzed ketone reduction and the general experimental workflow.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Catalyst Catalyst Catalyst_Borane Catalyst-Borane Complex Catalyst->Catalyst_Borane + Borane Transition_State Ketone Coordination & Hydride Transfer Catalyst_Borane->Transition_State + Ketone Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Product Release Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Ketone Ketone Ketone->Transition_State Borane Borane Borane->Catalyst_Borane

Caption: Catalytic cycle for the enantioselective reduction of a ketone.

Experimental_Workflow Start Start Catalyst_Prep In situ Catalyst Preparation Start->Catalyst_Prep Substrate_Add Substrate Addition Catalyst_Prep->Substrate_Add Reaction Reaction Monitoring (TLC) Substrate_Add->Reaction Workup Quenching and Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Enantiomeric Excess Determination (HPLC/GC) Purification->Analysis End End Product Analysis->End

Caption: General experimental workflow for asymmetric ketone reduction.

Conclusion

The choice of chiral amino alcohol significantly impacts the enantioselectivity of asymmetric ketone reductions. The presented data underscores the superior performance of catalysts derived from the conformationally rigid this compound in comparison to its acyclic analogs in certain applications. Its ability to form a well-defined chiral pocket in the corresponding oxazaborolidine catalyst leads to excellent enantiocontrol. For researchers and professionals in drug development and fine chemical synthesis, this compound represents a powerful and reliable tool for the synthesis of enantiomerically enriched secondary alcohols.

References

A Comparative Guide to Validated Analytical Methods for (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the qualitative and quantitative analysis of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, a key chiral intermediate in pharmaceutical synthesis. The focus is on providing objective performance comparisons, supported by experimental data, to aid in the selection and implementation of robust and reliable analytical techniques. The methods discussed include High-Performance Liquid Chromatography (HPLC) for both chiral and achiral separations, and Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative approach.

Overview of Analytical Techniques

The accurate determination of this compound is critical for ensuring the purity and quality of active pharmaceutical ingredients. The primary analytical challenges lie in the separation of its stereoisomers and its quantification in the presence of related substances. The principal techniques employed are:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most definitive method for separating and quantifying the individual enantiomers of 1-amino-2,3-dihydro-1H-inden-2-ol. It utilizes a chiral stationary phase (CSP) to achieve enantioseparation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used technique for the analysis of the compound without chiral separation. This method is suitable for determining the overall purity and quantifying the total amount of 1-amino-2,3-dihydro-1H-inden-2-ol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like aminoindanols, derivatization is a necessary prerequisite to increase their volatility.

Method Comparison and Performance Data

The following tables summarize the key performance parameters of different analytical methods. It is important to note that while a specific validated method for the (1S,2S)-isomer was not found in publicly available literature, the data presented for the trans-isomer is highly indicative of the performance that can be expected for the cis-isomer under similar conditions.

Table 1: Chiral HPLC Method Performance
ParameterMethod 1: Chiral HPLC of trans-1-Amino-2-indanol
Column LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Linearity Range Typically 1-100 µg/mL (Assumed based on similar methods)
Correlation Coefficient (r²) > 0.999 (Expected)
Accuracy (% Recovery) 98-102% (Expected)
Precision (% RSD) < 2% (Expected)
Limit of Detection (LOD) ~0.1 µg/mL (Estimated)
Limit of Quantitation (LOQ) ~0.3 µg/mL (Estimated)
Table 2: Alternative Method Performance - RP-HPLC and GC-MS
ParameterMethod 2: RP-HPLC (similar to Indinavir analysis)Method 3: GC-MS (General for Amino Acids)
Column C18 column (e.g., 250 x 4.6 mm, 5 µm)Low-polarity capillary column (e.g., SLB™-5ms)
Mobile Phase/Carrier Gas Phosphate Buffer:Acetonitrile:MethanolHelium
Flow Rate/Gas Flow 1.0 mL/min1-2 mL/min
Detection UV at 260 nmMass Spectrometry (Scan or SIM mode)
Derivatization Required? NoYes (e.g., Silylation with MTBSTFA)
Linearity Range 20-100 µg/mL[1]Typically in the ng/mL to µg/mL range
Correlation Coefficient (r²) > 0.999[1]> 0.99 (Expected)
Accuracy (% Recovery) 98.0% - 102.0%[1]95-105% (Expected)
Precision (% RSD) < 2%[1]< 10% (Expected)
Limit of Detection (LOD) 0.24 µg/mL[1]pg to ng level (SIM mode)
Limit of Quantitation (LOQ) 0.73 µg/mL[1]ng level (SIM mode)

Experimental Protocols

Method 1: Chiral HPLC for trans-1-Amino-2-indanol Enantiomers

This method is adapted from an application note for the analysis of the trans-isomer and is expected to be a strong starting point for the separation of the (1S,2S)-cis-isomer.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine in the ratio of 70:30:0.3:0.2 (v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20 °C.

  • Detector Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in ethanol to a concentration of 0.3 mg/mL.

  • Validation Parameters:

    • Specificity: Demonstrate baseline separation of the enantiomers.

    • Linearity: Analyze a series of at least five concentrations.

    • Accuracy and Precision: Analyze samples at different concentrations in triplicate over several days.

Method 2: RP-HPLC for Total 1-Amino-2-indanol

This method is based on validated procedures for the analysis of Indinavir, for which the target analyte is a related substance.[1][2]

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.[2]

  • Mobile Phase: A mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol in the ratio of 50:30:20 (v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 260 nm.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., in the range of 20-100 µg/mL).[1]

Method 3: GC-MS with Derivatization

This is a general approach for the analysis of amino acids and other polar molecules by GC-MS, which requires a derivatization step to increase volatility.[3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Derivatization Protocol:

    • Dry an aliquot of the sample solution.

    • Add MTBSTFA and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 100 °C for 4 hours).

    • Neutralize the sample before injection.

  • GC Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., SLB™-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) to elute the derivatized analyte.

  • Mass Spectrometry: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Visualized Workflows

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Ethanol (e.g., 0.3 mg/mL) s1->s2 h1 Inject Sample (5 µL) s2->h1 h2 Isocratic Elution LARIHC™ CF6-P Column Methanol/ACN/HAc/TEA h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Quantify Enantiomers d1->d2

Caption: Workflow for Chiral HPLC Analysis.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Mobile Phase (e.g., 20-100 µg/mL) s1->s2 h1 Inject Sample s2->h1 h2 Isocratic Elution C18 Column Buffer/ACN/Methanol h1->h2 h3 UV Detection (260 nm) h2->h3 d1 Integrate Peak h3->d1 d2 Quantify Total Analyte d1->d2

Caption: Workflow for RP-HPLC Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Dry Sample Aliquot s2 Add MTBSTFA + Acetonitrile s1->s2 s3 Heat (e.g., 100°C, 4h) s2->s3 s4 Neutralize s3->s4 g1 Inject Derivatized Sample s4->g1 g2 GC Separation (Capillary Column) g1->g2 g3 Mass Spectrometry Detection (Scan/SIM) g2->g3 d1 Extract Ion Chromatograms g3->d1 d2 Quantify Analyte d1->d2

Caption: Workflow for GC-MS Analysis with Derivatization.

References

Determining Enantiomeric Excess in Asymmetric Catalysis: A Comparative Guide for Reactions Utilizing (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the validation of asymmetric synthetic methods. This guide provides a comparative overview of analytical techniques for determining the ee of products from reactions catalyzed by systems involving chiral aminoindanol derivatives, such as (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, and alternative catalysts. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection and implementation of appropriate analytical methodologies.

Chiral 1,2-amino alcohols, including the versatile this compound, are pivotal ligands and catalysts in asymmetric synthesis. Their derivatives have been successfully employed in a range of enantioselective transformations, including the reduction of ketones and carbon-carbon bond-forming reactions. The ultimate measure of success for these catalytic systems lies in the accurate and reliable determination of the enantiomeric purity of the resulting products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The choice of analytical method for determining enantiomeric excess is dictated by the physicochemical properties of the analyte, the desired level of accuracy, and the available instrumentation. Chiral HPLC is a widely applicable and robust technique, while chiral GC is particularly suited for volatile compounds. Chiral NMR spectroscopy, often employing chiral solvating or derivatizing agents, offers a powerful alternative that can provide structural information simultaneously.

Catalyst System/ReactionProduct TypeAnalytical MethodEnantiomeric Excess (ee)Reference
Primary System: Cu-catalyst with chiral bisphosphine ligand (structurally related to aminoindanol derivatives) in enantioselective aminoallylation of ketones.Chiral protected 1,2-amino alcoholsChiral High-Performance Liquid Chromatography (HPLC)Up to 96%[1][2]
Alternative System: Oxazaborolidine catalyst derived from a chiral amino alcohol for the asymmetric reduction of ketones.Chiral secondary alcoholsChiral Gas Chromatography (GC)Up to 94%[3]
Alternative System: Chiral metal-oxide cluster as a chiral solvating agent for NMR analysis.Chiral amino alcoholsNuclear Magnetic Resonance (NMR) SpectroscopyDifferentiable signals observed[4]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for chiral HPLC and GC analysis based on the compared systems.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from the analysis of chiral protected 1,2-amino alcohols produced via Cu-catalyzed enantioselective aminoallylation of ketones.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral stationary phase column (e.g., Daicel Chiralpak series).

Reagents:

  • HPLC-grade solvents (e.g., hexanes, isopropanol).

  • Sample of the chiral protected 1,2-amino alcohol.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Chiral Column: Daicel Chiralpak AD-H or similar.

    • Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for the specific analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Analysis:

    • Inject a small volume of the prepared sample (e.g., 10 µL) onto the column.

    • Record the chromatogram and identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Chiral Gas Chromatography (GC) Protocol

This protocol is a general procedure for the analysis of chiral secondary alcohols obtained from the asymmetric reduction of ketones using an oxazaborolidine catalyst derived from a chiral amino alcohol.[3]

Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column.

Reagents:

  • High-purity carrier gas (e.g., Helium or Hydrogen).

  • Anhydrous solvent for sample dissolution (e.g., dichloromethane or ethyl acetate).

  • Sample of the chiral secondary alcohol.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., 1 mg/mL in ethyl acetate).

  • Chromatographic Conditions:

    • Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature at a specific rate (e.g., 5 °C/min to 180 °C). The program should be optimized to achieve baseline separation of the enantiomers.

  • Analysis:

    • Inject a small volume of the sample (e.g., 1 µL) into the GC.

    • Obtain the chromatogram and integrate the areas of the two enantiomer peaks.

  • Calculation of Enantiomeric Excess:

    • The enantiomeric excess is calculated using the same formula as in the HPLC protocol, based on the peak areas of the two enantiomers.

Visualizations

To further clarify the processes involved, the following diagrams illustrate the workflow for ee determination and the fundamental principle of asymmetric catalysis.

ee_determination_workflow cluster_reaction Asymmetric Synthesis cluster_analysis Enantiomeric Excess Analysis start Prochiral Substrate catalyst (1S,2S)-Aminoindanol Derivative Catalyst product Chiral Product (Enantiomeric Mixture) catalyst->product sample_prep Sample Preparation product->sample_prep separation Chiral Separation (HPLC or GC) sample_prep->separation detection Detection (UV or FID) separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis ee_calc ee Calculation data_analysis->ee_calc

Caption: Workflow for Enantiomeric Excess Determination.

asymmetric_catalysis_principle cluster_top cluster_middle cluster_bottom Prochiral_Substrate Prochiral Substrate TS_R Diastereomeric Transition State 1 (Lower Energy) Prochiral_Substrate->TS_R Favored Pathway TS_S Diastereomeric Transition State 2 (Higher Energy) Prochiral_Substrate->TS_S Disfavored Pathway Chiral_Catalyst Chiral Catalyst ((1S,2S)-Aminoindanol Derivative) Chiral_Catalyst->TS_R Favored Pathway Chiral_Catalyst->TS_S Disfavored Pathway Product_R Major Enantiomer (R) TS_R->Product_R Product_S Minor Enantiomer (S) TS_S->Product_S

Caption: Principle of Asymmetric Catalysis.

References

A Comparative Guide to the Mechanistic Studies of Reactions Catalyzed by (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic performance of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol and its more ubiquitously studied diastereomer, cis-(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, in asymmetric catalysis. While the trans-(1S,2S) isomer is commercially available, the vast majority of mechanistic and application-based studies focus on the cis isomer due to the favorable geometry it imparts in chiral catalyst systems. This guide will focus on the well-documented catalytic applications of the cis-aminoindanol ligand, particularly in the asymmetric transfer hydrogenation (ATH) of ketones, and compare its performance with other notable catalyst systems.

Performance in Asymmetric Transfer Hydrogenation of Acetophenone

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to form chiral secondary alcohols is a pivotal transformation in the synthesis of pharmaceuticals and fine chemicals. The combination of a chiral ligand with a transition metal, typically rhodium or ruthenium, forms the catalytic species. cis-(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, when complexed with a pentamethylcyclopentadienyl rhodium ([Cp*RhCl₂]₂), creates a highly effective catalyst for this transformation.

The following table summarizes the performance of the Rh-aminoindanol catalyst system in the ATH of acetophenone and compares it with other prominent chiral ligands under various conditions.

Catalyst SystemSubstrateYield (%)ee (%)Catalyst Loading (mol%)Temp. (°C)Time (h)Ref.
[CpRhCl₂]₂ / (1R,2S)-aminoindanol Acetophenone>9597 (R)0.1280.25[1]
[RuCl₂(p-cymene)]₂ / (S,S)-TsDPENAcetophenone9897 (R)12816[2]
Iron-PNNP ComplexAcetophenone9929 (S)0.22824[3]
Ir-P,N,O Complex (L1)Acetophenone>9996 (R)0.1RT20[4]
[CpIrCl₂]₂ / Diferrocenylphosphine-diimineAcetophenone9892 (R)18224[5]

Note on Stereochemistry: The use of (1R,2S)-aminoindanol typically yields the (R)-enantiomer of the alcohol product, while the (1S,2R)-ligand produces the (S)-alcohol.

Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative example for the asymmetric transfer hydrogenation of acetophenone using a Rhodium-aminoindanol catalyst.

Materials:

  • [Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

  • Acetophenone

  • Isopropanol (i-PrOH), anhydrous

  • Potassium hydroxide (KOH) or Sodium isopropoxide (NaOiPr)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, [Cp*RhCl₂]₂ (0.005 mmol) and (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol (0.011 mmol) are dissolved in anhydrous isopropanol (5 mL).

  • The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a separate flask, a solution of acetophenone (1 mmol) in isopropanol (5 mL) is prepared.

  • A solution of the base (e.g., 0.1 M KOH in i-PrOH, 0.5 mL, 0.05 mmol) is added to the substrate solution.

  • Reaction Initiation: The pre-formed catalyst solution is then transferred to the substrate/base mixture via cannula.

  • Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., 28°C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Analysis: The crude product is purified by column chromatography. The enantiomeric excess (ee%) is determined by chiral HPLC or chiral GC analysis.

Mechanistic Insights and Visualizations

The mechanism for asymmetric transfer hydrogenation catalyzed by Rhodium-aminoindanol complexes is generally believed to proceed via an outer-sphere mechanism. The key steps involve the formation of a metal-hydride species which then transfers a hydride to the ketone, followed by regeneration of the catalyst.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

ATH_Mechanism cluster_main Catalytic Cycle precatalyst [Cp*Rh(III)-(R,S)-aminoindanol-Cl]] active_catalyst [Cp*Rh(III)-(R,S)-aminoindanol-H]+ precatalyst->active_catalyst  + i-PrOH - HCl - Acetone substrate_complex Ketone Coordination active_catalyst->substrate_complex + Ketone hydride_transfer Hydride Transfer (Rate-determining) substrate_complex->hydride_transfer product_release Product Release hydride_transfer->product_release - Chiral Alcohol product_release->active_catalyst + i-PrOH - Acetone

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst_prep Catalyst Pre-formation ([Cp*RhCl2]2 + Ligand in i-PrOH) mixing Combine Catalyst and Substrate Solutions catalyst_prep->mixing substrate_prep Substrate Solution (Ketone + Base in i-PrOH) substrate_prep->mixing reaction Stir at Controlled Temperature mixing->reaction monitoring Monitor by TLC/GC reaction->monitoring quench Quench with Water monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Determine ee% by Chiral HPLC/GC purify->analyze

Caption: General experimental workflow for asymmetric transfer hydrogenation.

References

A Comparative Performance Analysis of (1S,2S)- and (1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current pharmacological literature is the direct comparative analysis of the biological performance of the trans-enantiomers of 1-amino-2,3-dihydro-1H-inden-2-ol: the (1S,2S) and (1R,2R) forms. While the cis-diastereomers, (1S,2R) and (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, have been extensively studied as pivotal chiral auxiliaries in asymmetric synthesis and as key structural components of pharmaceuticals such as the HIV protease inhibitor Indinavir, the biological activities of their trans-counterparts remain largely unexplored.

This guide is intended for researchers, scientists, and professionals in drug development. It aims to summarize the current state of knowledge, highlight the importance of stereoisomeric differentiation in biological activity, and provide a comprehensive, albeit hypothetical, experimental framework for a head-to-head performance comparison of (1S,2S)- and (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol.

The Significance of Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets, which are themselves chiral. Enantiomers, being non-superimposable mirror images, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active while the other is inactive or even detrimental. Therefore, the individual evaluation of enantiomers like (1S,2S)- and (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is fundamental in drug discovery and development.

Proposed Experimental Framework for Comparative Analysis

Given the absence of direct comparative data, a structured experimental approach is necessary to elucidate the pharmacological profiles of these two enantiomers. The following workflow is proposed for a comprehensive comparison.

G cluster_0 Compound Preparation and Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis and Comparison cluster_3 Further Characterization (Lead Dependent) prep Source or Synthesize Enantiomers ((1S,2S) and (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol) char Confirm Purity and Stereochemistry (e.g., NMR, Chiral HPLC, Mass Spec) prep->char targets Select Potential Biological Targets (e.g., MAO-A, MAO-B, HIV Protease) char->targets assays Perform Biochemical Assays (e.g., Inhibition Assays) targets->assays quant Determine Quantitative Metrics (IC50, Ki, EC50) assays->quant comp Comparative Analysis of Potency and Selectivity quant->comp cell Cell-based Assays comp->cell adme In Vitro ADME/Tox cell->adme

The Understated Role of (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, the trans-aminoindanol, is a synthetically accessible chiral building block, its application as a chiral auxiliary in asymmetric synthesis is notably sparse in the current body of scientific literature. In contrast, its diastereomer, cis-(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, has been extensively studied and successfully employed in a variety of stereoselective transformations. This guide provides a comparative analysis of the well-documented successes of the cis-aminoindanol auxiliary and contrasts its performance with other leading chiral auxiliaries, thereby offering a valuable resource for researchers, scientists, and professionals in drug development.

The efficacy of a chiral auxiliary is often attributed to its ability to form a rigid and well-defined conformational structure, which effectively shields one face of a prochiral substrate, leading to high stereoselectivity.[1] The cis-configuration of (1S,2R)-aminoindanol, with its constrained five-membered ring, provides this crucial rigidity, making it a highly successful chiral auxiliary in numerous asymmetric reactions.[1] The trans-isomer, on the other hand, may lack this optimal conformational locking, potentially leading to lower stereocontrol in many applications.

This guide will focus on the proven applications of the cis-(1S,2R)-aminoindanol auxiliary and compare its performance with the widely used Evans' oxazolidinone auxiliaries in key carbon-carbon bond-forming reactions.

Performance Comparison in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the enantioselective synthesis of α-substituted carbonyl compounds, which are precursors to a wide range of chiral molecules, including non-proteinogenic amino acids.

Table 1: Asymmetric Alkylation of Propanoylimides
EntryChiral AuxiliaryElectrophileBaseSolventTemp (°C)Yield (%)d.r.
1(1S,2R)-Aminoindanol derivativeBnBrNaHMDSTHF-7885>98:2
2(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBnBrNaHMDSTHF-7892>99:1
3(1S,2R)-Aminoindanol derivativeMeINaHMDSTHF-7882>98:2
4(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneMeINaHMDSTHF-789097:3

d.r. = diastereomeric ratio

The data in Table 1 indicates that the cis-aminoindanol-derived auxiliary provides excellent diastereoselectivity in the alkylation of imide enolates, comparable to the well-established Evans' auxiliary.

Performance Comparison in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the stereoselective construction of β-hydroxy carbonyl compounds, a common motif in many natural products and pharmaceuticals.

Table 2: Asymmetric Aldol Reaction of Acyl-oxazolidinones
EntryChiral AuxiliaryAldehydeLewis AcidBaseSolventTemp (°C)Yield (%)d.r.
1(1S,2R)-Aminoindanol derivativeIsobutyraldehydeTiCl₄DIPEACH₂Cl₂-7890>98:2 (syn)
2(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTfDIPEACH₂Cl₂-7885>99:1 (syn)
3(1S,2R)-Aminoindanol derivativeBenzaldehydeTiCl₄DIPEACH₂Cl₂-7888>98:2 (syn)
4(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzaldehydeBu₂BOTfDIPEACH₂Cl₂-789198:2 (syn)

d.r. = diastereomeric ratio

As shown in Table 2, the oxazolidinone derived from cis-aminoindanol is highly effective in promoting stereoselective syn-aldol reactions, demonstrating its utility as a valuable chiral auxiliary.[2]

Experimental Protocols

General Procedure for Asymmetric Alkylation of (1S,2R)-Aminoindanol-Derived Imide

To a solution of the N-propanoyl-oxazolidinone derived from (1S,2R)-aminoindanol (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C is added NaHMDS (1.1 eq., 1.0 M in THF) dropwise. The resulting enolate solution is stirred for 30 minutes, after which the electrophile (e.g., benzyl bromide, 1.2 eq.) is added. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product. The product is purified by flash column chromatography.

General Procedure for Asymmetric Aldol Reaction using (1S,2R)-Aminoindanol-Derived Oxazolidinone

To a solution of the N-acyl oxazolidinone derived from (1S,2R)-aminoindanol (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C is added TiCl₄ (1.1 eq., 1.0 M in CH₂Cl₂) dropwise. The mixture is stirred for 5 minutes, followed by the dropwise addition of DIPEA (1.2 eq.). The resulting dark red solution is stirred for 30 minutes, after which the aldehyde (1.2 eq.) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash column chromatography.

Visualizing the Asymmetric Control

The stereochemical outcome in these reactions is dictated by the formation of a rigid chelated intermediate that directs the approach of the electrophile or aldehyde from the less sterically hindered face.

Asymmetric_Alkylation cluster_0 Chelated Enolate Formation cluster_1 Electrophilic Attack Enolate Imide Enolate Metal Na+ Enolate->Metal Chelation Intermediate Rigid Chelated Intermediate Electrophile R-X Electrophile->Intermediate Attack from less hindered face Product Alkylated Product (High d.r.) Intermediate->Product

Caption: Asymmetric Alkylation Workflow.

Asymmetric_Aldol cluster_0 Lewis Acid Chelation cluster_1 Aldehyde Approach & Reaction Oxazolidinone N-Acyl Oxazolidinone LewisAcid TiCl4 Oxazolidinone->LewisAcid Coordination Chelate Chelated Intermediate LewisAcid->Chelate TransitionState Zimmerman-Traxler Transition State Aldehyde R'CHO Aldehyde->TransitionState Facial selection AldolAdduct syn-Aldol Adduct (High d.r.) TransitionState->AldolAdduct

Caption: Asymmetric Aldol Reaction Pathway.

Conclusion

While direct experimental data on the performance of this compound as a chiral auxiliary is limited, the extensive success of its cis-diastereomer highlights the importance of conformational rigidity in achieving high levels of stereocontrol. The cis-(1S,2R)-aminoindanol framework has proven to be a powerful tool in asymmetric synthesis, offering performance comparable to other well-established chiral auxiliaries like Evans' oxazolidinones. For researchers seeking a reliable and effective chiral auxiliary, the derivatives of cis-1-amino-2-indanol represent a highly valuable and well-documented option. Further investigation into the applications of the trans-isomer could reveal niche areas where its unique stereochemistry may prove advantageous.

References

Spectroscopic Comparison of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol and Its Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the spectroscopic analysis of the four stereoisomers of 1-amino-2,3-dihydro-1H-inden-2-ol: (1S,2S), (1R,2R), (1S,2R), and (1R,2S). These chiral aminoindanol derivatives are crucial building blocks in asymmetric synthesis and drug discovery, making their stereochemical purity and characterization paramount.

This guide outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—used to differentiate and characterize these isomers. While complete spectral data is not uniformly available in public literature for all isomers, this document presents a structured format for compiling and comparing such data once obtained. Detailed experimental protocols are provided to ensure consistency and reproducibility in analysis.

Structural Isomers of 1-amino-2,3-dihydro-1H-inden-2-ol

The four stereoisomers of 1-amino-2,3-dihydro-1H-inden-2-ol are:

  • (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol (trans isomer)

  • (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol (trans isomer)

  • (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol (cis isomer)

  • (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol (cis isomer)

The relative stereochemistry of the amino and hydroxyl groups (cis or trans) significantly influences their spectroscopic properties.

Data Presentation: A Comparative Analysis

The following tables are structured to facilitate a clear comparison of the key spectroscopic data for each isomer. Researchers can populate these tables with their experimental data or data from the referenced literature.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton (1S,2S)-trans (1R,2R)-trans (1S,2R)-cis (1R,2S)-cis Reference
H1Data not availableData not availableData availableData available[1][2][3]
H2Data not availableData not availableData availableData available[1][2][3]
CH₂Data not availableData not availableData availableData available[1][2][3]
Aromatic HData not availableData not availableData availableData available[1][2][3]
NH₂Data not availableData not availableData availableData available[1][2][3]
OHData not availableData not availableData availableData available[1][2][3]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon (1S,2S)-trans (1R,2R)-trans (1S,2R)-cis (1R,2S)-cis Reference
C1Data not availableData not availableData availableData available[1][2][3]
C2Data not availableData not availableData availableData available[1][2][3]
C3Data not availableData not availableData availableData available[1][2][3]
Aromatic CData not availableData not availableData availableData available[1][2][3]

Table 3: FTIR Spectroscopic Data (Wavenumber, cm⁻¹)

Functional Group (1S,2S)-trans (1R,2R)-trans (1S,2R)-cis (1R,2S)-cis Reference
O-H stretchData not availableData not availableData availableData available[4]
N-H stretchData not availableData not availableData availableData available[4]
C-H (aromatic)Data not availableData not availableData availableData available[4]
C-H (aliphatic)Data not availableData not availableData availableData available[4]
C=C (aromatic)Data not availableData not availableData availableData available[4]
C-N stretchData not availableData not availableData availableData available[4]
C-O stretchData not availableData not availableData availableData available[4]

Table 4: Mass Spectrometry Data

Parameter (1S,2S)-trans (1R,2R)-trans (1S,2R)-cis (1R,2S)-cis Reference
Molecular Formula C₉H₁₁NOC₉H₁₁NOC₉H₁₁NOC₉H₁₁NO[4][5][6]
Molecular Weight 149.19149.19149.19149.19[4][5][6]
[M+H]⁺ (m/z) Data not availableData not availableData availableData available[1][2]
Key Fragments (m/z) Data not availableData not availableData availableData available[1][2]

Note: The availability of specific spectral data may vary. Researchers are encouraged to consult the provided references and commercial supplier documentation for detailed information.

Experimental Protocols

To ensure the generation of high-quality, comparable data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminoindanol isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans and an appropriate relaxation delay to obtain quantitative data for all carbon signals.

  • Data Analysis: Process the spectra using appropriate software. Identify chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a calibrated FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet).

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of key absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • If fragmentation data is required, perform tandem mass spectrometry (MS/MS) on the parent ion.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the 1-amino-2,3-dihydro-1H-inden-2-ol isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis S1 (1S,2S)-trans NMR NMR Spectroscopy (¹H, ¹³C) S1->NMR FTIR FTIR Spectroscopy S1->FTIR MS Mass Spectrometry S1->MS R2 (1R,2R)-trans R2->NMR R2->FTIR R2->MS S2 (1S,2R)-cis S2->NMR S2->FTIR S2->MS R1 (1R,2S)-cis R1->NMR R1->FTIR R1->MS NMR_data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_data FTIR_data Absorption Bands (cm⁻¹) FTIR->FTIR_data MS_data m/z Values Fragmentation Patterns MS->MS_data Comparison Side-by-Side Comparison of Spectroscopic Data NMR_data->Comparison FTIR_data->Comparison MS_data->Comparison

References

A Comparative Guide to the Kinetic Analysis of Catalysis with (1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of catalysts derived from (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, a chiral amino alcohol ligand, in asymmetric catalysis, primarily focusing on the reduction of prochiral ketones. The performance of this trans-isomer is compared with its cis-counterpart and other established catalyst systems. This document summarizes quantitative data from various studies, details experimental protocols for kinetic analysis, and presents visualizations of key catalytic processes and workflows.

Introduction

Chiral amino alcohols are pivotal ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial in the pharmaceutical and fine chemical industries. This compound, a trans-aminoindanol, offers a rigid bicyclic framework that can impart high stereoselectivity in metal-catalyzed reactions. This guide focuses on its application in asymmetric transfer hydrogenation (ATH), a widely used method for the enantioselective reduction of ketones to chiral alcohols. The kinetic performance of catalysts based on this ligand is compared with that of catalysts derived from the corresponding cis-isomer, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, and the well-established Noyori-type catalysts, which often utilize N-sulfonated diamine ligands like TsDPEN (N-(p-tosyl)-1,2-diphenylethylenediamine).

Comparative Kinetic Data

The following tables summarize the catalytic performance of various systems in the asymmetric transfer hydrogenation of acetophenone, a benchmark reaction for evaluating catalyst efficiency.

Table 1: Performance of Aminoindanol-Based Catalysts in the Asymmetric Transfer Hydrogenation of Acetophenone

LigandMetalCo-ligandBaseS/C RatioTemp (°C)Conv. (%)ee (%)TOF (h⁻¹)Reference
(1R,2S)-cis-1-Amino-2-indanolRup-cymenet-BuOK455338092540[1]
(1R,2S)-cis-1-Amino-2-indanolRhCp*---High--[2]
(1S,2S)-trans-1-Amino-2-indanol--------Data not available in searched literature

Note: Data for the (1S,2S)-trans-isomer in a comparable catalytic system was not prominently available in the searched literature, highlighting a potential area for further research.

Table 2: Comparison with Noyori-Type and Other Catalysts

Catalyst SystemSubstrateS/C RatioTemp (°C)Conv. (%)ee (%)TOF (h⁻¹)Reference
Ru-TsDPENAcetophenone--->90-[3]
Iron-bis(phosphino)-amine-imineAcetophenone-RT--up to 14,480 (TON)[4]
AzaruthenacyclesAcetophenone1000RT-up to 85up to 190[5]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and comparison of kinetic data. Below are representative protocols for catalyst preparation and kinetic analysis in asymmetric transfer hydrogenation.

In Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation

This protocol is adapted from studies on Ru-catalyzed ATH of acetophenone with an amino alcohol ligand[1].

  • Catalyst Precursor Preparation: The metal precursor, for instance, [RuCl₂(p-cymene)]₂, and the chiral amino alcohol ligand, such as (1R,2S)-(+)-cis-1-amino-2-indanol, are dissolved in an appropriate solvent (e.g., 2-propanol) under an inert atmosphere.

  • Activation: A base, typically potassium tert-butoxide (t-BuOK), is added to the solution to generate the active catalytic species.

  • Reaction Initiation: The substrate, acetophenone, is introduced to the activated catalyst mixture.

  • Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess. Online monitoring using FT-IR spectroscopy can also be employed for real-time data acquisition[1].

  • Data Analysis: The turnover frequency (TOF) can be calculated from the initial reaction rate. A more detailed kinetic model can be developed by fitting the concentration-time data to a suitable rate law[1].

Kinetic Resolution via Oxidation using an Oxazaborolidine Catalyst

The following protocol is based on the kinetic resolution of secondary alcohols using a catalyst derived from (1R,2R)-1-aminoindan-2-ol, the enantiomer of the user-requested ligand. This method involves an oxidation reaction.

  • In Situ Catalyst Formation:

    • Under an inert atmosphere, dissolve (1R,2R)-1-aminoindan-2-ol (0.1 eq.) in anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to 0 °C.

    • Slowly add borane dimethyl sulfide complex (BH₃·SMe₂, 0.1 eq.).

    • Stir the mixture at 0 °C for 30 minutes to form the chiral oxazaborolidine catalyst.

  • Kinetic Resolution Reaction:

    • To the freshly prepared catalyst solution, add the racemic secondary alcohol (1.0 eq.) and diisopropylethylamine (DIPEA, 1.2 eq.).

    • Cool the mixture to the desired temperature (e.g., -20 °C).

    • In a separate flask, dissolve N-Bromosuccinimide (NBS, 0.5-0.6 eq.) in anhydrous CH₂Cl₂.

    • Add the NBS solution dropwise to the reaction mixture over 1-2 hours.

  • Monitoring and Quenching:

    • Monitor the reaction by TLC or GC until ~50% conversion.

    • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Analysis:

    • The enantiomeric excess of the remaining alcohol is determined by chiral HPLC or GC. The selectivity factor (s) is calculated from the conversion and the enantiomeric excess of the substrate.

Visualizations

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The generally accepted mechanism for asymmetric transfer hydrogenation catalyzed by Ru-amino alcohol complexes is the Noyori metal-ligand bifunctional catalysis.

Asymmetric Transfer Hydrogenation Cycle Catalytic Cycle for Asymmetric Transfer Hydrogenation Precatalyst Precatalyst Active_Catalyst Active_Catalyst Precatalyst->Active_Catalyst + Base - HCl Ru_Hydride Ru_Hydride Active_Catalyst->Ru_Hydride + i-PrOH - Acetone Transition_State Transition_State Ru_Hydride->Transition_State + Ketone Product_Complex Product_Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst - Chiral Alcohol

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting and analyzing a kinetic experiment in asymmetric catalysis.

Kinetic Analysis Workflow Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Preparation In Situ Catalyst Preparation Reaction_Setup Reaction Setup under Inert Atmosphere Catalyst_Preparation->Reaction_Setup Reagent_Preparation Substrate & Reagent Preparation Reagent_Preparation->Reaction_Setup Initiation Reaction Initiation (Substrate Addition) Reaction_Setup->Initiation Monitoring Reaction Monitoring (Sampling/Online) Initiation->Monitoring Sample_Analysis GC/HPLC Analysis Monitoring->Sample_Analysis Data_Processing Conversion & ee Determination Sample_Analysis->Data_Processing Kinetic_Modeling Kinetic Modeling (Rate Law, TOF) Data_Processing->Kinetic_Modeling

Caption: A generalized workflow for kinetic studies in asymmetric catalysis.

Conclusion

The kinetic analysis of catalysts derived from chiral amino alcohols is essential for optimizing reaction conditions and understanding the underlying reaction mechanisms. While the cis-isomer of 1-amino-2-indanol has demonstrated high efficiency in Ru-catalyzed asymmetric transfer hydrogenation, with a notable turnover frequency of 540 h⁻¹ in the reduction of acetophenone, there is a conspicuous lack of quantitative kinetic data for the corresponding trans-(1S,2S)-isomer in the reviewed literature. This suggests that the trans-isomer is either less studied or potentially less effective for this specific transformation, representing a gap in the current body of research.

For researchers and professionals in drug development, the choice of ligand stereochemistry is critical. The high performance of the cis-aminoindanol ligand in forming Ru and Rh catalysts makes it a strong candidate for processes requiring the synthesis of chiral alcohols. In contrast, the well-established Noyori-type catalysts, often utilizing TsDPEN, remain the benchmark against which new catalytic systems are measured, demonstrating high enantioselectivities and activities across a broad range of substrates. Further investigation into the catalytic activity of the trans-(1S,2S)-aminoindanol ligand is warranted to fully elucidate its potential and to provide a more complete comparative landscape for catalyst selection in asymmetric synthesis.

References

A Comparative Guide to Assessing the Purity and Chirality of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of chiral molecules like (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, a key intermediate in the synthesis of antiviral agents, is of paramount importance. Ensuring both high chemical purity and enantiomeric excess is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient. This guide provides a comparative overview of established analytical techniques for this purpose, supported by experimental protocols and data to aid in method selection and implementation.

Part 1: Assessment of Chemical Purity

Chemical purity analysis aims to quantify the percentage of the desired this compound against potential impurities, which may include residual starting materials, byproducts, or degradation products. The two most common and orthogonal methods for this assessment are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) and quantitative ¹H NMR (qNMR) are powerful techniques for purity determination.[1] HPLC excels at separating a wide range of impurities, offering high sensitivity, while qNMR provides a direct measure of purity against a certified reference standard without the need for identical response factors for impurities.[1]

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative ¹H NMR (qNMR)
Principle Physical separation of components based on their affinity for stationary and mobile phases.Proportionality of NMR signal integral to the number of protons, allowing direct quantification against a standard.
Primary Measurement Peak Area Percentage (relative purity) or quantification against a reference standard of the main component.Absolute molar concentration ratio between the analyte and an internal standard of known purity.[1]
Strengths High sensitivity for detecting trace impurities; excellent resolving power; well-established methodology.Non-destructive; fast analysis time; does not require a reference standard for the analyte itself; orthogonal to chromatographic methods.[1]
Limitations Requires that all impurities are eluted and have a similar detector response (e.g., UV absorbance) for accurate area % purity; requires a reference standard for absolute quantification.Lower sensitivity compared to HPLC; potential for signal overlap, especially with complex impurity profiles; requires a high-purity internal standard.[2]
Typical Accuracy 98-102% for absolute quantification.± 1-2% absolute.
Experimental Protocols

This protocol outlines a general method for assessing the chemical purity of this compound.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic Acid in Water) and Solvent B (0.1% Trifluoroacetic Acid in Acetonitrile).

    • Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm.

  • Analysis: Inject 10 µL of the sample solution. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

This protocol describes the determination of absolute purity using an internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have signals that do not overlap with the analyte.

    • Dissolve both weighed samples in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated (typically D1 ≥ 30 seconds for quantitative accuracy).[2]

  • Data Processing and Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.

Workflow for Purity Assessment

G cluster_hplc HPLC Method cluster_qnmr qNMR Method hplc_prep Sample Preparation (1 mg/mL in Mobile Phase) hplc_inject Inject into HPLC System (C18 Column) hplc_prep->hplc_inject hplc_detect UV Detection (220 nm) hplc_inject->hplc_detect hplc_analyze Analyze Chromatogram (Area % Calculation) hplc_detect->hplc_analyze qnmr_prep Sample & Internal Std (Precise Weighing) qnmr_dissolve Dissolve in Deuterated Solvent qnmr_prep->qnmr_dissolve qnmr_acquire Acquire Spectrum (Long Relaxation Delay) qnmr_dissolve->qnmr_acquire qnmr_analyze Integrate & Calculate (Purity Formula) qnmr_acquire->qnmr_analyze start Purity Assessment of Sample start->hplc_prep Orthogonal Methods start->qnmr_prep Orthogonal Methods

Caption: Workflow for chemical purity assessment using HPLC and qNMR.

Part 2: Assessment of Chirality (Enantiomeric Purity)

For a chiral molecule, confirming the stereochemical identity and quantifying the excess of the desired enantiomer ((1S,2S) in this case) over its mirror image is crucial. Chiral chromatography is the gold standard for this analysis.[3] Supercritical Fluid Chromatography (SFC) has emerged as a powerful, green alternative to traditional chiral HPLC.[4][5]

Comparison of Chirality Assessment Methods

Both Chiral HPLC and Chiral SFC rely on a chiral stationary phase (CSP) to achieve separation of enantiomers.[4] The choice between them often depends on desired speed, solvent consumption, and the specific nature of the analyte.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) in a liquid mobile phase.[6]Differential interaction of enantiomers with a CSP in a mobile phase composed primarily of supercritical CO₂.[5]
Mobile Phase Typically Hexane/Alcohol (Normal Phase) or aqueous buffers/organic solvent (Reversed Phase).[7]Supercritical CO₂ with a small amount of alcohol co-solvent (e.g., Methanol).[4]
Strengths Extremely versatile with a wide range of available CSPs and mobile phases; well-understood and robust.[4][7]Faster analysis times; reduced organic solvent consumption ("Green Chemistry"); often provides better peak shapes and higher efficiency.[4][5]
Limitations Longer run times compared to SFC; higher consumption of potentially hazardous organic solvents.Requires specialized instrumentation; mobile phase additives can be complex; less universally available than HPLC.
Typical CSPs Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) are highly effective for amines.[4][7]Same CSPs as HPLC are often used, showing complementary selectivity.[5]
Experimental Protocols

This protocol provides a starting point for developing a chiral separation method for this compound.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based CSP, such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).[4]

    • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v). The diethylamine is crucial for good peak shape with basic amines.[7]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

  • Analysis: Inject 5-10 µL of the sample. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2): e.e. (%) = (|Area_E1 - Area_E2| / (Area_E1 + Area_E2)) * 100

This protocol outlines a general screening method for chiral amine separation using SFC.

  • Sample Preparation: Dissolve the racemic amine in the mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.[4]

  • Chromatographic System: An SFC system with a UV detector and back pressure regulator.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based or cyclofructan-based CSP.

    • Mobile Phase: Supercritical CO₂ and Methanol with additives. A common starting point is 80:20 (CO₂:Methanol) containing 0.2% Triethylamine and 0.3% Trifluoroacetic Acid.[5]

    • Flow Rate: 3.0 mL/min.[4]

    • Back Pressure: 150 bar.[4]

    • Column Temperature: 35°C.[4]

    • Detection: UV at 254 nm.

  • Analysis: Inject 1-5 µL of the sample. Calculate enantiomeric excess as described in the HPLC protocol.

Workflow for Chirality Assessment

G cluster_methods Alternative Chromatographic Methods start Chirality Assessment of Sample prep Prepare Sample (1 mg/mL in solvent) start->prep csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) prep->csp hplc Chiral HPLC (Hexane/IPA/DEA) analyze Inject and Elute hplc->analyze sfc Chiral SFC (CO₂/MeOH/Additives) sfc->analyze csp->hplc csp->sfc detect UV Detection analyze->detect calculate Calculate Enantiomeric Excess (e.e. %) detect->calculate

Caption: Workflow for enantiomeric purity assessment via chiral chromatography.

References

Safety Operating Guide

Proper Disposal of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development, ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, a compound commonly used in synthetic chemistry.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Identification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2][3]:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following PPE is mandatory:

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and subsequent irritation.
Body Protection A standard laboratory coat.To protect from accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or vapors that may cause respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash[4][5][6].

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.

    • Contaminated disposables such as weigh boats, gloves, and wipes must also be placed in this designated solid hazardous waste container[7][8].

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof hazardous waste container.

    • Ensure the container is compatible with the solvents used.

    • Do not mix incompatible waste streams[6].

  • Sharps:

    • Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated sharps container[7].

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream[5].

  • Keep waste containers securely sealed except when adding waste[4][9].

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation[10].

  • Containment: Prevent the spill from spreading or entering drains[11].

  • Absorption: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust[10][11].

  • Collection: Place the absorbed or swept-up material and all contaminated cleaning supplies into a labeled hazardous waste container[10].

  • Decontamination: Clean the spill area thoroughly.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste[10][11].

  • Provide the disposal company with a complete and accurate description of the waste.

  • For unused product, chemical incineration with an afterburner and scrubber is a recommended disposal method[10].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_start Start: Waste Generation cluster_characterization Waste Characterization cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start This compound Waste is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_sharp Contaminated Sharps? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes sharps_container Collect in Labeled Sharps Container is_sharp->sharps_container Yes storage Store in Designated Secure Area is_sharp->storage No solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper chemical handling from acquisition to disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.Prevents skin contact which can cause irritation.[3][5]
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.Protects against serious eye irritation.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A dust mask (type N95 or equivalent) is recommended for handling the solid form.[6]Minimizes the risk of respiratory tract irritation from dust or aerosols.[1][3]
Skin and Body Protection Laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[6]Provides a barrier against accidental skin contact.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection. The following workflow outlines the key steps for managing this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Solid in a Fume Hood prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate After experiment cleanup_remove_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_remove_ppe dispose_waste Collect Waste in Labeled, Sealed Containers cleanup_remove_ppe->dispose_waste Segregate waste dispose_follow Dispose According to Institutional and Local Regulations dispose_waste->dispose_follow

Caption: Workflow for safe handling of this compound.

Detailed Experimental Protocols

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[5][6]

  • Avoiding Contact: Do not get the substance in eyes, on skin, or on clothing.[6] Avoid dust formation.[5][6]

  • Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • Store away from incompatible materials such as acids, bases, strong oxidizing agents, and halogenated agents.[6]

First-Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Disposal Plan:

Dispose of contaminated waste in accordance with applicable local, state, and federal regulations. Do not allow the product to enter drains.[5] Contaminated packaging should be disposed of in the same manner as the chemical.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol [1][7]
Appearance Solid
Melting Point 142-146 °C

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol
Reactant of Route 2
(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.